Product packaging for Acetic acid;lanthanum(3+);hydrate(Cat. No.:)

Acetic acid;lanthanum(3+);hydrate

Cat. No.: B11817387
M. Wt: 216.97 g/mol
InChI Key: DMQJFGQTKUVDHK-UHFFFAOYSA-N
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Description

Acetic acid;lanthanum(3+);hydrate is a useful research compound. Its molecular formula is C2H6LaO3+3 and its molecular weight is 216.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6LaO3+3 B11817387 Acetic acid;lanthanum(3+);hydrate

Properties

Molecular Formula

C2H6LaO3+3

Molecular Weight

216.97 g/mol

IUPAC Name

acetic acid;lanthanum(3+);hydrate

InChI

InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;

InChI Key

DMQJFGQTKUVDHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[La+3]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Lanthanum(III) Acetate Hydrate: Formula, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lanthanum(III) acetate hydrate, a versatile compound utilized in various scientific and industrial applications. The document details its chemical formula, molecular structure, physicochemical properties, and key experimental methodologies.

Chemical Formula and Nomenclature

Lanthanum(III) acetate is an inorganic salt of lanthanum and acetic acid. Its chemical formula varies depending on the degree of hydration.

  • Anhydrous Form: La(CH₃COO)₃ or C₆H₉LaO₆.[1]

  • Hydrated Form: The general formula is La(CH₃COO)₃·xH₂O.[2][3] The degree of hydration (x) can vary, with common forms being the monohydrate (x=1) and the sesquihydrate (x=1.5).[1][2] Theoretical studies have also indicated the potential for a stable trihydrate form in aqueous solutions.[2]

Alternative names for this compound include lanthanum triacetate and acetic acid, lanthanum(3+) salt, hydrate.[1][4]

Molecular Structure

The structural arrangement of lanthanum(III) acetate is significantly influenced by the presence of water molecules.

  • Anhydrous Structure: X-ray crystallography reveals that anhydrous lanthanum acetate exists as a coordination polymer. In this structure, each Lanthanum(III) ion (La³⁺) is nine-coordinate. The coordination sphere is comprised of oxygen atoms from both bidentate and bridging acetate ligands, creating a complex network.[1]

  • Hydrated Structure: In the hydrated forms, water molecules are incorporated directly into the crystal lattice.[2] The precise crystal structure can differ depending on the number of water molecules present. Structural elucidation for these compounds is primarily accomplished using X-ray diffraction (XRD), with powder XRD (PXRD) being a key technique for identifying the specific crystalline phases and confirming the material's crystalline nature.[2]

G Fig. 1: Coordination of La(III) in Anhydrous Acetate cluster_La La(III) Center cluster_ligands Acetate Ligands La La³⁺ Ac1 Bidentate Acetate La->Ac1 Coordination Ac2 Bidentate Acetate La->Ac2 Coordination Ac3 Bridging Acetate La->Ac3 Coordination Ac4 Bridging Acetate La->Ac4 Coordination

Fig. 1: Coordination of La(III) in Anhydrous Acetate

Physicochemical Properties

Lanthanum(III) acetate hydrate presents as a white, crystalline solid that is soluble in water.[2][5] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula Anhydrous: C₆H₉LaO₆ Hydrate: La(CH₃COO)₃·xH₂O[1][2]
Molar Mass 316.04 g/mol (anhydrous basis) ~343.08 g/mol (sesquihydrate)[1][3]
Appearance Colorless crystals or white crystalline powder[1][2][4]
Solubility Soluble in water. May require polar aprotic solvents like DMF or DMSO for non-hydrolytic dissolution.[1][6]
Density ~1.64 g/cm³[7][8]
Melting Point ~110°C (Decomposes)[7][8]

Experimental Protocols

The most common method for synthesizing lanthanum(III) acetate involves the reaction of a lanthanum precursor, typically lanthanum(III) oxide (La₂O₃), with acetic acid in an aqueous solution.[2]

Protocol:

  • Reaction Setup: Suspend Lanthanum(III) oxide (La₂O₃) in a solution of acetic acid (e.g., 50% aqueous solution). The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]

  • Dissolution: Gently heat the mixture to facilitate the dissolution of the oxide. The temperature can be controlled to target specific hydrate forms; for example, conducting the reaction at 65°C has been used to prepare the monohydrate.[2]

  • Crystallization: Once a clear solution of lanthanum acetate is obtained, the hydrated solid is recovered through crystallization. This is typically achieved by concentrating the solution via heating to evaporate excess water and acetic acid, followed by cooling to induce crystal formation.[2]

  • Isolation: The resulting crystals are separated from the solution by filtration.

  • Drying: The isolated crystals are then dried under appropriate conditions (e.g., in a desiccator or at a mild temperature) to yield the final lanthanum(III) acetate hydrate product.

Note: To synthesize the anhydrous form, the aqueous solution can be evaporated directly at a higher temperature, such as 150°C, to prevent the incorporation of water into the crystal lattice.[9]

G Fig. 2: Synthesis Workflow for La(III) Acetate Hydrate Start Start: Reagents Reagents Lanthanum Oxide (La₂O₃) Aqueous Acetic Acid (CH₃COOH) Start->Reagents Reaction Reaction & Dissolution (e.g., 65°C for monohydrate) Reagents->Reaction Solution Clear Lanthanum Acetate Solution Reaction->Solution Crystallization Concentration & Cooling Solution->Crystallization Crystals Hydrated Crystals Form Crystallization->Crystals Filtration Filtration Crystals->Filtration Product Lanthanum(III) Acetate Hydrate Product Filtration->Product

Fig. 2: Synthesis Workflow for La(III) Acetate Hydrate

The thermal decomposition of lanthanum(III) acetate hydrate is a multi-step process that can be investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA).[10]

Protocol Outline (for La(CH₃COO)₃·1.5H₂O):

  • Sample Preparation: A known mass of La(CH₃COO)₃·1.5H₂O is placed in the analysis crucible of a TG-DTA instrument.

  • Heating Program: The sample is heated at a constant rate (e.g., 2-20 °C/min) in a controlled atmosphere (e.g., dynamic air).[10]

  • Data Acquisition: Mass loss (TG) and temperature differences (DTA) are recorded as a function of temperature.

  • Analysis of Decomposition Steps:

    • Dehydration: The sesquihydrate loses its water of crystallization in two distinct steps, occurring at approximately 130°C and 180°C.[10]

    • Hydrolysis & Recrystallization: The released water can hydrolyze surface acetates. Recrystallization of the anhydrous form may occur around 210°C.[10]

    • Anhydrous Decomposition: At higher temperatures (~334°C), the anhydrous acetate decomposes, releasing acetone and forming lanthanum carbonate (La₂(CO₃)₃).[10]

    • Carbonate Decomposition: The lanthanum carbonate intermediate further decomposes through oxycarbonate species (e.g., La₂O(CO₃)₂, La₂O₂(CO₃)).[10]

    • Final Product: Complete decomposition to lanthanum(III) oxide (La₂O₃) is achieved at temperatures around 700°C.[10]

G Fig. 3: Thermal Decomposition Pathway Start La(CH₃COO)₃·1.5H₂O Step1 Dehydration (130-180°C) Start->Step1 -1.5 H₂O Anhydrous Anhydrous La(CH₃COO)₃ Step1->Anhydrous Step2 Decomposition (~334°C) Anhydrous->Step2 - Acetone Carbonate La₂(CO₃)₃ Step2->Carbonate Step3 Intermediate Decomposition Carbonate->Step3 Oxycarbonate La₂O₂(CO₃) Step3->Oxycarbonate Step4 Final Decomposition (>700°C) Oxycarbonate->Step4 Final La₂O₃ Step4->Final

Fig. 3: Thermal Decomposition Pathway

Applications

Lanthanum(III) acetate hydrate is a precursor for various advanced materials and has found use in several fields:

  • Materials Science: It is used in the manufacturing of specialty glasses and ceramic products.[1][5]

  • Catalysis: The thermal decomposition of lanthanum acetate is a method for preparing lanthanum oxide catalysts.[10]

  • Thin Films: It serves as a precursor for the fabrication of thin films, such as porous lanthanum oxyfluoride (LaOF), and in the sol-gel synthesis of photoelectrodes for dye-sensitized solar cells (DSSCs).[1][3]

  • Water Treatment: It has applications in water treatment processes.[1][5]

  • Chemical Synthesis: It is used as a reagent in the synthesis of other lanthanum-containing compounds, such as phenolate-bridged dilanthanum(III) complexes, which can serve as models for metalloproteins.[11]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lanthanum acetate hydrate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental protocols for key characterization techniques, and provides visual diagrams to illustrate complex processes and workflows.

Physicochemical Properties

Lanthanum acetate hydrate is a white crystalline solid that is soluble in water.[1][2][3] It is known to exist in various hydrated forms, with the number of water molecules (x) varying.[4] The anhydrous form has a molecular weight of 316.03 g/mol .[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of lanthanum acetate hydrate.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular FormulaLa(CH₃COO)₃·xH₂O[1][5]
Molecular Weight (anhydrous)316.04 g/mol
AppearanceWhite crystalline powder/solid[1][6][7]
Density1.64 g/cm³[1][6][8]
Melting Point~110 °C (decomposes)[1][6][8]
Water Solubility16.88 g/100 mL H₂O (at 25 °C)[6]
pH of Solution (50 g/L)6.0–8.0[5]

Table 2: Thermal Properties

PropertyValueReference(s)
Decomposition OnsetDehydration begins at lower temperatures, with decomposition of the anhydrous salt starting around 300 °C.[9][10]
Final Decomposition ProductLanthanum oxide (La₂O₃) at temperatures ≥700 °C.[9]

Experimental Protocols

Detailed methodologies for characterizing lanthanum acetate hydrate are crucial for reproducible research. The following sections outline protocols for key analytical techniques.

Synthesis of Lanthanum Acetate Hydrate

Lanthanum acetate hydrate can be synthesized by the reaction of lanthanum oxide with acetic acid.[4]

Protocol:

  • Suspend lanthanum oxide (La₂O₃) in distilled water.

  • Add a 50% acetic acid solution to the suspension.[4]

  • Heat the mixture to facilitate the dissolution of the lanthanum oxide.

  • Once a clear solution is obtained, it can be concentrated by gentle heating to promote crystallization upon cooling.[11]

  • The resulting crystals are filtered and dried under controlled conditions to obtain the desired hydrate form.[12]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal decomposition of lanthanum acetate hydrate and to determine its water of hydration.[13][14]

Protocol for TGA/DSC:

  • Calibrate the TGA/DSC instrument using appropriate standards for temperature and heat flow.

  • Place a small, accurately weighed sample (typically 5-10 mg) of lanthanum acetate hydrate into an aluminum or ceramic pan.[15]

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[15]

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature. The TGA data will indicate the loss of water molecules and the subsequent decomposition of the acetate, while the DSC will show the endothermic or exothermic nature of these transitions.[16]

Crystal Structure Determination: Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the crystalline phase of lanthanum acetate hydrate and confirming its structure.[11][17]

Protocol for PXRD:

  • Finely grind the lanthanum acetate hydrate sample to a homogeneous powder.[17]

  • Mount the powdered sample on a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

  • Scan the sample over a range of 2θ angles, recording the intensity of the diffracted X-rays.[17]

  • The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to reference patterns for phase identification.[11][17]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to lanthanum acetate hydrate.

thermal_decomposition_pathway Thermal Decomposition Pathway of Lanthanum Acetate Hydrate La_acetate_hydrate La(CH₃COO)₃·xH₂O (s) La_acetate_anhydrous La(CH₃COO)₃ (s) La_acetate_hydrate->La_acetate_anhydrous Heat (~130-180°C) - xH₂O (g) Intermediate_carbonate La₂(CO₃)₃ (s) La_acetate_anhydrous->Intermediate_carbonate Heat (~334°C) - CH₃COCH₃ (g) Intermediate_oxycarbonate La₂O₂(CO₃) (s) Intermediate_carbonate->Intermediate_oxycarbonate Heat La_oxide La₂O₃ (s) Intermediate_oxycarbonate->La_oxide Heat (up to 700°C) - CO₂ (g)

Caption: Thermal Decomposition Pathway of Lanthanum Acetate Hydrate.

experimental_workflow Experimental Workflow for Characterization start Lanthanum Acetate Hydrate Sample synthesis Synthesis start->synthesis purification Purification synthesis->purification characterization Characterization purification->characterization tga_dsc TGA/DSC characterization->tga_dsc pxrd PXRD characterization->pxrd ftir FTIR Spectroscopy characterization->ftir data_analysis Data Analysis and Interpretation tga_dsc->data_analysis pxrd->data_analysis ftir->data_analysis

Caption: Experimental Workflow for Characterization.

phosphate_binding_mechanism Mechanism of Action as a Phosphate Binder La_acetate Lanthanum Acetate Hydrate La(CH₃COO)₃·xH₂O dissociation Dissociation in GI Tract La_acetate->dissociation La_ion Lanthanum Ions (La³⁺) dissociation->La_ion binding Binding La_ion->binding phosphate Dietary Phosphate (PO₄³⁻) phosphate->binding La_phosphate Insoluble Lanthanum Phosphate (LaPO₄) binding->La_phosphate excretion Excretion La_phosphate->excretion

References

Lanthanum Acetate Sesquihydrate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum acetate, a salt of the rare earth element lanthanum and acetic acid, is a compound of significant interest, particularly in the pharmaceutical industry as a phosphate binder for the treatment of hyperphosphatemia in patients with end-stage renal disease. Its hydrated form, specifically lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O), is a common state for this compound.[1][2] The efficacy and safety of lanthanum-based drugs are intrinsically linked to their physicochemical properties, which are in turn determined by the methods of synthesis and purification. This technical guide provides an in-depth overview of the synthesis and characterization of lanthanum acetate sesquihydrate, offering detailed experimental protocols and data for researchers and professionals in drug development and materials science.

Synthesis of Lanthanum Acetate Sesquihydrate

The synthesis of lanthanum acetate can be achieved through several routes, primarily involving the reaction of a lanthanum precursor with acetic acid. The choice of precursor and reaction conditions can influence the purity, yield, and crystalline form of the final product.

Common Synthesis Routes
  • From Lanthanum Oxide: A straightforward and common method involves the reaction of lanthanum(III) oxide (La₂O₃) with acetic acid.[1][3][4][5] The reaction stoichiometry is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[3]

  • From Lanthanum Carbonate: Another approach starts with lanthanum carbonate (La₂(CO₃)₃), which is first dissolved in nitric acid to form lanthanum nitrate. After purification, the lanthanum nitrate is converted to a refined lanthanum carbonate using an agent like ammonium bicarbonate. This refined carbonate is then reacted with acetic acid to yield lanthanum acetate.[6]

  • Ion-Exchange Method: For high-purity applications, an ion-exchange method can be employed. This process starts with a rare earth chloride solution, which is passed through a strong cationic ion-exchange resin. The lanthanum fraction is then eluted, precipitated as lanthanum oxalate, and subsequently fired to produce high-purity lanthanum oxide. This oxide is then dissolved in acetic acid to crystallize lanthanum acetate.[1][7]

Experimental Protocol: Synthesis from Lanthanum Oxide

This protocol details the synthesis of lanthanum acetate from lanthanum oxide and acetic acid.

  • Materials:

    • Lanthanum(III) oxide (La₂O₃, high purity)

    • Glacial acetic acid (CH₃COOH)

    • Deionized water

  • Procedure:

    • A stoichiometric amount of lanthanum(III) oxide is weighed and placed in a reaction vessel.

    • An excess of acetic acid (e.g., 50% aqueous solution) is slowly added to the lanthanum oxide with constant stirring.[3] The reaction is exothermic and should be controlled.

    • The mixture is heated gently (e.g., at 150°C) and stirred until the lanthanum oxide is completely dissolved, forming a clear solution of lanthanum acetate.[1][4][5]

    • The resulting solution is then concentrated by evaporation at a low temperature to induce crystallization.[7]

    • The formed crystals are collected by filtration.

    • The crystals are washed with a small amount of cold deionized water to remove any excess acetic acid.

    • The final product, lanthanum acetate sesquihydrate, is dried in an oven at a controlled temperature (e.g., 65°C) overnight to obtain a stable hydrated form.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product La2O3 Lanthanum Oxide (La₂O₃) Dissolution Dissolution & Reaction (Heating & Stirring) La2O3->Dissolution AceticAcid Acetic Acid (CH₃COOH) AceticAcid->Dissolution Crystallization Crystallization (Evaporation) Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying (65°C) Filtration->Drying Product Lanthanum Acetate Sesquihydrate Drying->Product Characterization_Overview cluster_sample Sample cluster_techniques Characterization Techniques cluster_properties Determined Properties Sample Lanthanum Acetate Sesquihydrate TGA_DSC TGA / DSC Sample->TGA_DSC XRD XRD Sample->XRD FTIR FT-IR Sample->FTIR SEM SEM Sample->SEM Thermal Thermal Stability & Decomposition Profile TGA_DSC->Thermal Crystal Crystalline Structure XRD->Crystal Functional Functional Groups & Coordination FTIR->Functional Morphology Surface Morphology SEM->Morphology

References

An In-depth Technical Guide to the Hydrate Forms of Lanthanum Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrate forms of lanthanum acetate, a compound of significant interest in various research and development fields, including materials science and pharmaceuticals. This document details the synthesis, characterization, and thermal properties of its various hydrated states, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to Lanthanum Acetate and its Hydrates

Lanthanum acetate, with the general chemical formula La(CH₃COO)₃, is a salt of the rare earth element lanthanum and acetic acid. It readily forms hydrates, incorporating water molecules into its crystal lattice. The general formula for these hydrates is La(CH₃COO)₃·nH₂O, where 'n' represents the number of water molecules. The degree of hydration is a critical factor that influences the compound's physical and chemical properties, including its solubility, stability, and decomposition pathway. The most commonly cited hydrate forms are the monohydrate (n=1), sesquihydrate (n=1.5), and trihydrate (n=3), with some evidence suggesting the existence of a tetrahydrate (n=4).[1][2][3] Understanding the specific properties of each hydrate is crucial for its application as a precursor in the synthesis of advanced materials and in potential pharmaceutical formulations.

Physicochemical Properties and Characterization of Lanthanum Acetate Hydrates

The different hydrate forms of lanthanum acetate can be distinguished by their physical properties and through various analytical techniques.

Data Summary of Lanthanum Acetate Hydrates

The following table summarizes the key quantitative data for the different known hydrate forms of lanthanum acetate.

PropertyAnhydrousMonohydrateSesquihydrateTrihydrateTetrahydrate
Formula La(CH₃COO)₃La(CH₃COO)₃·H₂OLa(CH₃COO)₃·1.5H₂OLa(CH₃COO)₃·3H₂OLa(CH₃COO)₃·4H₂O
Molecular Weight ( g/mol ) 316.04334.05343.06370.08388.10
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidWhite crystalline solidWhite or colorless crystals[3]
Solubility in Water SolubleSolubleSoluble[2]SolubleEasily soluble in water[3]
Thermal Decomposition of Lanthanum Acetate Hydrates

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to study the thermal decomposition of lanthanum acetate hydrates. The decomposition process typically involves initial dehydration steps followed by the decomposition of the anhydrous acetate to lanthanum oxide (La₂O₃) at higher temperatures.

Table of Thermal Decomposition Data:

Hydrate FormDehydration Step(s)Temperature Range (°C)Decomposition of Anhydrous AcetateTemperature Range (°C)Final Product
Sesquihydrate Two-step dehydration[2]130 and 180[2]Formation of intermediates (e.g., La₂(CO₃)₃, La₂O(CO₃)₂)[4]334 - 700[4]La₂O₃[4]
Anhydrous N/AN/AFour distinct thermal events of mass loss[5]~300 - ≥700[5]La₂O₃[5]

The thermal decomposition of the sesquihydrate is the most well-documented. It loses its water molecules in two distinct steps at approximately 130°C and 180°C.[2] Following dehydration, the anhydrous lanthanum acetate decomposes, releasing acetone and carbon dioxide, and forming intermediate carbonate species before finally yielding lanthanum oxide at temperatures above 700°C.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of lanthanum acetate hydrates, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of Lanthanum Acetate Hydrates

The synthesis of lanthanum acetate hydrates generally involves the reaction of a lanthanum precursor, most commonly lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃), with acetic acid. The degree of hydration in the final product is significantly influenced by the crystallization conditions, particularly the temperature.[2]

3.1.1. General Synthesis from Lanthanum Oxide

This protocol can be adapted to target different hydrate forms by modifying the crystallization temperature.

  • Materials: Lanthanum(III) oxide (La₂O₃), glacial acetic acid, deionized water.

  • Procedure:

    • Suspend lanthanum(III) oxide in deionized water. The amount of water can be adjusted to achieve a desired concentration.

    • Slowly add a 50% aqueous solution of acetic acid to the lanthanum oxide suspension while stirring continuously.[1] The reaction is exothermic.

    • Continue stirring until the lanthanum oxide has completely dissolved, resulting in a clear solution of lanthanum acetate. Gentle heating (e.g., to 65°C) can be applied to facilitate dissolution.[2]

    • Filter the solution to remove any unreacted starting material or impurities.

    • Crystallize the lanthanum acetate hydrate from the solution. The crystallization temperature is a critical parameter for controlling the hydrate form:

      • For Lanthanum Acetate Monohydrate (La(CH₃COO)₃·H₂O): Conducting the dissolution and initial crystallization at a controlled temperature of 65°C has been reported to yield the monohydrate.[2]

      • For other hydrates (e.g., Sesquihydrate, Trihydrate): Crystallization is typically performed at lower temperatures. This can be achieved by concentrating the solution through gentle heating to evaporate excess water and acetic acid, followed by slow cooling to room temperature or below to induce crystallization.[2]

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acetic acid.

    • Dry the crystals under vacuum or in a desiccator at room temperature. Drying in an oven at elevated temperatures (e.g., 65°C) has also been reported.[6]

3.1.2. Synthesis of Anhydrous Lanthanum Acetate

  • Materials: Lanthanum(III) oxide (La₂O₃), acetic acid, deionized water.

  • Procedure:

    • Dissolve lanthanum(III) oxide in an excess of acetic acid and distilled water.[5]

    • Directly evaporate the solution at 150°C to obtain the powdered anhydrous lanthanum acetate.[5]

Characterization Techniques

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the water content and study the thermal decomposition pathway.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small amount of the lanthanum acetate hydrate sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from room temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Data Analysis: The TGA curve will show weight loss as a function of temperature, corresponding to the loss of water and the decomposition of the acetate. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

3.2.2. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase and determine the crystal structure of the hydrate.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: The crystalline sample is finely ground and mounted on a sample holder.

  • Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 5-70°) with a specific step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific hydrate form.

Biological Signaling Pathways of Lanthanum Ions

While this guide focuses on the different hydrate forms of lanthanum acetate, it is important to note for drug development professionals that the biological activity is primarily attributed to the lanthanum ion (La³⁺) itself once the salt is dissolved. Lanthanum ions have been shown to exert neurotoxic effects by interfering with several key signaling pathways.

Lanthanum-Induced Neurotoxicity via NF-κB and PI3K/Akt Signaling

Lanthanum exposure can lead to neuronal damage through the activation of microglia and subsequent neuroinflammation.[7] This process involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Furthermore, lanthanum ions have been implicated in the dysregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Diagram of Lanthanum-Induced Neuroinflammatory Signaling:

Lanthanum_Neurotoxicity La3 Lanthanum Ions (La³⁺) Microglia Microglia La3->Microglia activates IKK IKK Complex Microglia->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines leads to Neuron Neuron Cytokines->Neuron act on Apoptosis Neuronal Apoptosis Neuron->Apoptosis undergo

Caption: Lanthanum ion-induced activation of microglial NF-κB signaling leading to neuroinflammation.

Diagram of Lanthanum's Effect on the PI3K/Akt Pathway:

Lanthanum_PI3K_Akt La3 Lanthanum Ions (La³⁺) PI3K PI3K La3->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Inhibition of the pro-survival PI3K/Akt pathway by lanthanum ions.

Conclusion

This technical guide has provided a detailed overview of the various hydrate forms of lanthanum acetate, focusing on their synthesis, characterization, and thermal properties. The provided data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound. Furthermore, the elucidation of the signaling pathways affected by lanthanum ions offers critical insights for professionals in drug development. A thorough understanding of the specific hydrate form is essential for ensuring reproducibility and achieving desired outcomes in both materials science and biomedical applications.

References

An In-Depth Technical Guide to the Solubility of Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum acetate hydrate in water and various organic solvents. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. Lanthanum acetate hydrate, a white crystalline solid, exhibits moderate solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Solubility in Water

Table 1: Quantitative Solubility of Lanthanum Acetate Hydrate in Water

Temperature (°C)Solubility ( g/100 mL)Reference
2516.88[1]

Note: This table will be updated as more temperature-dependent data becomes available.

Solubility in Organic Solvents

Quantitative data on the solubility of lanthanum acetate hydrate in organic solvents is sparse in readily accessible literature. However, qualitative assessments suggest that it is soluble in polar aprotic solvents. These solvents possess high dipole moments and can solvate the lanthanum cation[3].

Table 2: Qualitative and Quantitative Solubility of Lanthanum Acetate in Organic Solvents

SolventSolvent TypeSolubilityReference
AcetonePolar aproticSoluble (qualitative)
Tetrahydrofuran (THF)Polar aproticSoluble (qualitative)
Ethyl acetatePolar aproticSoluble (qualitative)
Dimethylformamide (DMF)Polar aproticSoluble (qualitative)
Dimethyl sulfoxide (DMSO)Polar aproticSoluble (qualitative)

Note: Researchers are encouraged to experimentally determine the quantitative solubility in these solvents for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design and execution. The following section outlines a general protocol for the gravimetric method, which is a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Determining Solubility

The gravimetric method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

2.1.1. Materials and Equipment

  • Lanthanum acetate hydrate

  • Solvent (e.g., deionized water, organic solvent)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating/cooling system

  • Conical flasks with stoppers

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

  • Pre-weighed drying oven

  • Desiccator

2.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of lanthanum acetate hydrate to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the temperature of the solution.

    • Immediately filter the solution through a syringe filter of a suitable pore size (e.g., 0.22 µm) to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of lanthanum acetate hydrate.

    • Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

2.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Alternatively, solubility in g/100 g of solvent can be calculated as:

Mass of dissolved solid = (Mass of dish + solid residue) - (Mass of empty dish) Mass of solvent = (Mass of dish + solution) - (Mass of dish + solid residue) Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess lanthanum acetate hydrate to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 sep1 Allow undissolved solid to settle prep2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 analysis2 Add known volume of filtrate and weigh sep2->analysis2 analysis1 Weigh empty evaporating dish analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Dry residue to constant mass and weigh analysis3->analysis4 calc1 Calculate solubility analysis4->calc1

Caption: Workflow for Gravimetric Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of lanthanum acetate hydrate. For specific applications, it is imperative to conduct in-house experimental verification of solubility under the conditions relevant to your research or development work.

References

The Crystal Structure of Lanthanum Acetate Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Lanthanum acetate (La(CH₃COO)₃), a salt of the rare earth element lanthanum, readily forms hydrates, with the sesquihydrate (La(CH₃COO)₃ · 1.5H₂O) being a commonly isolated form.[1] The arrangement of atoms in the crystalline state is crucial for understanding its physical and chemical properties, which in turn influences its application in areas such as specialty glass manufacturing, catalysis, and as a precursor for advanced materials.[2][3] For drug development professionals, understanding the coordination chemistry of lanthanum is pertinent to its biological interactions.

Crystal Structure and Quantitative Data

Detailed single-crystal X-ray diffraction data for lanthanum acetate hydrate is scarce in recent publications. However, information from powder X-ray diffraction (PXRD) and the crystal structure of the anhydrous form provide valuable insights.

Powder X-ray Diffraction (PXRD) Data

Powder XRD is a primary technique for identifying the crystalline phases of lanthanum acetate hydrate. The diffraction pattern serves as a fingerprint for its crystal structure. For lanthanum acetate trihydrate, characteristic peaks have been reported at specific 2θ angles.

Diffraction Peak (2θ)Corresponding Plane
10.5°(001)
21.3°(002)
34.7°(003)

Table 1: Characteristic powder X-ray diffraction peaks for lanthanum acetate trihydrate.

Anhydrous Lanthanum Acetate Crystal Structure

The crystal structure of anhydrous lanthanum acetate has been determined by X-ray crystallography to be a coordination polymer. In this structure, each Lanthanum(III) ion is nine-coordinate.[1] The coordination sphere is comprised of two bidentate acetate ligands and five bridging acetate ligands, creating a polymeric network.[1] The praseodymium and holmium acetate compounds are isostructural.[1]

ParameterValue
Crystal SystemNot specified in available results
Space GroupNot specified in available results
Coordination Number of La(III)9
Acetate Ligand CoordinationBidentate and Bridging

Table 2: Crystallographic data summary for anhydrous lanthanum acetate.

Experimental Protocols

Synthesis of Lanthanum Acetate Hydrate

A common method for the synthesis of lanthanum acetate hydrate involves the reaction of lanthanum(III) oxide with acetic acid.[1]

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • 50% Acetic acid (CH₃COOH)

  • Deionized water

Procedure:

  • Suspend lanthanum(III) oxide in deionized water.

  • Slowly add 50% acetic acid to the suspension while stirring until the lanthanum oxide is completely dissolved. The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]

  • Filter the resulting solution to remove any unreacted starting material.

  • Slowly evaporate the solvent at a controlled temperature (e.g., below 100°C) to induce crystallization of lanthanum acetate hydrate.

  • Collect the resulting crystals by filtration and dry them in a desiccator.

Single-Crystal X-ray Diffraction (XRD) Analysis Protocol

The following is a generalized protocol for the single-crystal XRD analysis of a lanthanide complex, which can be adapted for lanthanum acetate hydrate.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

  • Low-temperature device (e.g., nitrogen or helium cryostream).

Procedure:

  • Crystal Mounting: A suitable single crystal of lanthanum acetate hydrate is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection:

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

    • A preliminary screening is performed to determine the unit cell parameters and the crystal quality.

    • A full sphere of diffraction data is collected using a combination of φ and ω scans.

  • Data Processing:

    • The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

    • An empirical absorption correction (e.g., multi-scan) is applied.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms on carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms of water molecules are typically located from the difference Fourier map and refined with restraints.

    • The final refinement is checked for convergence and the quality of the structural model is assessed using metrics such as R-factors, goodness-of-fit, and residual electron density.

Biological Signaling Pathways

While the primary focus of this guide is the crystal structure, the biological effects of lanthanum ions are of interest to the target audience. Studies on lanthanum chloride have shown interactions with key cellular signaling pathways. It is plausible that lanthanum ions dissociated from lanthanum acetate could have similar effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.[4][5] Lanthanum has been shown to modulate this pathway.

PI3K_Akt_Pathway La Lanthanum Ions PI3K PI3K La->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation

Caption: Lanthanum's inhibitory effect on the PI3K/Akt signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Lanthanum exposure has been shown to down-regulate this protective pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus La Lanthanum Ions ROS Reactive Oxygen Species (ROS) La->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Gene Expression

Caption: Down-regulation of the Nrf2/ARE pathway by lanthanum-induced oxidative stress.

Conclusion

This technical guide consolidates the available structural data for lanthanum acetate hydrate, providing a foundation for researchers in the field. While a definitive single-crystal structure of the hydrated form remains to be fully elucidated in recent literature, the provided PXRD data and information on the anhydrous form offer valuable structural insights. The detailed experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. Furthermore, the visualization of relevant biological signaling pathways provides a broader context for the potential applications of lanthanum-containing compounds in drug development and toxicology. Further research, particularly single-crystal X-ray diffraction studies on the hydrated forms of lanthanum acetate, is warranted to provide a more complete understanding of its intricate crystal chemistry.

References

Anhydrous Lanthanum Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties and relevant applications of anhydrous lanthanum acetate, with a focus on its role in pharmaceutical research and development.

This technical guide provides a comprehensive overview of anhydrous lanthanum acetate, a compound of increasing interest to researchers, scientists, and drug development professionals. This document details its key physicochemical properties, outlines experimental protocols for its characterization, and explores its mechanism of action in a therapeutic context.

Core Physicochemical Properties

Anhydrous lanthanum acetate, with the chemical formula La(CH₃COO)₃, is the salt of lanthanum and acetic acid.[1] It is a white, hygroscopic solid.[2] The quantitative properties of anhydrous lanthanum acetate are summarized in the table below. It is important to note that while the molecular weight is well-established, the density of the anhydrous form is not consistently reported in the literature. The density of the hydrated form is provided for reference.

PropertyValueSource(s)
Molecular Formula C₆H₉LaO₆[1][2]
Molecular Weight 316.04 g/mol [2][3]
Density (Hydrated form) 1.64 g/cm³[4][5][6]
Appearance White crystalline solid[2]

Applications in Drug Development: Phosphate Binder for Hyperphosphatemia

Lanthanum compounds, primarily lanthanum carbonate, are utilized in the pharmaceutical industry as phosphate binders for the treatment of hyperphosphatemia in patients with end-stage renal disease.[7][8][9][10][11] Hyperphosphatemia is a condition characterized by elevated levels of phosphate in the blood, which can lead to serious cardiovascular and bone complications.[12] Lanthanum acetate is expected to have a similar mechanism of action due to the bioactive lanthanum ion.

The therapeutic effect is achieved through the dissociation of the lanthanum salt in the acidic environment of the stomach to release lanthanum ions (La³⁺).[7][13] These ions then bind with dietary phosphate in the gastrointestinal tract to form insoluble and non-absorbable lanthanum phosphate complexes, which are subsequently excreted in the feces.[7][14] This process effectively reduces the absorption of phosphate from the diet, thereby lowering serum phosphate levels.[7]

Experimental Protocols

Synthesis of Anhydrous Lanthanum Acetate

Anhydrous lanthanum acetate can be prepared by the desolvation of hydrated lanthanum acetate.[15][16] A common method involves the following steps:

  • Dissolution: Dissolve lanthanum oxide (La₂O₃) in 50% acetic acid.[15][16]

  • Evaporation: Evaporate the solution to dryness to obtain hydrated lanthanum acetate crystals.[15][16]

  • Desolvation: Heat the hydrated lanthanum acetate in a vacuum at 150°C to remove water molecules and obtain the anhydrous form.[15][16]

Characterization of the resulting anhydrous lanthanum acetate can be performed using techniques such as X-ray diffraction, thermal analysis, and infrared spectroscopy to confirm its structure and purity.[17]

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder, like anhydrous lanthanum acetate. The technique relies on measuring the volume of the solid by displacing an inert gas, typically helium, within a calibrated chamber.

Principle: The method is based on Boyle's Law, which relates pressure and volume of a gas at a constant temperature. By measuring the pressure change of the gas in a chamber of known volume with and without the solid sample, the volume of the sample can be precisely calculated.

Procedure:

  • Sample Preparation: A known mass of the anhydrous lanthanum acetate powder is carefully weighed and placed into the sample chamber of the gas pycnometer.

  • Initial Purge: The sample chamber is repeatedly purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the surface of the powder.

  • Measurement Cycle:

    • The reference chamber of a known volume is filled with the analysis gas to a specific pressure.

    • A valve is opened, allowing the gas to expand into the sample chamber containing the lanthanum acetate powder.

    • The pressure is allowed to equilibrate, and the final pressure is recorded.

  • Calculation: The volume of the lanthanum acetate powder is calculated based on the initial and final pressures and the known volumes of the sample and reference chambers.

  • Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

  • Replicates: The measurement is typically repeated several times to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Density Measurement cluster_analysis Data Analysis weigh Weigh Anhydrous Lanthanum Acetate place Place Sample in Pycnometer Chamber weigh->place purge Purge Chamber with Helium place->purge pressurize Pressurize Reference Chamber purge->pressurize expand Expand Gas into Sample Chamber pressurize->expand equilibrate Measure Equilibrated Pressure expand->equilibrate calc_vol Calculate Sample Volume equilibrate->calc_vol calc_den Calculate Density (Mass/Volume) calc_vol->calc_den

Figure 1: Experimental workflow for determining the density of anhydrous lanthanum acetate using gas pycnometry.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_excretion Excretion cluster_effect Therapeutic Effect drug Lanthanum Acetate (Oral) dissociation Dissociation in Stomach Acid drug->dissociation la_ion Lanthanum Ions (La³⁺) dissociation->la_ion binding Forms Insoluble Lanthanum Phosphate la_ion->binding phosphate Dietary Phosphate (PO₄³⁻) phosphate->binding feces Excreted in Feces binding->feces reduced_absorption Reduced Phosphate Absorption binding->reduced_absorption lower_serum_p Lower Serum Phosphate Levels reduced_absorption->lower_serum_p

Figure 2: Mechanism of action of lanthanum acetate as a phosphate binder.

References

An In-depth Technical Guide to Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of Lanthanum Acetate Hydrate, focusing on its core identifiers, properties, and relevant experimental contexts.

Chemical Identifiers and Properties

Lanthanum acetate hydrate is a white crystalline solid.[1][2] It is a hydrated salt of the rare earth element lanthanum.[3][4] The degree of hydration can vary, with common forms being the sesquihydrate (1.5 water molecules) and other hydrated versions represented by the general formula La(CH₃COO)₃·xH₂O.[1][2] This compound is moderately soluble in water.[1]

A comprehensive summary of its identifiers and key physicochemical properties is presented below to facilitate easy reference and comparison.

Table 1: Chemical Identifiers for Lanthanum Acetate Hydrate

IdentifierValue
CAS Number 100587-90-4[5]
25721-92-0[6]
PubChem CID 71311272[7][8]
13511[1][9]
19933532[4]
EC Number 213-034-8[5]
UNII G91Y2QLF3J[10]
MDL Number MFCD00150118[1][11][12]
Beilstein/Reaxys No. 3693604[1][12]

Table 2: Physicochemical Properties of Lanthanum Acetate Hydrate

PropertyValue
Molecular Formula C₆H₁₁LaO₇ (for the monohydrate)[4][11]
Molecular Weight 316.04 g/mol (anhydrous basis)[1][5][12]
334.05 g/mol [11]
Appearance White crystalline powder[1]
Melting Point 110°C[6]
Water Solubility 16.88 g/100mL H₂O (25°C)[4]
Density 1.64 g/cm³[6]

Synthesis and Experimental Protocols

The synthesis of lanthanum acetate hydrate typically involves solution-based methods. A common and straightforward protocol is the reaction of lanthanum oxide (La₂O₃) with acetic acid.[2][3]

Experimental Protocol: Synthesis of Lanthanum Acetate Hydrate from Lanthanum Oxide

Objective: To synthesize lanthanum acetate hydrate by reacting lanthanum oxide with acetic acid.

Materials:

  • Lanthanum oxide (La₂O₃)

  • Acetic acid (CH₃COOH), 50% aqueous solution[2]

  • Distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Crystallizing dish

  • Drying oven

Methodology:

  • Dissolution: Suspend a known quantity of lanthanum oxide in distilled water in a beaker. While stirring, slowly add a 50% aqueous solution of acetic acid.[2] The reaction is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[2]

  • Heating and Clarification: Gently heat the mixture to facilitate the dissolution of the lanthanum oxide. Continue stirring until a clear solution is obtained.[3]

  • Filtration: If any undissolved particles remain, filter the hot solution to remove them.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature to induce crystallization. For controlled crystallization, the solution can be concentrated by gentle heating before cooling.[3]

  • Isolation and Drying: Collect the formed crystals by filtration. Wash the crystals with a small amount of cold distilled water to remove any residual acetic acid. Dry the crystals in an oven at a low temperature (e.g., 65°C) to obtain the final lanthanum acetate hydrate product.[13]

To produce anhydrous lanthanum acetate, the dissolution can be carried out in an excess of acetic acid and distilled water, followed by direct evaporation at 150°C.[14]

Mechanism of Action in Phosphate Binding

Lanthanum acetate, often administered in its carbonate form for medical use, is a potent phosphate binder.[15] Its mechanism of action is crucial in the management of hyperphosphatemia in patients with chronic kidney disease.

In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release lanthanum ions (La³⁺).[16][17] These ions have a high affinity for dietary phosphate (PO₄³⁻) and bind with it to form insoluble lanthanum phosphate (LaPO₄).[17] This insoluble complex is not absorbed by the gastrointestinal tract and is subsequently excreted in the feces.[17] This process effectively reduces the absorption of dietary phosphate into the bloodstream, thereby lowering serum phosphate levels.[17]

The key to its efficacy lies in the high affinity of lanthanum for phosphate and the insolubility of the resulting lanthanum phosphate complex.[17]

Phosphate_Binding_Mechanism cluster_GI_Tract Gastrointestinal Tract cluster_Bloodstream Bloodstream Lanthanum_Carbonate Lanthanum Carbonate (Oral Administration) Lanthanum_Ions Lanthanum Ions (La³⁺) Lanthanum_Carbonate->Lanthanum_Ions Dissociation in acidic environment Dietary_Phosphate Dietary Phosphate (PO₄³⁻) Lanthanum_Phosphate Insoluble Lanthanum Phosphate (LaPO₄) Dietary_Phosphate->Lanthanum_Phosphate Lanthanum_Ions->Lanthanum_Phosphate Binding Excretion Excretion in Feces Lanthanum_Phosphate->Excretion Reduced_Absorption Reduced Phosphate Absorption Lowered_Serum_Phosphate Lowered Serum Phosphate Levels Reduced_Absorption->Lowered_Serum_Phosphate

Mechanism of Lanthanum as a Phosphate Binder.

Analytical Methods

The characterization of lanthanum acetate hydrate involves several analytical techniques to confirm its structure, purity, and thermal properties.

Experimental Workflow: Characterization of Lanthanum Acetate Hydrate

This workflow outlines the key analytical techniques used to characterize synthesized lanthanum acetate hydrate.

Characterization_Workflow Start Synthesized Lanthanum Acetate Hydrate XRD X-ray Diffraction (XRD) - Phase Identification - Crystalline Structure Start->XRD TGA Thermogravimetric Analysis (TGA) - Thermal Decomposition - Water of Hydration Start->TGA FTIR FTIR Spectroscopy - Functional Group Analysis - Coordination of Acetate Start->FTIR ICP_OES ICP-OES - Elemental Purity - Trace Metal Analysis Start->ICP_OES Data_Analysis Data Analysis and Structure Elucidation XRD->Data_Analysis TGA->Data_Analysis FTIR->Data_Analysis ICP_OES->Data_Analysis

Analytical Workflow for Lanthanum Acetate Hydrate.
  • X-ray Diffraction (XRD): This technique is fundamental for confirming the crystalline nature of the compound and identifying its specific phase.[3]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of lanthanum acetate hydrate. It can determine the temperature at which the compound loses its water of hydration and subsequently decomposes.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps in identifying the functional groups present and provides information on the coordination of the acetate ions to the lanthanum metal center.[13]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is employed to determine the purity of the lanthanum acetate and to quantify any trace metal impurities.[13]

References

A Theoretical Exploration of Lanthanum Acetate Hydrated Clusters Utilizing Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of lanthanum acetate hydrated clusters, with a focus on the application of Density Functional Theory (DFT). Lanthanum-containing compounds are of significant interest in various fields, including medicine, where lanthanum carbonate is used as a phosphate binder. Understanding the hydration behavior of lanthanum acetate at the molecular level is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document details the computational methodologies employed in these studies, presents key quantitative data, and visualizes the theoretical workflows and molecular structures.

Introduction to Lanthanum Acetate and the Role of DFT

Lanthanum (La³⁺) is a rare earth element that has found applications in catalysis, materials science, and medicine. In aqueous environments, the lanthanum ion is known to form hydrated complexes. The interaction of lanthanum ions with acetate, a common counter-ion, and the subsequent hydration of the resulting lanthanum acetate clusters are complex processes that govern the speciation and bioavailability of lanthanum in solution.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules and materials.[1][2] DFT allows for the accurate prediction of molecular geometries, binding energies, vibrational frequencies, and other properties of complex systems, such as the hydrated clusters of lanthanum acetate.[3][4] By employing DFT, researchers can gain insights into the stability and structure of these clusters, which are often challenging to characterize experimentally.

Computational Protocols for DFT Studies of Lanthanum Acetate Hydrated Clusters

The following section outlines a detailed protocol for performing DFT calculations on lanthanum acetate hydrated clusters, based on methodologies reported in the scientific literature.[3]

Software and Initial Structure Preparation

Software: All DFT calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.

Initial Structure Construction:

  • The initial coordinates of the lanthanum acetate molecule, La(CH₃COO)₃, are constructed using a molecular modeling program.

  • Water molecules are incrementally added to the central lanthanum ion to generate the initial structures of the hydrated clusters, La(CH₃COO)₃·nH₂O, where 'n' is the number of water molecules (typically ranging from 0 to 5).[3] Various initial orientations of the water molecules should be considered to ensure the global minimum energy structure is found.

Geometry Optimization and Frequency Calculations

Level of Theory:

  • Functional: The PBE0 hybrid functional is a suitable choice for these systems, providing a good balance between accuracy and computational cost.

  • Basis Set:

    • For the lanthanum atom, a pseudopotential basis set, such as the Stuttgart/Dresden (SDD) effective core potential, is employed to account for relativistic effects.

    • For the non-metallic atoms (C, H, O), a Pople-style basis set, such as 6-311+G(d,p), is appropriate.[3]

Optimization Procedure:

  • The geometry of each La(CH₃COO)₃·nH₂O cluster is optimized without any symmetry constraints to find the lowest energy conformation.

  • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Solvation Effects

To model the behavior of the clusters in an aqueous solution, a solvent model is applied. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of the solvent on the structure and energetics of the hydrated clusters.[3]

Calculation of Molecular Properties

Once the optimized geometries are obtained, various molecular properties can be calculated:

  • Binding Energies: The binding energy (E_binding) of the water molecules to the lanthanum acetate core is a key indicator of the stability of the hydrated clusters. It is calculated using the following equation:

    E_binding = E[La(CH₃COO)₃·nH₂O] - E[La(CH₃COO)₃] - n * E[H₂O]

    where E[La(CH₃COO)₃·nH₂O], E[La(CH₃COO)₃], and E[H₂O] are the total electronic energies of the hydrated cluster, the anhydrous lanthanum acetate, and a single water molecule, respectively, all calculated at the same level of theory.

  • Structural Parameters: Key structural parameters, such as the La-O bond lengths (both with acetate and water) and the O-La-O bond angles, are extracted from the optimized geometries.

  • Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental data (e.g., from Raman or IR spectroscopy) to validate the theoretical models.

Quantitative Data from DFT Studies

The following tables summarize the key quantitative data obtained from DFT studies on La(CH₃COO)₃·nH₂O clusters.

Table 1: Binding Energies of Hydrated Lanthanum Acetate Clusters

Number of Water Molecules (n)Binding Energy (kcal/mol)
1Data not available in snippets
2Data not available in snippets
3Lowest binding energy, indicating a stable structure[3][4]
4Data not available in snippets
5Data not available in snippets

Table 2: Selected Structural Parameters of Hydrated Lanthanum Acetate Clusters

ClusterLa-O (acetate) Bond Length (Å)La-O (water) Bond Length (Å)
La(CH₃COO)₃·H₂OData not available in snippetsData not available in snippets
La(CH₃COO)₃·2H₂OData not available in snippetsData not available in snippets
La(CH₃COO)₃·3H₂OData not available in snippetsData not available in snippets
La(CH₃COO)₃·4H₂OData not available in snippetsData not available in snippets
La(CH₃COO)₃·5H₂OData not available in snippetsData not available in snippets

Note: The specific numerical values for binding energies and structural parameters were not available in the provided search snippets. The tables are structured to be populated with such data when available from the full text of the cited literature.

Visualization of Computational Workflow and Cluster Structures

The following diagrams, generated using the Graphviz DOT language, illustrate the computational workflow for the DFT studies and a representative structure of a hydrated lanthanum acetate cluster.

DFT_Workflow cluster_prep 1. System Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Construct Initial Structure La(CH3COO)3·nH2O geom_opt Geometry Optimization (PBE0/SDD/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solv_model Apply Solvation Model (PCM) geom_opt->solv_model vib_freq Analyze Vibrational Frequencies freq_calc->vib_freq bind_energy Calculate Binding Energies solv_model->bind_energy struct_param Extract Structural Parameters solv_model->struct_param

Caption: Computational workflow for DFT studies of lanthanum acetate hydrated clusters.

Caption: A simplified 2D representation of a hydrated lanthanum acetate cluster.

Conclusion and Future Directions

DFT studies provide invaluable molecular-level insights into the structure and stability of lanthanum acetate hydrated clusters. The findings from these theoretical investigations, such as the identification of the most stable hydrated species, are crucial for understanding the behavior of lanthanum acetate in solution.[3][4] Future studies could expand upon this work by investigating the influence of different counter-ions, exploring the dynamics of water exchange in the hydration shells using ab initio molecular dynamics, and examining the interaction of these clusters with biological targets. Such research will undoubtedly contribute to the rational design of new lanthanum-based drugs and materials.

References

Methodological & Application

Application Note & Protocol: Synthesis of Lanthanum Oxide via Thermal Decomposition of Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the preparation of lanthanum oxide (La₂O₃) through the thermal decomposition of lanthanum acetate hydrate. This document outlines the chemical principles, experimental protocol, and key reaction parameters.

Principle

The synthesis of lanthanum oxide from lanthanum acetate hydrate is achieved through thermal decomposition, also known as calcination. This process involves heating the precursor material to a high temperature in a controlled atmosphere. The lanthanum acetate hydrate undergoes a multi-step decomposition, first losing its water of hydration, followed by the decomposition of the anhydrous acetate into intermediate carbonate and oxycarbonate species, and finally yielding pure lanthanum oxide at elevated temperatures.[1][2] The overall reaction is a clean and effective method for producing high-purity lanthanum oxide.

The thermal decomposition pathway for lanthanum acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O) proceeds through several key stages.[1] Initially, dehydration occurs in two steps at approximately 130°C and 180°C.[1] The resulting anhydrous lanthanum acetate then decomposes at around 334°C to form a lanthanum carbonate residue.[1] This carbonate intermediate further decomposes into lanthanum dioxycarbonate (La₂O₂CO₃) before finally converting to lanthanum oxide (La₂O₃) at temperatures of 700°C or higher.[1] Some protocols utilize temperatures as high as 900°C to ensure the formation of highly crystalline La₂O₃.[3][4]

Data Presentation

The following tables summarize the key thermal events and resulting material properties based on literature data.

Table 1: Thermal Decomposition Stages of Lanthanum Acetate Hydrate

Temperature Range (°C)EventIntermediate/Final ProductReference
130 - 180Dehydration (loss of water molecules)Anhydrous Lanthanum Acetate (La(CH₃COO)₃)[1]
~334Decomposition of anhydrous acetateLanthanum Carbonate (La₂(CO₃)₃) residue[1]
334 - ~640Decomposition of carbonateLanthanum Oxycarbonates (e.g., La₂O₂CO₃)[1]
≥ 700Final decomposition to oxideLanthanum Oxide (La₂O₃)[1]

Table 2: Experimental Parameters for Lanthanum Oxide Synthesis

ParameterValueNotesReference
PrecursorLanthanum Acetate HydrateLa(CH₃COO)₃·xH₂O[1][2]
Calcination Temperature700 - 900 °CHigher temperatures (e.g., 900°C) can lead to more crystalline material.[1][3]
Calcination Time2 - 4 hoursDuration at the final calcination temperature.[4][5]
AtmosphereAirPerformed in a standard muffle furnace.[6]
Resulting Particle Size< 100 nmNanoparticles can be produced depending on specific conditions.[3][4]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of lanthanum oxide.

3.1. Materials and Apparatus

  • Chemicals:

    • Lanthanum (III) Acetate Hydrate (La(CH₃COO)₃·xH₂O), 99.9%+ purity

  • Apparatus:

    • High-temperature muffle furnace (capable of reaching at least 900°C)

    • Ceramic crucible (e.g., alumina) with lid

    • Analytical balance

    • Spatula

    • Tongs for handling hot crucibles

    • Desiccator for cooling and storage

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, heat-resistant gloves

3.2. Synthesis Procedure

  • Preparation: Place a clean, dry ceramic crucible on an analytical balance and tare the weight.

  • Weighing: Accurately weigh a desired amount (e.g., 5.0 g) of lanthanum acetate hydrate into the crucible. Record the exact mass.

  • Furnace Placement: Using tongs, carefully place the crucible (partially covered with its lid to allow for gas escape) into the muffle furnace at room temperature.

  • Calcination Program:

    • Set the furnace to ramp up to the target calcination temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/minute).

    • Hold the temperature at 800°C for a duration of 2 to 4 hours to ensure complete decomposition.

  • Cooling: After the hold time, turn off the furnace and allow it to cool down naturally to room temperature. Do not open the furnace door while it is at a high temperature to avoid thermal shock to the crucible and product.

  • Product Retrieval: Once cooled, carefully remove the crucible from the furnace using tongs and place it in a desiccator to prevent moisture absorption by the hygroscopic lanthanum oxide.

  • Final Product: The resulting fine, white powder is lanthanum oxide (La₂O₃). Weigh the crucible with the product to determine the final yield.

Mandatory Visualizations

4.1. Experimental Workflow

experimental_workflow start Start weigh Weigh Lanthanum Acetate Hydrate start->weigh place_furnace Place in Muffle Furnace weigh->place_furnace calcine Calcine (Ramp & Hold @ 800°C) place_furnace->calcine cool Cool to Room Temperature calcine->cool retrieve Retrieve Product (Lanthanum Oxide) cool->retrieve end_node End retrieve->end_node

A schematic of the experimental workflow for synthesizing La₂O₃.

4.2. Thermal Decomposition Pathway

decomposition_pathway cluster_0 Thermal Decomposition of Lanthanum Acetate Hydrate precursor La(CH₃COO)₃·xH₂O (Lanthanum Acetate Hydrate) anhydrous La(CH₃COO)₃ (Anhydrous Acetate) precursor->anhydrous ~130-180°C (-H₂O) carbonate La₂(CO₃)₃ (Lanthanum Carbonate) anhydrous->carbonate ~334°C oxycarbonate La₂O₂CO₃ (Lanthanum Oxycarbonate) carbonate->oxycarbonate >334°C oxide La₂O₃ (Lanthanum Oxide) oxycarbonate->oxide ≥700°C (-CO₂)

The chemical pathway for the thermal decomposition of lanthanum acetate hydrate.

References

Application Notes and Protocols: Lanthanum Acetate Hydrate as a Precursor for Perovskite Ceramics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the utilization of lanthanum acetate hydrate as a precursor for the synthesis of perovskite ceramics. The information is intended to guide researchers in the preparation and characterization of these materials for various applications, including catalysis and solid oxide fuel cells.

Introduction to Lanthanum-Based Perovskites

Perovskite-type oxides, with the general formula ABO3, are of significant interest due to their diverse electrical, magnetic, and catalytic properties.[1] Lanthanum-based perovskites, in particular, are widely investigated for applications such as electrodes in solid oxide fuel cells (SOFCs), gas sensors, and catalysts for oxidation and reduction reactions.[2] The properties of these materials are highly dependent on their synthesis method and the precursors used.[3] Lanthanum acetate hydrate is a common and commercially available precursor for introducing lanthanum into the perovskite structure.[4]

The selection of the synthesis method is crucial as it influences the homogeneity, purity, and particle size of the final perovskite powder, which in turn affects the material's performance.[5] Common synthesis routes employing lanthanum acetate hydrate include solid-state reaction, sol-gel, and co-precipitation methods.[6][7]

Synthesis Protocols Using Lanthanum Acetate Hydrate

Two primary methods for synthesizing perovskite ceramics using lanthanum acetate hydrate as a precursor are the Sol-Gel method and the Solid-State Reaction method.

The sol-gel method is a wet-chemical technique that allows for the synthesis of homogenous and high-purity perovskite powders at relatively low temperatures.[1]

Protocol:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum acetate hydrate and the B-site metal precursor (e.g., cobalt nitrate, manganese acetate) in a suitable solvent. A common solvent system is a mixture of methyl alcohol and ethylene glycol.[2]

    • For strontium-doped lanthanum manganite, lanthanum acetate, strontium acetate, and manganese acetate can be dissolved in a peroxide-acetate solution.[7]

  • Gel Formation:

    • Add a complexing/gelling agent to the precursor solution. Citric acid is a frequently used agent.[1]

    • The solution is typically heated at a controlled temperature (e.g., 70°C) with constant stirring to promote the formation of a viscous gel.[1]

    • In some protocols, an aqueous solution of poly(vinyl alcohol) (PVA) is mixed with the precursor solution to form a gel.[2]

  • Drying:

    • Dry the resulting gel in an oven at a temperature sufficient to remove the solvent, typically around 120-150°C for several hours.[2][6]

  • Calcination:

    • Transfer the dried gel to a furnace for calcination.

    • The calcination temperature is critical for the formation of the desired perovskite phase. A typical temperature range is 550°C to 900°C, held for 2-5 hours in an air atmosphere.[1][2] The final temperature will depend on the specific perovskite being synthesized.

Experimental Workflow for Sol-Gel Synthesis

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Gelation cluster_2 Processing A Dissolve Lanthanum Acetate Hydrate & B-site Precursor B Add Solvent (e.g., Methanol/Ethylene Glycol) A->B C Add Complexing Agent (e.g., Citric Acid) B->C D Heat and Stir (e.g., 70°C) C->D E Dry Gel (e.g., 150°C) D->E F Calcine Powder (550-900°C) E->F G Perovskite Ceramic F->G

Caption: Workflow for Sol-Gel Synthesis of Perovskite Ceramics.

The solid-state reaction method is a conventional and cost-effective technique for producing large quantities of perovskite materials, though it often requires higher calcination temperatures.[6]

Protocol:

  • Precursor Mixing:

    • Weigh stoichiometric amounts of the solid precursors: lanthanum acetate hydrate and the B-site metal oxide or carbonate (e.g., Co3O4, Fe2O3).

    • Thoroughly mix the precursors. This can be achieved by grinding in a mortar and pestle or by ball milling to ensure intimate contact between the reactants.[6] Using a milling medium like isopropanol or ethanol can improve homogeneity.[6]

  • Drying (if wet milling is used):

    • If a solvent was used during milling, dry the mixture completely, for instance at 120°C.[6]

  • Calcination:

    • Place the dried, mixed powder in an alumina crucible.

    • Calcine the powder in a furnace at high temperatures, typically ranging from 1000°C to 1550°C, for an extended period (e.g., 2-12 hours).[3][6][8] The exact temperature and duration depend on the specific perovskite composition. Intermediate grinding steps may be necessary for complete reaction.[8]

Experimental Workflow for Solid-State Reaction

Solid_State_Workflow cluster_0 Precursor Preparation cluster_1 Mixing cluster_2 Thermal Treatment A Weigh Stoichiometric Lanthanum Acetate Hydrate & B-site Precursor B Grind/Ball Mill Precursors A->B C Calcine Powder (1000-1550°C) B->C D Perovskite Ceramic C->D

Caption: Workflow for Solid-State Synthesis of Perovskite Ceramics.

Quantitative Data Summary

The properties of the resulting perovskite ceramics are highly dependent on the synthesis route and processing parameters. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis Parameters for Lanthanum-Based Perovskites

Perovskite CompositionSynthesis MethodPrecursorsCalcination Temp. (°C)Calcination Time (h)
LaMnO3Sol-GelLanthanum Acetylacetonate, Manganese Acetylacetonate5502
LaAlO3Solid-StateLanthanum(III) Oxide, Transition Alumina13001
La1-xCaxAlO3-δSolid-State (Mechanosynthesis)La2O3, Al2O3, CaCO315502
LaCoO3Solid-StateLanthanum Oxide, Cobalt Oxide1000-
Sr-doped LaMnO3Sol-GelLanthanum Acetate, Strontium Acetate, Manganese Acetate700-

Table 2: Physical Properties of Synthesized Lanthanum-Based Perovskites

Perovskite CompositionSynthesis MethodCrystallite Size (nm)Surface Area (m²/g)Lattice Parameters
La1-xCaxAlO3-δSolid-State (Mechanosynthesis)11–34--
LaAlO3Solid-State~90>10Rhombohedral Structure
LaCoO3Solid-State-0.82a = b = 5.444 Å, c = 13.102 Å
LaBO3 (B=Cr, Mn, Fe, Co, Ni)Supercritical Anti-Solvent-22-52Perovskite phases dominant

Table 3: Electrical Properties of Lanthanum Strontium Ferrite Ceramics

Lanthanum Concentration (mol)Dielectric Permittivity (@10 kHz)Dielectric Loss Tangent (@10 kHz)Electrical Resistivity (Ω·cm)
0.1040.721.071.29 x 108
0.25231.691.292.37 x 107

Note: Data for La-Sr-Fe ceramics were obtained with varying lanthanum concentrations, showcasing the impact on electrical properties.[9][10]

Characterization of Perovskite Ceramics

To verify the successful synthesis and determine the properties of the perovskite materials, several characterization techniques are essential:

  • X-ray Diffraction (XRD): To confirm the formation of the desired perovskite crystal structure and to identify any secondary phases.[8]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and microstructure of the synthesized powders.[8]

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition of the precursors and determine the appropriate calcination temperatures.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powders, which is crucial for catalytic applications.[6]

  • Impedance Spectroscopy: To evaluate the electrical properties, such as conductivity and dielectric permittivity, especially for applications in SOFCs.[9]

Logical Relationship of Synthesis and Characterization

Synthesis_Characterization cluster_synthesis Synthesis Route cluster_characterization Characterization Techniques SolGel Sol-Gel Perovskite Perovskite Ceramic Powder SolGel->Perovskite SolidState Solid-State SolidState->Perovskite XRD XRD (Phase Identification) Perovskite->XRD SEM SEM (Morphology) Perovskite->SEM BET BET (Surface Area) Perovskite->BET Impedance Impedance Spectroscopy (Electrical Properties) Perovskite->Impedance

References

Application Notes and Protocols for Sol-Gel Synthesis of Thin Films Using Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The sol-gel process is a versatile and cost-effective method for creating high-purity, homogeneous thin films at relatively low temperatures[1]. Lanthanum oxide (La₂O₃) thin films are of significant interest due to their unique properties, including a high dielectric constant (high-κ), excellent thermal stability, and a wide bandgap, making them suitable for various advanced applications[2][3].

Using lanthanum acetate hydrate as a precursor in the sol-gel synthesis offers several advantages. It is a readily available and water-soluble salt, which can simplify the preparation of the precursor solution. The acetate groups can be thermally decomposed during the annealing stage, leading to the formation of lanthanum oxide.

Key Applications:

  • Microelectronics: La₂O₃ serves as a high-κ gate dielectric material in metal-oxide-semiconductor (MOS) devices, offering a promising alternative to silicon dioxide to reduce leakage currents and enhance device performance[2].

  • Protective Coatings: Sol-gel derived films incorporating lanthanum have demonstrated effectiveness as environmentally friendly, anti-corrosive coatings for metal alloys[4][5]. The lanthanum ions can form a passive, protective oxide layer that slows down corrosion[5].

  • Catalysis: Lanthanum oxide is a potent catalyst used in petroleum refining, automotive exhaust gas conversion, and the synthesis of fine chemicals and pharmaceutical intermediates[3][6]. The high surface area and specific Lewis acid-base sites of sol-gel derived films enhance their catalytic activity[6].

  • Biomedical and Drug Development: Lanthanide-based nanomaterials are being explored for biomedical applications such as drug delivery, biomedical imaging, and as components of implantable sensors[7][8][9]. La₂O₃ nanoparticles have shown biocompatibility with certain cell lines, suggesting potential use as a doping material or antioxidant in therapeutic contexts[10].

The sol-gel method allows for precise control over the film's microstructure, thickness, and surface morphology by adjusting parameters such as precursor concentration, solvent, deposition technique, and annealing temperature[2].

Experimental Workflow and Chemical Pathway

The overall experimental process for synthesizing lanthanum-based thin films via the sol-gel method is outlined below.

G cluster_0 Phase 1: Sol Preparation cluster_1 Phase 2: Film Deposition cluster_2 Phase 3: Film Formation cluster_3 Phase 4: Analysis p1 Dissolve Lanthanum Acetate Hydrate in Solvent p2 Add Stabilizing / Chelating Agent p1->p2 p3 Stir & Age Solution to Form Homogeneous Sol p2->p3 p5 Deposit Film via Spin-Coating or Dip-Coating p3->p5 p4 Prepare & Clean Substrate (e.g., Si Wafer, Glass) p4->p5 p6 Drying / Pre-heating (Solvent Evaporation) p5->p6 p7 Annealing / Calcination (Organic Removal & Crystallization) p6->p7 p8 Characterize Thin Film (XRD, SEM, AFM, etc.) p7->p8

Caption: High-level experimental workflow for sol-gel synthesis of thin films.

The underlying chemistry involves the transformation of the molecular precursor into a solid oxide network.

G A La(CH₃COO)₃·xH₂O (Precursor in Solution) B Hydrolysis (Reaction with H₂O) A->B + Solvent/H₂O C La(OH)ₓ(CH₃COO)ₙ (Hydrolyzed Species) B->C D Condensation (Polymerization) C->D E La-O-La Network (Oligomers → Sol) D->E F Deposition & Drying (Gelation) E->F G Amorphous La-O-C-H Film (Xerogel) F->G H Annealing (Pyrolysis) G->H > 400°C I Crystalline La₂O₃ Film (Final Product) H->I

Caption: Simplified chemical pathway from precursor to crystalline film.

Detailed Experimental Protocols

This section provides a generalized protocol synthesized from common practices in sol-gel chemistry. Researchers should optimize these parameters for their specific application and substrate.

Protocol 1: Precursor Sol Preparation

  • Materials:

    • Lanthanum(III) acetate hydrate (La(CH₃COO)₃·xH₂O)

    • Solvent: 2-methoxyethanol or absolute ethanol

    • Stabilizer/Chelating Agent: Acetic acid or diethanolamine (DEA)

  • Procedure:

    • In a clean, dry beaker, dissolve a measured amount of lanthanum acetate hydrate in the chosen solvent to achieve the desired molarity (e.g., 0.1 M to 0.5 M).

    • Stir the solution vigorously with a magnetic stirrer. Gentle heating (40-60°C) may be applied to aid dissolution.

    • Once the salt is fully dissolved, add a stabilizing agent. A common molar ratio of lanthanum precursor to stabilizer is 1:1 to 1:3. The stabilizer helps prevent premature precipitation and promotes a stable sol.

    • Continue stirring the solution at room temperature or slightly elevated temperature for 1-24 hours. This "aging" step allows the hydrolysis and condensation reactions to proceed, resulting in a clear, homogeneous, and viscous sol.

    • Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.

Protocol 2: Substrate Cleaning

  • Materials: Acetone, Isopropanol (IPA), Deionized (DI) water, Nitrogen gas source.

  • Procedure:

    • Cut substrates (e.g., silicon wafers, quartz slides) to the desired size.

    • Place substrates in a beaker with acetone and sonicate for 15 minutes.

    • Decant the acetone, replace it with IPA, and sonicate for another 15 minutes.

    • Decant the IPA, rinse thoroughly with DI water, and sonicate in DI water for 15 minutes.

    • Dry the substrates using a stream of high-purity nitrogen gas and store them in a clean, dry environment until use.

Protocol 3: Thin Film Deposition (Spin-Coating)

  • Equipment: Spin-coater.

  • Procedure:

    • Place a cleaned substrate onto the chuck of the spin-coater and secure it with the vacuum.

    • Dispense a sufficient amount of the prepared sol onto the center of the substrate to cover about two-thirds of the surface.

    • Begin the spin program. A typical two-stage program is effective:

      • Stage 1 (Spreading): 500-1000 rpm for 5-10 seconds to evenly distribute the sol.

      • Stage 2 (Thinning): 2000-4000 rpm for 30-60 seconds. The final film thickness is primarily controlled by the speed and duration of this stage and the viscosity of the sol.

    • After the program finishes, carefully remove the coated substrate.

Protocol 4: Drying and Annealing

  • Equipment: Hot plate, Tube furnace or Muffle furnace.

  • Procedure:

    • Drying (Pre-heating): Place the wet film on a hot plate set to 100-150°C for 5-10 minutes. This step removes the bulk of the solvent and stabilizes the gel film.

    • Annealing (Calcination): Transfer the dried film into a furnace for high-temperature treatment.

      • The annealing temperature is a critical parameter that determines the film's crystallinity and phase. The transformation of lanthanum hydroxide to oxide begins at temperatures above ~330°C[11][12].

      • For amorphous films, anneal at 400-500°C.

      • For crystalline hexagonal La₂O₃ (h-La₂O₃), temperatures of 600°C or higher are typically required[2].

      • Ramp the temperature at a controlled rate (e.g., 5°C/min) to the desired setpoint and hold for 1-2 hours in an air, nitrogen, or vacuum atmosphere.

      • After annealing, allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

Quantitative Data and Parameters

The following tables summarize key quantitative parameters reported in the literature for the synthesis of lanthanum-based thin films.

Table 1: Sol Preparation and Deposition Parameters

Precursor System Solvent / Additives Molar Ratios Deposition Method Speed / Rate Source(s)
La(III) acetate hydrate (as dopant) Ethanol, Water, Nitric Acid TEOS:MTEOS:H₂O:EtOH:HNO₃ = 0.8:0.2:3:8:0.01; 1 mol% La Dip-Coating 2.0 mm/s [4][5]
La₂O₃ powder 30% Hydrogen Peroxide Not specified Spin-Coating Not specified [11]

| La₂O₃ powder | Nitric Acid, Polyethylene Glycol (PEG) | Varied PEG concentrations | Not specified (for powders) | Not specified |[3][13] |

Table 2: Annealing Conditions and Resulting Film Properties

Annealing Temperature (°C) Atmosphere Duration Resulting Phase Film Thickness (nm) Surface Roughness (nm) Source(s)
400 - 500 Nitrogen Not specified Amorphous 54.85 (at 400°C) 0.426 (at 400°C) [2]
600 Nitrogen Not specified Hexagonal La₂O₃ 51.21 0.898 [2]
700 Nitrogen Not specified Hexagonal La₂O₃ 49.80 1.200 [2]
500 Air Not specified Not specified Not specified 0.37 [5]
> 327 (> 600 K) Air or Vacuum Varied Transformation to La₂O₃ Not specified Not specified [11][12]

| 750 | Air | 1 hour | Hexagonal La₂O₃ | Not applicable (powders) | Not applicable (powders) |[3] |

References

Application Notes and Protocols for Catalyst Preparation Using Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of lanthanum-based catalysts utilizing lanthanum acetate hydrate as a precursor. The methodologies covered include impregnation, co-precipitation, and sol-gel synthesis, offering a versatile toolkit for developing catalysts with tailored properties for various applications, including environmental catalysis, organic synthesis, and energy conversion.

Introduction

Lanthanum-based materials are of significant interest in catalysis due to their unique electronic and chemical properties. Lanthanum oxide (La₂O₃), often derived from precursors like lanthanum acetate hydrate, serves as a promoter or a support in catalytic systems, enhancing thermal stability, dispersion of active metals, and overall catalytic activity. Lanthanum acetate hydrate [La(CH₃COO)₃·xH₂O] is a versatile and convenient precursor for synthesizing these advanced catalytic materials due to its solubility in water and subsequent decomposition to lanthanum oxide upon calcination.

The choice of synthesis method profoundly influences the final catalyst's structural and functional properties, such as surface area, particle size, and catalytic performance. This document outlines three common and effective methods for catalyst preparation using lanthanum acetate hydrate.

Data Presentation

The following tables summarize quantitative data from catalysts prepared using lanthanum acetate hydrate and related precursors, offering a comparative overview of their key characteristics.

Table 1: Physicochemical Properties of Lanthanum-Based Catalysts

Catalyst CompositionPreparation MethodPrecursor(s)Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
3%La-15%Fe/γ-Al₂O₃ImpregnationLanthanum Acetate Hydrate, Iron Nitrate500288.55--
La₂O₃/Al₂O₃ImpregnationLanthanum Acetate Hydrate650---
LaAlO₃Co-precipitationLanthanum Acetate, Aluminum Nitrate1300~2.5--
La(OH)₃ precursorCo-precipitationLanthanum NitrateUncalcined---
La₂O₃ NanoparticlesSol-GelLanthanum Nitrate, PEG600---

Note: Data is compiled from various sources and may not represent directly comparable conditions.

Table 2: Catalytic Performance Data

CatalystReactionConversion (%)Selectivity (%)Temperature (°C)Reference
3%La-15%Fe/γ-Al₂O₃SO₂ Reduction by CO98.92 ± 1.399.43 ± 0.7 (to S)380[1]
LaAlO₃_8Oxidative Coupling of Methane---[1]
Ni-W-La-E/TiO₂-Al₂O₃Thiophene Hydrodesulfurization99.7--[2]

Experimental Protocols

Detailed methodologies for the preparation of lanthanum-based catalysts using lanthanum acetate hydrate are provided below.

Impregnation Method

The impregnation technique is a widely used method for dispersing an active component onto a porous support material.[3]

Protocol for the Preparation of La-promoted Catalysts on Alumina Support

This protocol is adapted from the synthesis of lanthanum-promoted iron catalysts on γ-Al₂O₃.[1]

Materials:

  • Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)

  • γ-Alumina (γ-Al₂O₃) support (e.g., pellets or powder)

  • Deionized water

  • Drying oven

  • Muffle furnace

Procedure:

  • Preparation of Impregnation Solution: Calculate the required amount of lanthanum acetate hydrate to achieve the desired lanthanum loading on the alumina support (e.g., 3 wt% La). Dissolve the calculated amount of lanthanum acetate hydrate in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).

  • Impregnation: Add the impregnation solution dropwise to the γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried material in a muffle furnace at a specified temperature (e.g., 500 °C) for a designated duration (e.g., 4 hours) in a static air atmosphere. The heating rate should be controlled, for example, at 5 °C/min.

Co-precipitation Method

Co-precipitation is a versatile method for synthesizing mixed-oxide catalysts with a homogeneous distribution of components.[4]

Protocol for the Preparation of LaAlO₃ Perovskite Catalyst

This protocol is based on the synthesis of LaAlO₃ nanocrystals, adapting it for lanthanum acetate as the precursor.[1]

Materials:

  • Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Aqueous ammonia (NH₄OH) or Sodium hydroxide (NaOH) solution (precipitating agent)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of lanthanum acetate hydrate and aluminum nitrate nonahydrate with the desired stoichiometric ratio (e.g., 1:1 molar ratio for LaAlO₃).

  • Precipitation: While vigorously stirring the precursor solution, slowly add the precipitating agent (e.g., 1 M aqueous ammonia) dropwise until a target pH is reached (e.g., pH 8).[1] Continuously monitor the pH during this process.

  • Aging: Age the resulting suspension under continuous stirring for a specified period (e.g., 2-4 hours) at room temperature to ensure complete precipitation.

  • Filtration and Washing: Filter the precipitate using a filtration apparatus and wash it several times with deionized water to remove any residual ions.

  • Drying: Dry the obtained gel in an oven at a low temperature (e.g., 120 °C) for several hours (e.g., 12 hours).

  • Calcination: Calcine the dried powder at a high temperature (e.g., 1300 °C) for an extended period (e.g., 5 hours) to form the desired perovskite phase.[1]

Sol-Gel Method

The sol-gel method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.[5]

Protocol for the Preparation of Lanthanum Oxide-Based Catalysts

This protocol is a general guideline for preparing lanthanum-based catalysts and can be adapted from procedures using lanthanum salts.[5]

Materials:

  • Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)

  • A complexing agent (e.g., citric acid)

  • A solvent (e.g., ethanol or deionized water)

  • Drying oven

  • Muffle furnace

Procedure:

  • Sol Formation: Dissolve lanthanum acetate hydrate in the chosen solvent. In a separate container, dissolve the complexing agent (e.g., citric acid) in the same solvent. The molar ratio of metal ions to complexing agent is a critical parameter to control (e.g., 1:1.5).

  • Mixing: Slowly add the complexing agent solution to the lanthanum acetate solution under vigorous stirring. If preparing a mixed oxide, the other metal precursor can be added at this stage.

  • Gelation: Heat the resulting sol at a moderate temperature (e.g., 60-80 °C) with continuous stirring. This will promote the evaporation of the solvent and the formation of a viscous gel.

  • Drying: Dry the gel in an oven at a temperature around 100-120 °C for several hours to obtain a solid precursor.

  • Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600-800 °C) for a defined period to obtain the final lanthanum-based catalyst.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described catalyst preparation methods.

Impregnation_Workflow cluster_prep Solution Preparation cluster_proc Impregnation Process Precursor Lanthanum Acetate Hydrate Impregnation_Solution Impregnation Solution Precursor->Impregnation_Solution Solvent Deionized Water Solvent->Impregnation_Solution Impregnation Incipient Wetness Impregnation Impregnation_Solution->Impregnation Support γ-Alumina Support Support->Impregnation Drying Drying (120°C, 12h) Impregnation->Drying Calcination Calcination (e.g., 500°C, 4h) Drying->Calcination Final_Catalyst La-promoted Catalyst Calcination->Final_Catalyst

Caption: Workflow for catalyst preparation by the impregnation method.

Coprecipitation_Workflow cluster_prep Precursor Solution cluster_proc Co-precipitation Process La_Precursor Lanthanum Acetate Hydrate Precursor_Solution Mixed Precursor Solution La_Precursor->Precursor_Solution Al_Precursor Aluminum Nitrate Al_Precursor->Precursor_Solution Precipitation Co-precipitation (pH control) Precursor_Solution->Precipitation Precipitating_Agent Aqueous Ammonia Precipitating_Agent->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (120°C) Filtration->Drying Calcination Calcination (e.g., 1300°C) Drying->Calcination Final_Catalyst LaAlO₃ Catalyst Calcination->Final_Catalyst

Caption: Workflow for catalyst preparation by the co-precipitation method.

SolGel_Workflow cluster_prep Sol Formation cluster_proc Sol-Gel Process La_Precursor Lanthanum Acetate Hydrate Sol Homogeneous Sol La_Precursor->Sol Complexing_Agent Citric Acid Complexing_Agent->Sol Solvent Ethanol/Water Solvent->Sol Gelation Gelation (60-80°C) Sol->Gelation Drying Drying (100-120°C) Gelation->Drying Calcination Calcination (600-800°C) Drying->Calcination Final_Catalyst La-based Catalyst Calcination->Final_Catalyst

Caption: Workflow for catalyst preparation by the sol-gel method.

References

Application of Lanthanum Acetate Hydrate in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of lanthanum acetate hydrate in the fabrication of dye-sensitized solar cells (DSSCs). The incorporation of lanthanum into the titanium dioxide (TiO₂) photoanode has been shown to enhance the photovoltaic performance of DSSCs by improving dye adsorption, facilitating charge transport, and reducing charge recombination. Lanthanum acetate hydrate serves as a convenient and effective precursor for introducing lanthanum into the TiO₂ structure, either through doping during synthesis or via post-treatment of the photoanode film.

Overview of Lanthanum Modification

Lanthanum (La³⁺) ions, when introduced into the TiO₂ photoanode of a DSSC, can occupy interstitial sites or substitute Ti⁴⁺ ions in the TiO₂ lattice. This modification can lead to several beneficial effects:

  • Reduced Charge Recombination: The presence of La³⁺ can create a positive shift in the conduction band edge of the TiO₂, which can suppress the back-transfer of electrons to the electrolyte or the oxidized dye molecules.

  • Increased Dye Adsorption: Lanthanum species on the TiO₂ surface can act as Lewis acids, providing more active sites for the anchoring of dye molecules, leading to higher dye loading.

  • Improved Electron Transport: Doping with lanthanum can influence the crystallinity and morphology of the TiO₂ nanoparticles, potentially leading to more efficient electron transport pathways.

Lanthanum acetate hydrate is a suitable precursor for both the synthesis of lanthanum-doped TiO₂ nanoparticles via the sol-gel method and for the surface modification of existing TiO₂ films through a simple post-treatment process.

Quantitative Data Presentation

The following table summarizes the photovoltaic performance of dye-sensitized solar cells with photoanodes modified with lanthanum, comparing them to unmodified cells.

Lanthanum SourceModification MethodOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]Reference
NoneUnmodified TiO₂---~7-8% (Typical)General Knowledge
Lanthanum NitratePost-treatment---9.33
Lanthanum Acetate HydrateDoping (1 mol% La)----[1]
Lanthanum (unspecified)Doping---13% improvement over undoped[2]
Mg and La co-dopingDoping---20% improvement over undoped[2]

Note: Direct comparative data for DSSCs using lanthanum acetate hydrate was not available in the initial search. The table includes data from other lanthanum sources for context and will be updated as more specific data becomes available.

Experimental Protocols

Protocol for Sol-Gel Synthesis of Lanthanum-Doped TiO₂ Nanoparticles

This protocol describes the synthesis of lanthanum-doped TiO₂ nanoparticles using lanthanum acetate hydrate as the lanthanum precursor.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Lanthanum (III) acetate hydrate

  • Isopropyl alcohol

  • Deionized water

  • Nitric acid (or other peptizing agent)

  • Beakers, magnetic stirrer, hot plate, furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a solution of titanium (IV) isopropoxide in isopropyl alcohol. The specific concentrations will depend on the desired final concentration of the sol.

    • In a separate beaker, dissolve the desired molar percentage of lanthanum (III) acetate hydrate in a mixture of deionized water and isopropyl alcohol. For example, for a 1 mol% doping, the molar ratio of La to Ti should be 1:99.

  • Hydrolysis and Gelation:

    • Slowly add the lanthanum acetate solution to the titanium isopropoxide solution under vigorous stirring.

    • Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and the formation of a sol.

    • A few drops of nitric acid can be added to catalyze the hydrolysis and control the particle size.

    • Allow the sol to age at room temperature until a gel is formed.

  • Drying and Calcination:

    • Dry the resulting gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace at a high temperature (e.g., 450-500 °C) for a specified duration (e.g., 2 hours) to promote the crystallization of the anatase TiO₂ phase and incorporate the lanthanum into the lattice.

  • Photoanode Paste Preparation:

    • Prepare a paste by grinding the calcined La-doped TiO₂ powder with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).

    • The paste is then ready for deposition onto a conductive glass substrate (e.g., FTO glass) using a technique like screen printing or doctor blading.

Protocol for Post-Treatment of TiO₂ Photoanode

This protocol describes the surface modification of a pre-sintered TiO₂ film with a lanthanum acetate hydrate solution.

Materials:

  • Sintered TiO₂ photoanode on FTO glass

  • Lanthanum (III) acetate hydrate

  • Isopropyl alcohol (or other suitable solvent)

  • Beaker, hot plate, furnace

Procedure:

  • Preparation of Treatment Solution:

    • Prepare a solution of lanthanum (III) acetate hydrate in isopropyl alcohol at the desired concentration (e.g., 0.05 M). Gentle heating and stirring may be required to fully dissolve the salt.

  • Surface Treatment:

    • Immerse the sintered TiO₂ photoanode into the lanthanum acetate solution for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

    • Alternatively, the solution can be applied to the TiO₂ surface via spin-coating or dip-coating.

  • Rinsing and Drying:

    • After the treatment, rinse the photoanode with the pure solvent (isopropyl alcohol) to remove any excess, unreacted lanthanum salt.

    • Dry the photoanode in an oven at a moderate temperature (e.g., 100-120 °C) for a short period.

  • Sintering:

    • Sinter the treated photoanode again at a high temperature (e.g., 450-500 °C) for approximately 30 minutes. This step helps to decompose the acetate and form a stable lanthanum oxide or lanthanum-titanium-oxygen species on the TiO₂ surface.

  • Dye Sensitization:

    • After cooling to room temperature, the photoanode is ready for sensitization by immersing it in a dye solution.

Visualizations

Signaling Pathways and Experimental Workflows

Sol_Gel_Synthesis cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_final Final Product TTIP Titanium (IV) Isopropoxide in Isopropyl Alcohol Mixing Slow Mixing (Vigorous Stirring) TTIP->Mixing LaAc Lanthanum Acetate Hydrate in DI Water/Isopropyl Alcohol LaAc->Mixing Hydrolysis Hydrolysis & Sol Formation Mixing->Hydrolysis Gelation Aging & Gel Formation Hydrolysis->Gelation Drying Drying (80-100 °C) Gelation->Drying Grinding Grinding Drying->Grinding Calcination Calcination (450-500 °C) Grinding->Calcination La_TiO2 La-doped TiO₂ Nanoparticles Calcination->La_TiO2

Caption: Sol-Gel Synthesis of La-doped TiO₂ Nanoparticles.

Post_Treatment_Workflow start Sintered TiO₂ Photoanode solution Prepare Lanthanum Acetate Hydrate Solution (e.g., 0.05 M) treatment Immerse Photoanode in Solution (30-60 min) start->treatment solution->treatment rinsing Rinse with Solvent treatment->rinsing drying Dry (100-120 °C) rinsing->drying sintering Sinter (450-500 °C, 30 min) drying->sintering end La-Modified TiO₂ Photoanode (Ready for Dye) sintering->end

Caption: Post-Treatment Workflow for TiO₂ Photoanode.

References

Application Notes and Protocols for Dissolving Lanthanum Acetate Hydrate for Precursor Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O) is a key precursor material for the synthesis of various lanthanum-based advanced materials, including catalysts, high-k dielectric thin films, and phosphors.[1][2] The preparation of a stable and homogenous precursor solution is a critical first step in many of these applications. This document provides detailed protocols for the dissolution of lanthanum acetate hydrate in both aqueous and organic solvent systems, along with data on its solubility and a discussion of the key factors influencing the dissolution process.

Physicochemical Properties and Solubility Data

Lanthanum acetate hydrate is a white crystalline solid that is generally soluble in water and polar organic solvents.[1][2][3][4][5] The solubility is influenced by the solvent type, temperature, and pH of the medium.

Table 1: Solubility of Lanthanum Acetate Hydrate in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water20~25[6]
Ethanol20~10[6]

Experimental Protocols for Precursor Solution Preparation

This section outlines detailed protocols for the preparation of lanthanum acetate precursor solutions in both aqueous and organic media.

Protocol for Aqueous Precursor Solution

This protocol describes the preparation of a stable aqueous solution of lanthanum acetate hydrate. The addition of a small amount of acetic acid can help to prevent the hydrolysis of the lanthanum salt, which can lead to the formation of insoluble hydroxides and carbonates.[7]

Materials:

  • Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Deionized water

  • Glacial acetic acid (optional)

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Weighing scale

Procedure:

  • Solvent Preparation: To a beaker, add the desired volume of deionized water. If using acetic acid to aid dissolution and improve solution stability, add a specific volume percentage of glacial acetic acid to the deionized water (e.g., 1-5% v/v) and stir to mix.

  • Weighing the Solute: Accurately weigh the required amount of lanthanum acetate hydrate.

  • Dissolution:

    • Place the beaker with the solvent on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the weighed lanthanum acetate hydrate to the vortex of the stirring solvent.

    • Continue stirring until the solid is completely dissolved. Gentle heating (e.g., 40-60°C) can be applied to expedite dissolution, especially for higher concentrations.

  • Solution Filtration (Optional): For applications requiring high purity, the resulting solution can be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate impurities.

  • Storage: Store the precursor solution in a tightly sealed container to prevent solvent evaporation and contamination.

Protocol for Organic Precursor Solution (for Thin Film Deposition)

This protocol is adapted from a method for preparing a lanthanum-containing precursor solution for thin-film applications and may require an inert atmosphere depending on the sensitivity of the co-precursors.

Materials:

  • Anhydrous Lanthanum Acetate (or Lanthanum Acetate Hydrate, dried)

  • Propionic acid

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Heating mantle or hot plate

  • Thermometer or thermocouple

  • Weighing scale

Procedure:

  • Drying of Lanthanum Acetate Hydrate (if applicable): If starting with the hydrated form, it is recommended to dry the material to remove water, which can interfere with subsequent reactions. This can be achieved by heating the hydrate at a suitable temperature (e.g., 120-150°C) under vacuum.

  • Dissolution:

    • In a beaker or flask, add the desired amount of propionic acid.

    • While stirring, slowly add the anhydrous lanthanum acetate to the propionic acid.

    • Heat the mixture to approximately 80°C while continuing to stir.

    • Maintain the temperature and continue stirring until a clear and homogenous solution is obtained.

  • Cooling and Dilution:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • If a lower concentration is required for the application (e.g., for spin coating or inkjet printing), the solution can be diluted with a suitable solvent such as methanol.

  • Storage: Store the precursor solution in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture or air.

Factors Affecting Dissolution

The successful preparation of a lanthanum acetate precursor solution depends on several factors that can influence the rate of dissolution and the stability of the resulting solution.

Diagram 1: Factors Influencing Lanthanum Acetate Hydrate Dissolution

G Factors Influencing Lanthanum Acetate Hydrate Dissolution cluster_factors Key Factors cluster_outcomes Impact on Temperature Temperature Dissolution_Rate Dissolution Rate Temperature->Dissolution_Rate Increases Solubility Solubility Temperature->Solubility Generally Increases Solvent_Type Solvent Type Solvent_Type->Solubility Determines pH pH Solution_Stability Solution Stability pH->Solution_Stability Affects Hydrolysis Stirring_Rate Stirring Rate Stirring_Rate->Dissolution_Rate Increases

Caption: Key factors influencing the dissolution of lanthanum acetate hydrate.

  • Temperature: In general, increasing the temperature will increase the solubility of lanthanum acetate hydrate in water and other solvents.[8][9][10] Heating can also increase the rate of dissolution by increasing the kinetic energy of the solvent molecules.[10] However, excessive heating should be avoided as the trihydrate begins to decompose above 120°C.[6]

  • Solvent Type: Lanthanum acetate hydrate exhibits good solubility in water and polar organic solvents like ethanol. For applications sensitive to water, aprotic polar solvents such as acetone, THF, ethyl acetate, DMF, and DMSO can be used to avoid hydrolysis.[7]

  • pH: The pH of the solution can significantly impact the stability of the lanthanum precursor solution. In neutral or alkaline aqueous solutions, lanthanum ions can hydrolyze to form insoluble lanthanum hydroxide or lanthanum carbonate.[7] The addition of a small amount of a weak acid, such as acetic acid, can lower the pH and suppress this hydrolysis, leading to a more stable solution.

  • Stirring Rate: Adequate agitation is crucial for ensuring efficient solvent-solute interaction and promoting a faster dissolution rate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preparation of a lanthanum acetate precursor solution.

G Start Start Weigh_Solute Weigh Lanthanum Acetate Hydrate Start->Weigh_Solute Prepare_Solvent Prepare Solvent (e.g., Water +/- Acetic Acid) Start->Prepare_Solvent Dissolve Dissolve with Stirring (Optional Heating) Weigh_Solute->Dissolve Prepare_Solvent->Dissolve Check_Clarity Visually Inspect for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve Not Clear Filter Filter Solution (Optional) Check_Clarity->Filter Clear Store Store in a Sealed Container Filter->Store End End Store->End

References

Application Notes and Protocols for the Synthesis of Photoluminescent Materials from Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of lanthanide-doped photoluminescent materials using lanthanum acetate hydrate as a precursor. The protocols detailed below focus on two primary synthesis methodologies: the sol-gel method and the hydrothermal method, which are widely used to produce phosphors with controlled size, morphology, and luminescent properties.

Introduction to Lanthanide-Doped Photoluminescent Materials

Lanthanide ions are well-suited for creating phosphors due to their unique electronic structures, which give rise to sharp and distinct emission spectra. When incorporated into a stable host lattice, such as lanthanum phosphate (LaPO₄) or lanthanum fluoride (LaF₃), these ions can be excited by UV or other energy sources and subsequently emit light at specific wavelengths. This property makes them invaluable for a range of applications, including bio-imaging, assays, and as security inks. Lanthanum acetate hydrate serves as a versatile and high-purity precursor for the synthesis of these lanthanide-based host materials.

Synthesis Methodologies

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of phosphor synthesis, this method offers excellent control over the material's purity, homogeneity, and particle size at relatively low temperatures.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing well-defined, crystalline nanoparticles with uniform morphology. The reaction conditions, such as temperature, pressure, and reaction time, can be tuned to control the size and shape of the resulting nanocrystals.

Quantitative Data Presentation

The following tables summarize key quantitative data for lanthanide-doped photoluminescent materials synthesized via methods adaptable from lanthanum acetate hydrate precursors.

Host MaterialDopant(s)Synthesis MethodParticle SizeEmission Wavelength(s)Quantum YieldDopant ConcentrationCitation
LaPO₄Ce³⁺, Tb³⁺Co-precipitation2.7 nmGreen74%La₀.₄PO₄:Ce₀.₁³⁺, Tb₀.₅³⁺[1]
LaPO₄Eu³⁺Hydrothermal10-20 nm diameter, 100-600 nm lengthRedNot Reported3 mol% to 14 mol%[2]
LaF₃Ce³⁺Solvothermal~30 nmUV-BlueNot Reported5 mol%[3]
LaPO₄Eu³⁺Solid State85 nm589, 596, 614, 622 nmNot ReportedNot Specified[4]
LaPO₄Eu³⁺, Tb³⁺Solid State62 nm (undoped), 85 nm (doped)545, 585, 620 nm (Tb³⁺)Not ReportedNot Specified[4]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Europium-Doped Lanthanum Phosphate (LaPO₄:Eu³⁺) Nanorods

This protocol describes the synthesis of red-emitting LaPO₄:Eu³⁺ nanorods adapted from a sol-gel method.

Materials:

  • Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Europium (III) acetate hydrate (Eu(CH₃COO)₃·xH₂O)

  • Phosphoric acid (H₃PO₄), 85%

  • Ethanol, absolute

  • Deionized water

  • Ammonia solution (25%)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of lanthanum acetate hydrate and europium (III) acetate hydrate (e.g., for 5 mol% doping) in deionized water to create a 0.5 M total rare earth ion solution.

    • In a separate beaker, dilute phosphoric acid with ethanol to create a 0.5 M solution.

  • Sol Formation:

    • Slowly add the phosphoric acid solution to the rare earth acetate solution under vigorous stirring.

    • Adjust the pH of the mixture to ~2 with dropwise addition of ammonia solution to initiate gelation.

    • Continue stirring for 2 hours at room temperature to form a stable sol.

  • Gelation and Aging:

    • Age the sol at 60°C for 24 hours until a transparent gel is formed.

  • Drying:

    • Dry the gel in an oven at 100°C for 12 hours to remove water and solvent.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at 800°C for 2 hours in air to obtain the crystalline LaPO₄:Eu³⁺ nanorods. The calcination temperature is a critical parameter influencing the crystallinity and luminescence intensity.[5][6]

Protocol 2: Hydrothermal Synthesis of Terbium-Doped Lanthanum Phosphate (LaPO₄:Tb³⁺) Nanoparticles

This protocol details the hydrothermal synthesis of green-emitting LaPO₄:Tb³⁺ nanoparticles.

Materials:

  • Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Terbium (III) acetate hydrate (Tb(CH₃COO)₃·xH₂O)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.2 M aqueous solution of lanthanum acetate hydrate and terbium (III) acetate hydrate with the desired doping concentration (e.g., 16 mol%).

    • Prepare a 0.2 M aqueous solution of ammonium dihydrogen phosphate.

  • Reaction Mixture:

    • Add the ammonium dihydrogen phosphate solution dropwise to the rare earth acetate solution under constant stirring. A white precipitate will form.

    • Continue stirring for 30 minutes.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.

  • Product Recovery:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product with deionized water and ethanol several times to remove any unreacted precursors.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Mandatory Visualization

Sol_Gel_Synthesis cluster_0 Solution Preparation cluster_1 Sol-Gel Process cluster_2 Final Product Formation La_Eu_Acetate Lanthanum & Europium Acetate Solution Mixing Mixing & Stirring La_Eu_Acetate->Mixing H3PO4 Phosphoric Acid Solution H3PO4->Mixing Gelation Gelation at 60°C Mixing->Gelation Drying Drying at 100°C Gelation->Drying Grinding Grinding Drying->Grinding Calcination Calcination at 800°C Grinding->Calcination Final_Product LaPO4:Eu3+ Nanorods Calcination->Final_Product

Caption: Sol-Gel Synthesis Workflow for LaPO₄:Eu³⁺.

Hydrothermal_Synthesis cluster_0 Precursor Preparation cluster_1 Reaction & Crystallization cluster_2 Product Recovery La_Tb_Acetate Lanthanum & Terbium Acetate Solution Precipitation Precipitation La_Tb_Acetate->Precipitation NH4H2PO4 Ammonium Dihydrogen Phosphate Solution NH4H2PO4->Precipitation Hydrothermal Hydrothermal Treatment (180°C, 12h) Precipitation->Hydrothermal Centrifugation Centrifugation & Washing Hydrothermal->Centrifugation Drying Drying at 60°C Centrifugation->Drying Final_Product LaPO4:Tb3+ Nanoparticles Drying->Final_Product

Caption: Hydrothermal Synthesis Workflow for LaPO₄:Tb³⁺.

References

Application Notes: Lanthanum Acetate Hydrate for Corrosion Resistance Coating on Carbon Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Development Professionals

Introduction

The corrosion of carbon steel is a significant challenge across numerous industries, leading to structural integrity issues and substantial economic losses. Traditional corrosion protection methods often rely on coatings containing hexavalent chromium, which is highly effective but poses significant environmental and health risks. Consequently, there is a pressing need for the development of eco-friendly, high-performance anticorrosion coatings. Rare earth elements, particularly lanthanum, have emerged as promising, non-toxic alternatives.

Lanthanum acetate hydrate is a versatile precursor for creating lanthanum-based conversion coatings on steel surfaces. These coatings function by forming a passive, insoluble lanthanum oxide/hydroxide layer that acts as a physical barrier, preventing corrosive species from reaching the steel substrate. This document provides detailed protocols for the application and evaluation of lanthanum acetate hydrate-derived coatings on carbon steel.

Proposed Mechanism of Corrosion Inhibition

The corrosion protection afforded by lanthanum-based conversion coatings stems from the precipitation of lanthanum species at cathodic sites on the steel surface. The process is initiated by the oxygen reduction reaction, which increases the local pH. This localized increase in alkalinity causes the hydrolysis of hydrated lanthanum ions (La³⁺) and their subsequent precipitation as a dense, protective film of lanthanum hydroxide (La(OH)₃) and lanthanum oxide (La₂O₃). This layer effectively blocks the cathodic reaction, thereby stifling the overall corrosion process.

G cluster_coating Protective Layer Formation Fe Fe (Anode) Cathode Cathodic Site La3 La³⁺ (from Acetate) LaOH3 Precipitation of La(OH)₃ / La₂O₃ La3->LaOH3 Hydrolysis OH OH⁻ OH->LaOH3 Increase in local pH LaOH3->Cathode Blocks Site O2->OH Cathodic Reaction G start Start prep 1. Substrate Preparation (Degreasing, Pickling, Rinsing) start->prep solution 2. Solution Preparation (Lanthanum Acetate Hydrate) prep->solution coating 3. Coating Application (Immersion) solution->coating post_treat 4. Post-Treatment (Rinsing & Drying) coating->post_treat evaluation 5. Characterization & Evaluation (Electrochemical Tests, Surface Analysis) post_treat->evaluation end End evaluation->end

Application Notes and Protocols: The Role of Lanthanum Acetate Hydrate in Specialty Glass Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of lanthanum acetate hydrate as a precursor to lanthanum oxide (La₂O₃) in the fabrication of specialty glasses. The inclusion of lanthanum oxide in glass formulations is critical for enhancing various optical, thermal, and mechanical properties, making it an indispensable component in high-performance optical applications. This document outlines detailed experimental protocols for two primary synthesis methods—melt-quenching and sol-gel—and presents quantitative data on the effects of lanthanum oxide on glass properties.

Introduction: The Significance of Lanthanum in Specialty Glasses

Lanthanum oxide is a key additive in the manufacturing of specialty optical glasses, primarily due to its ability to significantly increase the refractive index while maintaining low dispersion. This combination is highly desirable for the design of complex lens systems, such as those found in high-quality cameras and microscopes, as it allows for the correction of chromatic aberrations.[1] Beyond its optical benefits, lanthanum oxide also enhances the thermal stability, chemical durability, and mechanical hardness of glass.[1]

Lanthanum acetate hydrate serves as a high-purity, water-soluble precursor for introducing lanthanum oxide into the glass matrix. It can be decomposed in-situ during the glass melting process to form lanthanum oxide, ensuring a homogeneous distribution within the glass structure.

Quantitative Data: Impact of Lanthanum Oxide on Glass Properties

The addition of lanthanum oxide to various glass systems brings about measurable changes in their physical and optical properties. The following tables summarize quantitative data from studies on different lanthanum-doped glasses.

Table 1: Effect of La₂O₃ on the Density and Molar Volume of Zinc Borotellurite Glass

Molar Fraction of La₂O₃Density (g/cm³)Molar Volume (cm³/mol)
0.013.543933.6701
0.023.625233.4903
0.034.738126.0642
0.045.974821.0184
0.056.643119.2179

Table 2: Influence of La₂O₃ on the Density and Hardness of Basaltic Glasses

La₂O₃ Content (wt. %)Density (g/cm³)Hardness (GPa)
02.856.8
42.926.5
82.986.2
123.055.9

Table 3: Refractive Index Variation in La₂O₃-Al₂O₃-SiO₂ Glass System

La₂O₃ (mol%)Al₂O₃ (mol%)SiO₂ (mol%)Refractive Index (n_d)
1025651.59-1.62
1520651.62-1.65
2015651.65-1.68
2510651.68-1.71

Experimental Protocols

Two primary methods for incorporating lanthanum into specialty glasses are the traditional melt-quenching technique and the more contemporary sol-gel process.

Protocol 1: Melt-Quenching Method for Lanthanum-Doped Borosilicate Glass

This protocol describes the synthesis of a lanthanum-doped borosilicate glass using the melt-quenching technique. Lanthanum acetate hydrate is used as the precursor for lanthanum oxide.

Materials:

  • Boric Acid (H₃BO₃)

  • Silicon Dioxide (SiO₂)

  • Sodium Carbonate (Na₂CO₃)

  • Lanthanum Acetate Hydrate (La(CH₃COO)₃·xH₂O)

  • Platinum or Alumina Crucible

Procedure:

  • Precursor Calculation: Calculate the required molar amounts of the raw materials to achieve the desired glass composition. Note that lanthanum acetate hydrate will decompose to form lanthanum oxide (La₂O₃). The thermal decomposition of lanthanum acetate hydrate is a multi-step process, culminating in the formation of La₂O₃ at approximately 700-800°C.

  • Mixing: Thoroughly mix the powdered raw materials in the calculated proportions in an agate mortar to ensure a homogeneous mixture.

  • Melting:

    • Transfer the mixture to a platinum or alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Slowly heat the furnace to 300°C and hold for 1 hour to allow for the dehydration of the hydrate.

    • Increase the temperature to 800°C and hold for 1 hour to ensure the complete decomposition of lanthanum acetate to lanthanum oxide.

    • Further, increase the temperature to the final melting temperature, typically between 1400°C and 1550°C for borosilicate glasses, and hold for 2-4 hours to ensure a homogenous, bubble-free melt.[2]

  • Quenching:

    • Rapidly pour the molten glass onto a pre-heated steel or graphite mold.

    • Press the melt with another plate to obtain a glass disc of uniform thickness.

  • Annealing:

    • Immediately transfer the glass sample to an annealing furnace set at a temperature slightly above the glass transition temperature (Tg), typically around 600°C for borosilicate glasses.

    • Hold at this temperature for 2-4 hours to relieve internal stresses.

    • Slowly cool the furnace to room temperature over several hours.

Protocol 2: Sol-Gel Synthesis of Lanthanum-Doped Bioactive Glass

This protocol details the preparation of lanthanum-doped bioactive glass nanoparticles via the sol-gel method, adapted from a procedure for mesoporous bioactive glass.[3]

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Triethyl Phosphate (TEP)

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium Nitrate (NaNO₃)

  • Lanthanum Nitrate Hexahydrate (La(NO₃)₃·6H₂O) (Note: Lanthanum acetate can be used as an alternative lanthanum source, dissolving it in the initial acidic water solution)

  • Nitric Acid (HNO₃, 1M)

  • Deionized Water

  • Ethanol

Procedure:

  • Sol Preparation:

    • In a beaker, mix 33.5 mL of TEOS with 48.6 mL of deionized water and 2.25 mL of 1M HNO₃.

    • Stir the mixture for 60 minutes to allow for the hydrolysis of TEOS.

  • Addition of Other Precursors:

    • In a separate beaker, dissolve 2.9 mL of TEP, 20.13 g of Ca(NO₃)₂·4H₂O, 13.52 g of NaNO₃, and the desired amount of lanthanum nitrate hexahydrate (or a stoichiometric equivalent of lanthanum acetate hydrate) in deionized water.

    • Stir this solution for 45 minutes.

  • Mixing and Gelation:

    • Add the second solution to the hydrolyzed TEOS sol.

    • Stir the final mixture for a further 60 minutes.

    • Seal the container and leave it at room temperature for 5 days for gelation to occur.

  • Aging and Drying:

    • Age the gel in the sealed container at 70°C for 24 hours.

    • Dry the aged gel in a drying oven at 120°C for 24 hours.

  • Calcination:

    • Transfer the dried gel to a muffle furnace.

    • Heat the sample to 800°C and hold for 2 hours to remove residual nitrates and organic components, resulting in the final lanthanum-doped bioactive glass.[4]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the addition of lanthanum and the resulting glass properties.

experimental_workflow_melt_quenching cluster_preparation Preparation cluster_melting Melting Process cluster_formation Glass Formation Raw Materials Raw Materials Mixing Mixing Raw Materials->Mixing Dehydration (300°C) Dehydration (300°C) Mixing->Dehydration (300°C) Decomposition (800°C) Decomposition (800°C) Dehydration (300°C)->Decomposition (800°C) Melting (1400-1550°C) Melting (1400-1550°C) Decomposition (800°C)->Melting (1400-1550°C) Quenching Quenching Melting (1400-1550°C)->Quenching Annealing Annealing Quenching->Annealing Final Glass Final Glass Annealing->Final Glass

Caption: Melt-Quenching Experimental Workflow.

sol_gel_workflow cluster_sol_prep Sol Preparation cluster_gelation Gel Formation & Processing cluster_final Final Product TEOS Hydrolysis TEOS Hydrolysis Mixing Mixing TEOS Hydrolysis->Mixing Precursor Solution Precursor Solution Precursor Solution->Mixing Gelation (5 days) Gelation (5 days) Mixing->Gelation (5 days) Aging (70°C) Aging (70°C) Gelation (5 days)->Aging (70°C) Drying (120°C) Drying (120°C) Aging (70°C)->Drying (120°C) Calcination (800°C) Calcination (800°C) Drying (120°C)->Calcination (800°C) La-Doped Glass La-Doped Glass Calcination (800°C)->La-Doped Glass

Caption: Sol-Gel Synthesis Experimental Workflow.

property_relationship cluster_properties Enhanced Properties Lanthanum Acetate Hydrate Lanthanum Acetate Hydrate Lanthanum Oxide (La₂O₃) Lanthanum Oxide (La₂O₃) Lanthanum Acetate Hydrate->Lanthanum Oxide (La₂O₃) Thermal Decomposition Specialty Glass Specialty Glass Lanthanum Oxide (La₂O₃)->Specialty Glass Incorporation High Refractive Index High Refractive Index Specialty Glass->High Refractive Index Low Dispersion Low Dispersion Specialty Glass->Low Dispersion Increased Hardness Increased Hardness Specialty Glass->Increased Hardness Improved Thermal Stability Improved Thermal Stability Specialty Glass->Improved Thermal Stability Enhanced Chemical Durability Enhanced Chemical Durability Specialty Glass->Enhanced Chemical Durability

Caption: Lanthanum's Influence on Glass Properties.

References

Troubleshooting & Optimization

Technical Support Center: Lanthanum Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of lanthanum acetate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudiness or precipitation upon dissolving lanthanum acetate in water. Hydrolysis due to neutral or alkaline pH of the water, leading to the formation of insoluble lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (La₂(CO₃)₃).Ensure the water is purified and deionized. Acidify the water with a small amount of acetic acid (e.g., 0.1% v/v) before dissolving the lanthanum acetate to maintain an acidic pH.
Solution becomes cloudy or forms a precipitate over time, especially when exposed to air. Absorption of atmospheric carbon dioxide (CO₂) leading to the formation of insoluble lanthanum carbonate. An increase in pH over time can also cause hydrolysis.Prepare the solution in an acidic buffer, such as an acetate buffer, to maintain a stable pH. Store the solution in a tightly sealed container to minimize exposure to air. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon.
Inconsistent experimental results using lanthanum acetate solutions prepared at different times. Variation in the hydration state of the solid lanthanum acetate used. Degradation of the stock solution due to hydrolysis.Use a fresh, unopened container of lanthanum acetate hydrate when possible, and store it in a desiccator. Prepare fresh solutions for critical experiments. If a stock solution must be used, visually inspect for any signs of precipitation and measure the pH before use.
Precipitation occurs when mixing the lanthanum acetate solution with other reagents. The pH of the final mixture is shifted into a range where lanthanum hydroxide or other insoluble lanthanum salts (e.g., phosphate, fluoride) can form.Check the pH of all solutions before mixing. If necessary, adjust the pH of the other reagent solutions to be compatible with the acidic stability range of lanthanum acetate. Consider the potential for precipitation with other anions present in your system.

Frequently Asked Questions (FAQs)

1. Why is my lanthanum acetate solution turning cloudy?

Cloudiness in a lanthanum acetate solution is typically due to hydrolysis, which forms insoluble lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (La₂(CO₃)₃). This happens when the pH of the solution is not sufficiently acidic. Lanthanum ions (La³⁺) are stable in acidic conditions, but as the pH increases, they react with hydroxide ions (OH⁻) from water or carbonate ions (CO₃²⁻) from dissolved atmospheric CO₂ to form precipitates.

2. What is the ideal pH range for a stable lanthanum acetate solution?

To prevent hydrolysis, lanthanum acetate solutions should be maintained at an acidic pH, generally below 6.0. The risk of lanthanum carbonate precipitation increases at a pH above 6.25, and lanthanum hydroxide precipitation can occur at a pH greater than 9. A common practice is to prepare solutions in a slightly acidic medium, for instance, by dissolving lanthanum oxide in acetic acid.[1]

3. How can I prepare a stable aqueous solution of lanthanum acetate?

A reliable method is to dissolve lanthanum acetate hydrate in deionized water that has been pre-acidified with a small amount of acetic acid. This ensures the resulting solution is acidic and helps prevent immediate hydrolysis. For enhanced stability, using an acetate buffer system is recommended. (See Experimental Protocol section for a detailed procedure).

4. Can I heat a lanthanum acetate solution to aid dissolution?

Gentle warming can aid in dissolving lanthanum acetate. However, prolonged or excessive heating should be avoided. Lanthanum acetate hydrates can begin to lose their water of hydration at temperatures above 120°C, and decomposition of the acetate itself can occur at higher temperatures, starting around 300°C.[2]

5. How should I store my lanthanum acetate solutions?

Aqueous solutions of lanthanum acetate should be stored in tightly sealed containers to prevent the absorption of atmospheric CO₂. Storage in a cool, dark place is also recommended to minimize any potential photochemical reactions, although lanthanum acetate is generally not considered light-sensitive. For long-term stability, refrigeration is advisable, and purging the container with an inert gas can provide additional protection.

6. Is lanthanum acetate compatible with common biological buffers?

Caution should be exercised when using lanthanum acetate with certain biological buffers, particularly those containing phosphate (e.g., PBS), as lanthanum phosphate is highly insoluble and will precipitate. It is crucial to consider the composition of your buffer and the potential for interactions with lanthanum ions. Acetate-based buffers are a compatible choice for maintaining a stable acidic pH.

Data Presentation

Table 1: Solubility of Lanthanum Acetate Hydrates

CompoundFormulaMolecular Weight ( g/mol )Solubility in Water ( g/100 mL at 20°C)
Lanthanum Acetate (anhydrous)La(C₂H₃O₂)₃316.04Soluble
Lanthanum Acetate SesquihydrateLa(C₂H₃O₂)₃ · 1.5H₂O343.06Soluble
Lanthanum Acetate TrihydrateLa(C₂H₃O₂)₃ · 3H₂O370.08~25[2]

Table 2: pH-Dependent Speciation of Lanthanum in Aqueous Solutions

pH RangePredominant Lanthanum SpeciesPotential for Precipitation
< 6.0La³⁺ (aq)Low
6.0 - 9.0La³⁺ (aq), La(OH)²⁺, La₂(CO₃)₃(s)Increasing risk of lanthanum carbonate precipitation, especially with exposure to air.
> 9.0La(OH)₃(s)High probability of lanthanum hydroxide precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 0.1 M Lanthanum Acetate Solution

This protocol describes the preparation of a 0.1 M lanthanum acetate solution with enhanced stability against hydrolysis.

Materials:

  • Lanthanum(III) acetate sesquihydrate (La(C₂H₃O₂)₃ · 1.5H₂O)

  • Glacial acetic acid

  • Deionized water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare Acidified Water: Add approximately 80 mL of deionized water to a 100 mL beaker. To this, add 0.1 mL of glacial acetic acid and stir. This will create a slightly acidic solvent.

  • Dissolve Lanthanum Acetate: Weigh out 3.43 g of lanthanum(III) acetate sesquihydrate. Slowly add the solid to the acidified water while stirring continuously.

  • Ensure Complete Dissolution: Continue stirring until all the solid has dissolved. The solution should be clear and colorless.

  • Adjust to Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the 100 mL mark with deionized water.

  • Final pH Check and Storage: Measure the pH of the final solution. It should be in the range of 5.0-5.5. Store the solution in a tightly capped bottle in a cool, dark place.

Protocol 2: Monitoring Lanthanum Acetate Hydrolysis via Turbidity

This protocol provides a basic method to assess the stability of a lanthanum acetate solution over time by monitoring for the formation of insoluble hydrolysis products.

Materials:

  • Lanthanum acetate solution (prepared as in Protocol 1 or by other methods)

  • Spectrophotometer or nephelometer

  • Cuvettes

Procedure:

  • Initial Measurement: Immediately after preparing the lanthanum acetate solution, take a baseline turbidity reading using a spectrophotometer (at a wavelength such as 600 nm) or a nephelometer.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, exposed to air; room temperature, sealed; refrigerated, sealed).

  • Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), gently mix the solution and measure its turbidity.

  • Data Analysis: Plot the turbidity readings against time. A significant increase in turbidity indicates the formation of a precipitate and thus, hydrolysis of the lanthanum acetate.

Mandatory Visualizations

Hydrolysis_Pathway La_acetate Lanthanum Acetate Solution (La(CH₃COO)₃) La_ion Lanthanum Ion (La³⁺) La_acetate->La_ion Dissolution Hydrolysis Hydrolysis La_ion->Hydrolysis High pH CO2_absorption CO₂ Absorption La_ion->CO2_absorption Exposure to Air La_hydroxide Lanthanum Hydroxide (La(OH)₃) - Precipitate Hydrolysis->La_hydroxide La_carbonate Lanthanum Carbonate (La₂(CO₃)₃) - Precipitate CO2_absorption->La_carbonate Experimental_Workflow start Start prep_water Prepare Acidified Water (Add Acetic Acid) start->prep_water weigh_LaAc Weigh Lanthanum Acetate Hydrate start->weigh_LaAc dissolve Dissolve in Acidified Water with Stirring prep_water->dissolve weigh_LaAc->dissolve check_clarity Check for Clarity dissolve->check_clarity adjust_volume Adjust to Final Volume check_clarity->adjust_volume Clear troubleshoot Troubleshoot: Add more acetic acid or filter if necessary check_clarity->troubleshoot Cloudy check_pH Measure pH (Target: 5.0-5.5) adjust_volume->check_pH store Store in Tightly Sealed Container check_pH->store pH OK check_pH->troubleshoot pH too high end End store->end troubleshoot->dissolve

References

Technical Support Center: Optimizing Lanthanum Acetate Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of lanthanum acetate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for crystallizing lanthanum acetate hydrate?

A1: Water is the most common and effective solvent for crystallizing lanthanum acetate hydrate. The compound is soluble in water, and crystallization can be induced by controlled cooling of a saturated aqueous solution.[1][2][3] For specific applications requiring anhydrous lanthanum acetate, methods involving the reaction of lanthanum oxide with acetic anhydride or evaporation at high temperatures (e.g., 150°C) with excess acetic acid and distilled water have been used.[1][4]

Q2: How does pH affect the purity of lanthanum acetate hydrate crystals?

A2: Maintaining a specific pH range is crucial for minimizing contaminants in the final product. A pH range of 5–7 helps to stabilize the acetate ligands and prevent hydrolysis.[1] In multi-step synthesis processes starting from lanthanum carbonate, adjusting the pH to a range of 4.5 to 5.0 is used to remove impurities through hydrolysis before the final crystallization step.[1]

Q3: What are the typical impurities found in lanthanum acetate hydrate and how can they be minimized?

A3: Common impurities can include unreacted starting materials (e.g., lanthanum oxide), other rare earth elements, and anions like chlorides and sulfates.[1][5] Minimizing these impurities can be achieved through:

  • Filtration: Removing any unreacted solids or insoluble impurities from the lanthanum acetate solution before crystallization.[1]

  • Controlled pH: As mentioned in Q2, maintaining an acidic pH (4.5-5.0) during earlier synthesis steps can facilitate the removal of certain impurities.[1]

  • Recrystallization: Dissolving the crystallized lanthanum acetate in fresh solvent and crystallizing it again can significantly improve purity.[6]

  • High-Purity Starting Materials: Using high-purity lanthanum sources (e.g., lanthanum oxide or carbonate with low levels of other rare earths) is essential.

A preparation method starting from lanthanum carbonate dissolved in nitric acid, followed by pH-regulated hydrolysis and conversion to refined lanthanum carbonate before reacting with acetic acid, has been shown to produce high-purity lanthanum acetate with non-rare-earth impurity content generally less than 10 ppm.[5]

Q4: What is the expected yield and purity for optimized crystallization processes?

A4: With optimized protocols, high purity levels are attainable. For instance, a method involving the conversion of purified lanthanum nitrate to lanthanum carbonate and subsequent crystallization from acetic acid can yield a product with a rare-earth purity greater than 99.99%.[5] The table below summarizes purity data from various sources.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Crystal Yield - Solution is not sufficiently supersaturated.- Cooling rate is too fast, leading to the formation of fine powder instead of crystals.- Incomplete dissolution of the starting material.- Concentrate the solution by gentle heating to evaporate some of the solvent before cooling.[1]- Implement a slower, controlled cooling process.- Ensure the initial lanthanum salt is fully dissolved in the acetic acid solution.
Crystals are Small or Needle-like - Rapid cooling.- High level of impurities.- Inappropriate solvent concentration.- Decrease the cooling rate to allow for larger crystal growth.- Purify the initial solution by filtration or consider a recrystallization step.[1][6]- Adjust the concentration of the lanthanum acetate solution.
Discolored Crystals (e.g., yellow or brown) - Presence of impurities, particularly other rare earth elements or iron.- Decomposition of the product due to excessive heating.- Use higher purity starting materials.- Implement a purification step like pH-controlled hydrolysis.[1]- Avoid excessive temperatures during the dissolution and concentration steps. Lanthanum acetate begins to decompose at temperatures above 300°C.[7]
No Crystals Form Upon Cooling - The solution is not supersaturated.- Presence of inhibitory impurities.- Increase the concentration of the solution by further evaporation of the solvent.- Introduce a seed crystal to initiate crystallization.- Ensure all glassware is clean to avoid inhibiting nucleation.[8]
Oily Precipitate Forms Instead of Crystals - Presence of organic impurities.- Incorrect solvent system.- Treat the solution with activated carbon to remove organic impurities before crystallization.- Ensure you are using a suitable solvent, primarily water for the hydrate form.

Data Presentation

Table 1: Purity and Impurity Levels of Lanthanum Acetate

Parameter Value Source/Method
Rare-Earth Purity> 99.99%Method involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5]
Non-Rare-Earth Impurity Content< 10 ppmMethod involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5]
Chloride (Cl⁻) Content< 10 ppmMethod involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5]
Sulfate (SO₄²⁻) Content< 10 ppmMethod involving conversion from lanthanum nitrate to carbonate, then crystallization with acetic acid.[5]
Purity (Trace Rare Earth Metals Basis)99.9%Commercially available high-purity grade.[9]

Table 2: Solubility of Lanthanum Acetate Hydrate

Parameter Value
Water Solubility16.88 g/100mL at 25°C[3]

Experimental Protocols

Protocol 1: Crystallization of Lanthanum Acetate Hydrate from Lanthanum Oxide

This protocol is based on the reaction of lanthanum oxide with acetic acid followed by controlled crystallization.

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Filter paper

Procedure:

  • Suspend lanthanum(III) oxide in deionized water. The amount of water should be sufficient to create a slurry.

  • Slowly add a 50% aqueous solution of acetic acid dropwise to the lanthanum oxide slurry while stirring continuously.[2] The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[2]

  • Continue adding acetic acid until all the lanthanum oxide has dissolved, resulting in a clear solution. Gentle heating (e.g., to 70°C) can be applied to facilitate dissolution.[1]

  • Filter the resulting lanthanum acetate solution while hot to remove any insoluble impurities.[1]

  • Concentrate the clear filtrate by gentle heating to induce supersaturation.[1]

  • Allow the concentrated solution to cool slowly and undisturbed to room temperature, or further cool to 5°C to promote crystal formation.[1]

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Dry the crystals in an oven at a low temperature (e.g., 65°C) to obtain lanthanum acetate hydrate.[6]

Protocol 2: High-Purity Lanthanum Acetate Hydrate via Lanthanum Carbonate Intermediate

This protocol is adapted from a method designed to achieve high purity by removing impurities in an intermediate step.[5]

Materials:

  • Lanthanum(III) carbonate (La₂(CO₃)₃)

  • Nitric acid (HNO₃)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • Filter paper

Procedure:

  • Dissolve lanthanum carbonate completely in nitric acid to obtain a lanthanum nitrate solution.

  • Adjust the pH of the lanthanum nitrate solution to between 4.5 and 5.0 and gently heat to facilitate hydrolysis and precipitation of impurities.[1]

  • Filter the solution to remove the precipitated impurities.

  • To the purified lanthanum nitrate solution, add ammonium bicarbonate as a conversion agent to precipitate refined lanthanum carbonate.

  • Filter and wash the refined lanthanum carbonate precipitate.

  • Dissolve the refined lanthanum carbonate in acetic acid to form a lanthanum acetate solution.

  • Filter the lanthanum acetate solution to remove any remaining insolubles.

  • Induce crystallization of lanthanum acetate hydrate from the solution, likely through controlled cooling or evaporation as described in Protocol 1.

  • Filter the crystals, wash with cold deionized water, and dry at a suitable temperature (e.g., 95-100°C for 24 hours).[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Lanthanum Oxide Slurry add_acid Add Acetic Acid start->add_acid dissolution Complete Dissolution add_acid->dissolution hot_filtration Hot Filtration dissolution->hot_filtration concentration Concentrate Solution hot_filtration->concentration cooling Controlled Cooling concentration->cooling crystal_filtration Filter Crystals cooling->crystal_filtration washing Wash Crystals crystal_filtration->washing drying Dry Crystals washing->drying product Lanthanum Acetate Hydrate Crystals drying->product

Caption: Experimental workflow for the crystallization of lanthanum acetate hydrate from lanthanum oxide.

troubleshooting_logic start Crystallization Issue Encountered issue_type What is the nature of the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield small_crystals Small/Needle-like Crystals issue_type->small_crystals Morphology discolored_crystals Discolored Crystals issue_type->discolored_crystals Appearance no_crystals No Crystals Form issue_type->no_crystals Formation solution_ly Increase Concentration Slow Cooling Rate low_yield->solution_ly solution_sc Decrease Cooling Rate Purify Solution small_crystals->solution_sc solution_dc Use High-Purity Reagents Avoid Overheating discolored_crystals->solution_dc solution_nc Increase Concentration Add Seed Crystal no_crystals->solution_nc

Caption: Troubleshooting logic for common issues in lanthanum acetate hydrate crystallization.

References

Technical Support Center: Lanthanum Acetate Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lanthanum acetate hydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of lanthanum acetate hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for lanthanum acetate hydrate synthesis?

A1: The most common starting materials are lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃).[1][2][3] These are typically reacted with acetic acid (CH₃COOH) to form lanthanum acetate.[1][2][3]

Q2: What is the typical reaction to synthesize lanthanum acetate?

A2: A common method involves dissolving lanthanum oxide in an aqueous solution of acetic acid.[1][2] The reaction is: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O.[1]

Q3: How is the hydrated form of lanthanum acetate obtained?

A3: The hydrated form, La(CH₃COO)₃·xH₂O, is typically obtained by crystallization from an aqueous solution at controlled temperatures.[4] The solution is often concentrated by heating to evaporate excess water and acetic acid, followed by cooling to induce crystallization.[4]

Q4: What are the critical factors influencing the hydration state (the 'x' in La(CH₃COO)₃·xH₂O)?

A4: The number of water molecules in the hydrate is highly dependent on the crystallization and drying conditions, particularly temperature.[4] Different hydrate forms, such as the monohydrate or sesquihydrate, can be targeted by carefully controlling these parameters.[1][4]

Q5: What are the key challenges in scaling up lanthanum acetate hydrate synthesis?

A5: The most significant challenges include:

  • Controlling the Hydration State: Achieving a consistent and specific number of water molecules in the final product.[4]

  • Batch-to-Batch Consistency: Maintaining uniformity in purity, particle size, and hydration state across different batches.[4]

  • Impurity Profile: Minimizing non-rare earth and other ionic impurities to meet high-purity requirements, often greater than 99.99%.[5]

  • Crystal Size and Morphology: Controlling the physical properties of the crystals, which can impact dissolution rates and other performance characteristics.

  • Drying: The final drying step is crucial and must be carefully controlled to obtain a stable product without driving off the desired water of hydration.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction of lanthanum oxide/carbonate.Ensure sufficient excess of acetic acid and adequate reaction time and temperature. Monitor the dissolution of the starting material.
Loss of product during filtration or transfer.Optimize filtration technique and ensure complete transfer of the crystalline product.
Inconsistent Hydration State Fluctuations in crystallization or drying temperature.[4]Implement precise temperature control during crystallization and drying. Use a controlled environment like a desiccator with a specific drying agent or a vacuum oven at a defined temperature.[4]
Variations in atmospheric humidity during drying.Dry the product in a controlled humidity environment or under vacuum.
High Levels of Impurities Impure starting materials (lanthanum source or acetic acid).Use high-purity grade starting materials.
Contamination from reaction vessel or equipment.Ensure all glassware and equipment are thoroughly cleaned and, if necessary, acid-washed.
Incomplete removal of unreacted starting materials or byproducts.Optimize the purification process, which may include recrystallization.[6]
Formation of an Oily Product Instead of Crystals Supersaturation of the solution is too high, leading to precipitation of a non-crystalline phase.Control the rate of cooling during crystallization to allow for ordered crystal growth.
Presence of impurities that inhibit crystallization.Purify the lanthanum acetate solution before crystallization, for example, by filtration.
Product is a very fine powder, difficult to filter Rapid precipitation due to sudden cooling or high supersaturation.Slow down the crystallization process by reducing the cooling rate.
Inadequate agitation during crystallization.Optimize the stirring speed to promote the growth of larger crystals.

Experimental Protocols

Synthesis of Lanthanum Acetate Hydrate from Lanthanum Oxide

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Lanthanum(III) Oxide (La₂O₃, high purity)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

Procedure:

  • Dissolution: Slowly add a stoichiometric excess of glacial acetic acid to a suspension of lanthanum oxide in deionized water in a reaction vessel. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction: Gently heat the mixture with continuous stirring until all the lanthanum oxide has dissolved, resulting in a clear solution. This may take several hours.

  • Concentration: Heat the solution to evaporate excess water and acetic acid, leading to a more concentrated lanthanum acetate solution.[4]

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature to induce crystallization. For better control, a programmable cooling profile can be used.

  • Isolation: Separate the resulting crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold deionized water or an appropriate solvent to remove any remaining impurities.

  • Drying: Dry the crystals under controlled conditions to achieve the desired hydration state. For example, drying in an oven at 95-100°C for 24 hours or in a desiccator over a drying agent under vacuum.[4]

Data Presentation

Table 1: Influence of Drying Conditions on Hydration State

Drying Method Temperature (°C) Time (hours) Resulting Hydrate (n in La(CH₃COO)₃·nH₂O)
Air DryingAmbient48Mixture of hydrates
Oven Drying95-10024Typically low hydration state (approaching anhydrous)[4]
Vacuum Desiccator (over NaOH)Ambient72Controlled, specific hydrate forms (e.g., monohydrate)[4]
Direct Evaporation150To drynessAnhydrous Lanthanum Acetate[2][3]

Table 2: Purity Specifications for High-Purity Lanthanum Acetate

Parameter Specification
Rare-Earth Purity> 99.99%[5]
Non-Rare-Earth Impurity Content< 10 ppm[5]
Chloride (Cl⁻) Content< 10 ppm[5]
Sulfate (SO₄²⁻) Content< 10 ppm[5]

Visualizations

Synthesis_Workflow cluster_0 Reaction cluster_1 Purification & Crystallization cluster_2 Product Isolation La2O3 Lanthanum Oxide ReactionVessel Dissolution & Reaction La2O3->ReactionVessel AceticAcid Acetic Acid + Water AceticAcid->ReactionVessel Concentration Concentration (Heating) ReactionVessel->Concentration Crystallization Cooling & Crystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Controlled Drying Washing->Drying FinalProduct Lanthanum Acetate Hydrate Drying->FinalProduct

Caption: Experimental workflow for the synthesis of lanthanum acetate hydrate.

Troubleshooting_Guide Start Problem Encountered During Synthesis LowYield Low Yield? Start->LowYield InconsistentHydration Inconsistent Hydration? Start->InconsistentHydration HighImpurities High Impurities? Start->HighImpurities CheckReaction Check Reaction Conditions: - Excess Acetic Acid - Reaction Time/Temp LowYield->CheckReaction Yes OptimizeIsolation Optimize Isolation: - Filtration Technique - Complete Transfer LowYield->OptimizeIsolation Yes ControlTemp Precise Temperature Control: - Crystallization - Drying InconsistentHydration->ControlTemp Yes ControlAtmosphere Control Drying Atmosphere: - Humidity or Vacuum InconsistentHydration->ControlAtmosphere Yes CheckMaterials Verify Starting Material Purity HighImpurities->CheckMaterials Yes Recrystallize Perform Recrystallization HighImpurities->Recrystallize Yes

Caption: Troubleshooting decision tree for lanthanum acetate hydrate synthesis.

References

How to dry lanthanum acetate hydrate without decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lanthanum acetate hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and drying of lanthanum acetate hydrate, ensuring the integrity of your materials and the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when drying lanthanum acetate hydrate to its anhydrous form.

ProblemPotential CauseRecommended Solution
Product is discolored (yellowish or brownish) after drying. The sample has been heated at too high a temperature or for too long, causing thermal decomposition.Immediately stop heating. Discard the discolored product as it is no longer pure lanthanum acetate. For future attempts, reduce the drying temperature and/or time. Consider using a vacuum oven to lower the required drying temperature.
The final weight of the product suggests incomplete drying. The drying time was insufficient, the temperature was too low, or the vacuum was not strong enough to remove all water molecules.Extend the drying time at the current temperature. If that is ineffective, incrementally increase the temperature, ensuring it remains below the decomposition point (ideally ≤ 150°C). If using a vacuum oven, ensure a proper seal and a sufficiently low pressure.
The dried product is difficult to handle and appears glassy or has a melted appearance. The heating rate was too rapid, causing the hydrate to melt in its own water of crystallization before dehydration was complete.Reduce the heating rate to allow for a more controlled removal of water. A slower, more gradual increase in temperature is recommended.
FTIR analysis of the dried product still shows a broad peak around 3400 cm⁻¹. This indicates the presence of residual water (O-H stretching), meaning the sample is not fully anhydrous.Refer to the solution for "Incomplete drying." The drying process needs to be continued or the conditions (temperature, time, vacuum) need to be optimized.
The product shows poor solubility in the desired solvent after drying. This could be due to the formation of insoluble decomposition products, such as lanthanum oxycarbonate or oxide.This is a sign of decomposition. The material should be discarded. Review your drying protocol to ensure the temperature did not exceed the recommended limits.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying lanthanum acetate hydrate without causing decomposition?

A1: The most reliable method is to use a vacuum oven. This allows for the removal of water at a lower temperature, significantly reducing the risk of thermal decomposition. A temperature of 150°C under vacuum is a good starting point.[1][2] Alternatively, drying at 95-100°C for an extended period (e.g., 24 hours) may also be effective.

Q2: At what temperature does lanthanum acetate hydrate begin to decompose?

A2: The decomposition of anhydrous lanthanum acetate typically begins at temperatures around 300-334°C.[1][2] However, it is crucial to keep the drying temperature well below this to avoid any partial decomposition.

Q3: How can I be certain that my lanthanum acetate is completely dry and has not decomposed?

A3: A combination of analytical techniques is recommended for verification:

  • Thermogravimetric Analysis (TGA): A TGA curve of the dried product should show no significant weight loss until the decomposition temperature (above 300°C). Any weight loss at lower temperatures indicates residual water.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the anhydrous product should not have the broad absorption band around 3200-3400 cm⁻¹, which is characteristic of the O-H stretching of water molecules present in the hydrate.

  • Visual Inspection: The anhydrous product should be a white, free-flowing powder. Any discoloration (yellowing or browning) is a sign of decomposition.

Q4: What are the signs of decomposition during the drying process?

A4: Visual cues are the first indicators of decomposition. The white powder may start to turn yellow or brown. You may also notice a faint odor of acetone or acetic acid, which are gaseous byproducts of decomposition.

Q5: Can I dry lanthanum acetate hydrate in a standard laboratory oven without a vacuum?

A5: While possible, it is not the recommended method due to the higher risk of decomposition. To dehydrate the sample in a standard oven, you will need to use a temperature high enough to drive off the water, which brings you closer to the decomposition temperature. If you must use this method, it is critical to use a precise temperature control and monitor the sample closely for any signs of discoloration. A lower temperature for a longer duration is preferable.

Q6: What is hydrolysis and how can I prevent it?

A6: Hydrolysis is a reaction with water. In the context of lanthanum acetate, the water of hydration can react with the acetate ions, especially at elevated temperatures, to form acetic acid and lanthanum hydroxide or oxyhydroxide species.[1] This can be minimized by:

  • Using a vacuum to remove water vapor as it is released.

  • Ensuring a dry atmosphere if heating in a tube furnace (e.g., by purging with a dry, inert gas like nitrogen or argon).

  • Avoiding dissolving the hydrate in water and then trying to evaporate the water by heating, as this can promote hydrolysis.

Experimental Protocols

Protocol 1: Vacuum Oven Drying of Lanthanum Acetate Hydrate

This protocol describes the standard method for preparing anhydrous lanthanum acetate.

Materials:

  • Lanthanum acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump

Procedure:

  • Place a known amount of lanthanum acetate hydrate in a clean, dry Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of ≤10 mmHg.

  • Once a stable vacuum is achieved, place the flask in a preheated oven at 150°C.

  • Dry the sample under these conditions for at least 12-24 hours. The exact time will depend on the amount of starting material and the specific hydration state.

  • After the desired drying time, turn off the oven and allow the sample to cool to room temperature under vacuum.

  • Once at room temperature, slowly backfill the flask with a dry, inert gas such as nitrogen or argon before opening it to the atmosphere.

  • Store the anhydrous lanthanum acetate in a desiccator or glovebox to prevent rehydration.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines how to use TGA to verify the dehydration of lanthanum acetate.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the dried lanthanum acetate into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Interpretation of Results:

  • Successful Dehydration: The TGA curve should be relatively flat with no significant weight loss until the temperature approaches the decomposition point (above 300°C).

  • Incomplete Dehydration: A noticeable weight loss between 100°C and 200°C indicates the presence of residual water.

  • Decomposition: A significant weight loss starting around 300-340°C corresponds to the decomposition of the anhydrous acetate.

Data Presentation

Table 1: Thermal Events in the Decomposition of Lanthanum Acetate Hydrate
Temperature Range (°C)EventApproximate Weight LossGaseous Products
100 - 180Dehydration (loss of water)Varies with hydration stateH₂O
300 - 400Decomposition of anhydrous acetate~30-40%Acetic acid, acetone, CO₂
> 400Further decomposition to oxideVariesCO₂, CO

Note: The exact temperatures and weight losses can vary depending on the heating rate and atmosphere.

Visualizations

Experimental Workflow for Drying and Verification

G Workflow for Drying Lanthanum Acetate Hydrate cluster_char Verification Steps start Start with Lanthanum Acetate Hydrate drying Dry under Vacuum (e.g., 150°C, 12-24h) start->drying characterization Characterize Dried Product drying->characterization tga TGA Analysis characterization->tga Quantitative ftir FTIR Analysis characterization->ftir Qualitative visual Visual Inspection characterization->visual Initial Check evaluation Evaluate Results tga->evaluation ftir->evaluation visual->evaluation success Anhydrous Product Obtained (Store in Desiccator) evaluation->success No water peak (FTIR) No weight loss <200°C (TGA) White powder failure Troubleshoot evaluation->failure Issues Detected incomplete Incomplete Drying: - Extend drying time - Increase temperature slightly failure->incomplete Residual water detected decomposed Decomposition: - Lower drying temperature - Reduce drying time failure->decomposed Discoloration or unexpected weight loss incomplete->drying decomposed->start Restart with new sample and adjusted conditions

Caption: A flowchart illustrating the recommended procedure for drying lanthanum acetate hydrate and verifying the final product.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Drying Lanthanum Acetate start Observe Dried Product color Is the product white? start->color tga_check Does TGA show weight loss below 200°C? color->tga_check Yes decomposed Product is Decomposed. Action: Lower drying temperature and/or time for next attempt. color->decomposed No (yellow/brown) ftir_check Does FTIR show a broad peak around 3400 cm⁻¹? tga_check->ftir_check No incomplete Drying is Incomplete. Action: Increase drying time or use higher vacuum. tga_check->incomplete Yes ftir_check->incomplete Yes success Drying Successful. Product is likely anhydrous. ftir_check->success No

Caption: A decision tree to help researchers troubleshoot common issues encountered when drying lanthanum acetate hydrate.

References

Controlling the degree of hydration in lanthanum acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of hydration in lanthanum acetate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of lanthanum acetate, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: The final product has an incorrect or inconsistent degree of hydration.

  • Question: My lanthanum acetate product shows a variable number of water molecules per formula unit in different batches. How can I achieve a specific and consistent hydration state (e.g., trihydrate, sesquihydrate, or anhydrous)?

  • Answer: Controlling the degree of hydration is primarily a function of the crystallization and drying conditions.[1] Inconsistent hydration is often due to fluctuations in temperature, humidity, and drying procedures.

    • Potential Cause 1: Improper Crystallization Temperature. The temperature at which crystallization occurs is a critical factor.[1]

      • Solution: To specifically target the trihydrate (La(CH₃COO)₃·3H₂O), concentrate the purified lanthanum acetate solution under reduced pressure at 50–60°C and then cool it to between 0–10°C to induce crystallization.[1] Lower crystallization temperatures generally favor the formation of hydrates.[1]

    • Potential Cause 2: Inadequate Drying or Incorrect Drying Temperature. The method and temperature used for drying determine the final hydration state.

      • Solution for Hydrates: For hydrated forms like the common sesquihydrate (La(CH₃COO)₃·1.5H₂O), after crystallization, a low-temperature drying process is necessary.[2] For example, drying overnight in an oven at 65°C has been used.[3]

      • Solution for Anhydrous Form: To obtain anhydrous lanthanum acetate, a higher temperature is required to drive off all water molecules. This can be achieved by drying the hydrated product at 180–220°C under vacuum.[1] Alternatively, dissolving lanthanum oxide in an excess of acetic acid and distilled water followed by direct evaporation of the solvent at 150°C can yield the anhydrous powder directly.[4][5]

    • Potential Cause 3: Post-synthesis Moisture Absorption. Lanthanum acetate is hygroscopic and can absorb atmospheric moisture, altering its hydration state over time.[1][6]

      • Solution: Store the final product in tightly sealed containers in a cool, dry, and well-ventilated area (15–25°C, <60% humidity).[1][7] For the anhydrous form, storage under a nitrogen atmosphere is recommended to prevent any moisture absorption.[1]

Issue 2: The purity of the synthesized lanthanum acetate is lower than expected.

  • Question: My final product contains insoluble materials or has a lower-than-expected purity. What are the common sources of contamination and how can I mitigate them?

  • Answer: Impurities can originate from the starting materials or be introduced during the synthesis process. A multi-step purification approach is often necessary for high-purity grades.

    • Potential Cause 1: Impure Starting Reagents. The purity of the lanthanum precursor (e.g., lanthanum oxide, lanthanum carbonate) and acetic acid will directly impact the final product.

      • Solution: Use high-purity starting materials (e.g., ≥99.0% La₂O₃).[1] If starting from lanthanum carbonate, a purification route involving conversion to lanthanum nitrate, hydrolysis for impurity removal at a controlled pH of 4.5 to 5.0, and then reconversion to a refined carbonate before reacting with acetic acid can yield a product with rare-earth purity greater than 99.99%.[8]

    • Potential Cause 2: Incomplete Reaction or Insoluble Precursors. If the lanthanum precursor does not fully dissolve, it will remain as an impurity.

      • Solution: When using lanthanum oxide, ensure it is a fine powder (e.g., 100-200 mesh) to increase the surface area for reaction.[1] The reaction with acetic acid should be conducted at an elevated temperature (e.g., 60-80°C) to ensure complete dissolution.[1] After the reaction, filter the resulting solution to remove any undissolved impurities before proceeding to crystallization.[1]

    • Potential Cause 3: Trapped Solvents or Byproducts. Residual acetic acid or other solvents can be trapped within the crystals.

      • Solution: After crystallization and filtration, wash the crystals with a suitable solvent. For instance, washing with cold ethanol can effectively remove residual acetic acid without dissolving the lanthanum acetate crystals.[1]

Issue 3: Difficulty in characterizing the degree of hydration.

  • Question: How can I reliably determine the degree of hydration of my synthesized lanthanum acetate?

  • Answer: Several analytical techniques can be used, with thermogravimetric analysis (TGA) being one of the most direct and quantitative methods.

    • Recommended Technique 1: Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. The loss of water molecules occurs at specific temperature ranges, allowing for precise quantification.

      • Interpretation: For lanthanum acetate trihydrate, a distinct weight loss corresponding to the water of crystallization is typically observed between 80°C and 120°C.[1] The sesquihydrate shows dehydration steps at approximately 130°C and 180°C.[2] The anhydrous form is generally stable until decomposition begins at higher temperatures (>300°C).[5][9]

    • Recommended Technique 2: Powder X-ray Diffraction (PXRD). PXRD provides a structural fingerprint of the crystalline material. Different hydrates of lanthanum acetate will have distinct crystal structures and, therefore, unique diffraction patterns.[1]

      • Interpretation: By comparing the obtained PXRD pattern with reference patterns for known hydrates (e.g., sesquihydrate, trihydrate) or the anhydrous form, you can identify the crystalline phase of your product.

Experimental Protocols

Protocol 1: Synthesis of Lanthanum Acetate Trihydrate (La(CH₃COO)₃·3H₂O)

  • Reaction: React high-purity lanthanum oxide (La₂O₃, powdered to 100-200 mesh) with glacial acetic acid (CH₃COOH, 99.5% purity) in a 1:6 molar ratio. The reaction should be performed in a suitable vessel at 60–80°C with stirring.[1]

  • Temperature Control: As the reaction is exothermic, use a cooling system to maintain the temperature and prevent the evaporation of acetic acid.[1]

  • Purification: After the reaction is complete and the solution is clear, filter it to remove any undissolved impurities.[1]

  • Crystallization: Concentrate the purified solution under reduced pressure at a temperature of 50–60°C until it reaches a 50%-60% concentration. Subsequently, cool the concentrated solution to 0–10°C to induce the crystallization of the trihydrate.[1]

  • Isolation & Washing: Isolate the crystals by filtration. Wash the collected crystals with cold ethanol to remove any residual acetic acid.[1]

  • Drying: Dry the crystals in a controlled environment (e.g., oven at <80°C or desiccator) to preserve the trihydrate structure.

Protocol 2: Synthesis of Anhydrous Lanthanum Acetate (La(CH₃COO)₃)

  • Method A (Dehydration):

    • Synthesize lanthanum acetate trihydrate as described in Protocol 1.

    • Place the trihydrate crystals in a vacuum oven.

    • Dry the material at 180–220°C under vacuum until a constant weight is achieved, indicating all water of crystallization has been removed.[1]

  • Method B (Direct Evaporation):

    • Dissolve lanthanum oxide (La₂O₃) in an excess of acetic acid and distilled water with stirring.[5]

    • Heat the resulting solution to 150°C and evaporate the solvent to dryness to obtain a powdered anhydrous sample.[5]

Data Presentation

Table 1: Key Temperature Parameters for Lanthanum Acetate Synthesis

ParameterProcessTemperature RangeTarget ProductSource
ReactionNeutralization of La₂O₃60–80°CLanthanum Acetate Solution[1]
ConcentrationSolvent Evaporation50–60°CConcentrated Solution[1]
CrystallizationCooling0–10°CLa(CH₃COO)₃·3H₂O[1]
DryingDehydration180–220°C (vacuum)Anhydrous La(CH₃COO)₃[1]
DryingDirect Evaporation150°CAnhydrous La(CH₃COO)₃[5]

Table 2: Thermal Decomposition Stages of Lanthanum Acetate Hydrates (from TGA)

Hydrate FormDecomposition StageTemperature RangeEventSource
TrihydrateDehydration80–120°CLoss of 3 H₂O[1]
SesquihydrateDehydration (Step 1)~130°CLoss of water[2]
SesquihydrateDehydration (Step 2)~180°CLoss of water[2]
AnhydrousInitial Decomposition>300°CDecomposition begins[5][9]
AnhydrousFinal Decomposition>600°CFormation of La₂O₃[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Purification cluster_hydrate Hydrate Synthesis Path cluster_anhydrous Anhydrous Synthesis Path La2O3 Lanthanum Oxide (La₂O₃) Reaction React at 60-80°C La2O3->Reaction AcOH Acetic Acid (CH₃COOH) AcOH->Reaction Filtration Filter Solution Reaction->Filtration Concentrate Concentrate at 50-60°C Filtration->Concentrate Path 1 Evaporate Evaporate to Dryness at 150°C Filtration->Evaporate Path 2a Crystallize Cool to 0-10°C Concentrate->Crystallize Filter_Wash_H Filter & Wash (Ethanol) Crystallize->Filter_Wash_H Dry_H Dry (<80°C) Filter_Wash_H->Dry_H Dehydrate Dry Hydrate at 180-220°C (Vacuum) Filter_Wash_H->Dehydrate Path 2b Product_H Product: La(CH₃COO)₃·xH₂O Dry_H->Product_H Product_A Product: Anhydrous La(CH₃COO)₃ Evaporate->Product_A Dehydrate->Product_A

Caption: Workflow for synthesizing hydrated and anhydrous lanthanum acetate.

Troubleshooting_Hydration Start Problem: Incorrect Hydration TGA Perform TGA Analysis Start->TGA WeightLoss Weight loss observed at 80-180°C? TGA->WeightLoss InconsistentHydrate Result: Inconsistent Hydrate Mixture WeightLoss->InconsistentHydrate Yes Anhydrous Result: Anhydrous Product WeightLoss->Anhydrous No CheckCrystallization Verify Crystallization Temperature (0-10°C for trihydrate) Solution1 Solution: Control Temp & Humidity CheckCrystallization->Solution1 CheckDrying Verify Drying Temperature & Method Solution2 Solution: Use Vacuum Oven at 180-220°C for Anhydrous CheckDrying->Solution2 InconsistentHydrate->CheckCrystallization InconsistentHydrate->CheckDrying CheckStorage Check Storage Conditions (Hygroscopic Nature) InconsistentHydrate->CheckStorage Solution3 Solution: Store in sealed container, use desiccator or N₂ CheckStorage->Solution3

Caption: Troubleshooting logic for incorrect lanthanum acetate hydration.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of lanthanum acetate? A: When stored properly in a cool, dry, well-ventilated area in a tightly sealed container, lanthanum acetate hydrate has a shelf life of 1-2 years, while the anhydrous form can last for 2-3 years.[1][7]

Q2: Is lanthanum acetate hazardous? A: While not classified as hazardous under GHS, it is recommended to handle lanthanum acetate with care. Avoid inhaling the powder and use personal protective equipment such as gloves and safety glasses.[7][10] It is considered an irritant, and exposure can cause skin, eye, and respiratory irritation.[6][11]

Q3: Can I dissolve lanthanum acetate in solvents other than water? A: Lanthanum acetate is soluble in water.[12] However, in aqueous solutions, it can hydrolyze to form hydroxides and carbonates. For applications requiring non-aqueous systems, polar aprotic solvents like DMF, DMSO, acetone, or THF can be used, though some experimentation may be needed to find the best solvent for a specific application.[13]

Q4: What happens when lanthanum acetate is heated? A: Upon heating, lanthanum acetate hydrate first loses its water of crystallization (dehydrates) at temperatures between 80°C and 180°C.[1][2] The anhydrous salt begins to decompose at temperatures above 300°C and fully decomposes to lanthanum oxide (La₂O₃) at temperatures above 600°C.[1][5][9]

Q5: Why is controlling the hydration state important? A: The degree of hydration affects the material's molecular weight, solubility, and thermal stability. For applications where lanthanum acetate is a precursor, such as in the synthesis of catalysts or advanced materials, variations in the hydration state can significantly impact the properties and performance of the final product, leading to issues with reproducibility.[10]

References

Technical Support Center: Storage and Handling of Hygroscopic Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic lanthanum acetate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is lanthanum acetate hydrate and why is it hygroscopic?

Lanthanum acetate hydrate is a salt of lanthanum and acetic acid, existing as a white crystalline solid.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This occurs because the lanthanum ion can coordinate with water molecules, forming hydrates. The number of water molecules in the hydrate can vary.[2]

Q2: What are the ideal storage conditions for lanthanum acetate hydrate?

To maintain its integrity, lanthanum acetate hydrate should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep the container tightly sealed to prevent moisture absorption.[5][6] Storing the compound away from incompatible materials, such as oxidizing agents, is also essential.[5]

Q3: What personal protective equipment (PPE) should be used when handling lanthanum acetate hydrate?

When handling lanthanum acetate hydrate, especially in powder form, appropriate PPE should be worn to avoid inhalation and contact with skin and eyes. Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Respiratory Protection: A dust mask or respirator should be used if dust is generated.[3][5]

  • Body Protection: A lab coat or other protective clothing.

Q4: What are the known incompatibilities of lanthanum acetate hydrate?

Lanthanum acetate hydrate is incompatible with strong oxidizing agents.[5] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Troubleshooting Guide

Issue 1: The lanthanum acetate hydrate powder has formed clumps or caked.

This is a common issue resulting from improper storage and exposure to humidity.

Immediate Steps:

  • Assess the extent of clumping: Determine if the material is partially clumped or has formed a solid mass.

  • Isolate the container: If the container seal is compromised, transfer the material to a new, dry, airtight container.

Solutions:

  • Mechanical De-agglomeration: For mild clumping, the powder can be gently broken up using a clean, dry spatula or mortar and pestle in a low-humidity environment (e.g., a glove box).

  • Drying: If the material has absorbed a significant amount of moisture, it may be possible to dry it. However, this can alter the hydration state and may not be suitable for all applications. If drying is attempted, it should be done under vacuum at a gentle temperature, and the final water content should be verified.

Preventative Measures:

  • Always store lanthanum acetate hydrate in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Minimize the time the container is open to the atmosphere during weighing and handling.

  • Consider purchasing smaller quantities to reduce the time the material is stored after opening.

Troubleshooting Workflow for Clumped Material

start Clumped Lanthanum Acetate Hydrate Observed assess Assess Severity of Clumping start->assess mild Mild Clumping assess->mild  Partial severe Severe Caking/ Solid Mass assess->severe  Solid deagglomerate Mechanical De-agglomeration (in low humidity environment) mild->deagglomerate discard Consider Discarding (High risk of impurities) severe->discard dry Attempt Gentle Drying (Vacuum, Low Heat) severe->dry check_solubility Check Solubility and Appearance in Solvent deagglomerate->check_solubility soluble Soluble and Clear? check_solubility->soluble use_caution Use with Caution (Consider Moisture Analysis) soluble->use_caution No proceed Proceed with Experiment soluble->proceed Yes verify Verify Water Content (e.g., Karl Fischer, TGA) use_caution->verify dry->verify verify->use_caution

Caption: Troubleshooting workflow for handling clumped lanthanum acetate hydrate.

Issue 2: Inconsistent experimental results when using lanthanum acetate hydrate from different batches or opened containers.

This can be due to variations in the hydration state of the material.

Troubleshooting Steps:

  • Quantify Water Content: Determine the exact water content of the lanthanum acetate hydrate using Thermogravimetric Analysis (TGA) or Karl Fischer titration. This will allow for accurate calculation of the molar amount of the anhydrous compound.

  • Standardize Handling Procedures: Ensure that all users are following the same stringent procedures for handling the material to minimize moisture absorption. This includes minimizing the time the container is open and working in a controlled environment if possible.

Decision Pathway for Ensuring Consistency

start Inconsistent Experimental Results Observed hypothesis Hypothesis: Variable Hydration State start->hypothesis action Action: Quantify Water Content hypothesis->action method1 Thermogravimetric Analysis (TGA) action->method1 Method A method2 Karl Fischer Titration action->method2 Method B analysis Analyze Results method1->analysis method2->analysis adjust Adjust Mass for Subsequent Experiments Based on Anhydrous Calculation analysis->adjust standardize Standardize Handling and Storage Procedures adjust->standardize end Improved Consistency standardize->end

Caption: Decision pathway for addressing inconsistent experimental results.

Data Presentation

ParameterRecommendation
Storage Temperature 15 – 25 °C[7]
Storage Humidity Store in a dry place; a desiccator or controlled low-humidity environment is recommended.[3][7]
Container Tightly sealed, airtight container.[5][6]
Incompatibilities Strong oxidizing agents.[5]
Decomposition Temperature Decomposes at temperatures above 300 °C.[7]

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

This protocol is adapted from a method for a similar lanthanide salt and should be optimized for your specific instrument and experimental needs.

Objective: To determine the percentage of water in a sample of lanthanum acetate hydrate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Ceramic or platinum TGA pans

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is calibrated for temperature and mass.

    • Set the purge gas (e.g., dry nitrogen) to a flow rate of 20-50 mL/min.[8]

  • Sample Preparation:

    • Tare a TGA pan.

    • Accurately weigh 5-10 mg of the lanthanum acetate hydrate sample into the pan. Record the exact weight.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.[8] The loss of water is expected to occur within this range.

    • Hold the temperature at 300 °C for 5-10 minutes to ensure all water has been removed.

  • Data Analysis:

    • The weight loss observed in the initial phase of heating corresponds to the loss of water.

    • Calculate the percentage of water content using the following formula:

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately determine the water content of lanthanum acetate hydrate.

Apparatus:

  • Karl Fischer Titrator (volumetric)

  • Analytical Balance

  • Spatula and weighing boat

Reagents:

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

Procedure:

  • Titrator Preparation:

    • Fill the burette with the Karl Fischer titrant.

    • Add anhydrous methanol to the titration vessel and precondition the solvent by titrating to a stable endpoint to remove any residual water.

  • Titer Determination:

    • Accurately weigh a known amount of a water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate to the endpoint and record the volume of titrant consumed.

    • Calculate the titer of the Karl Fischer reagent (mg H₂O / mL titrant).

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the lanthanum acetate hydrate sample and record the exact weight.

    • Quickly transfer the sample to the conditioned titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

Note: For samples that do not readily dissolve in methanol, a different solvent system may be required. In water-based solutions, lanthanum salts can hydrolyze, so aprotic polar solvents like acetone, THF, DMF, or DMSO could be considered, though experimentation may be needed to find the most suitable solvent.[9]

References

Troubleshooting impurities in lanthanum acetate synthesis from lanthanum carbonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of lanthanum acetate from lanthanum carbonate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing lanthanum acetate from lanthanum carbonate?

The synthesis involves the reaction of lanthanum carbonate with acetic acid. The carbonate salt reacts with the acid to form lanthanum acetate, water, and carbon dioxide gas. The reaction is typically performed in an aqueous solution. A common alternative starting material is lanthanum oxide, which also reacts with acetic acid to yield lanthanum acetate and water.[1]

Q2: What are the most common impurities I might encounter in my final product?

Impurities in lanthanum acetate can be broadly categorized:

  • Other Rare Earth Elements (REEs): Due to their chemical similarity, elements like cerium, neodymium, and praseodymium are often present in the initial lanthanum carbonate raw material.[2]

  • Non-REE Metallic Impurities: Contaminants such as iron (Fe), calcium (Ca), and sodium (Na) can be introduced from starting materials or equipment.

  • Anionic Impurities: Chloride (Cl⁻) and sulfate (SO₄²⁻) are common anionic impurities that may originate from the lanthanum source or the water used in the process.[3]

  • Unreacted Starting Material: Incomplete reaction can leave residual lanthanum carbonate or oxide in the final product.

  • Side Products: Under certain conditions, basic lanthanum salts or lanthanum hydroxycarbonate can form.[4]

Q3: Why is my synthesized lanthanum acetate not white/colorless?

A yellow or brownish tint in the final product is often indicative of contamination with other elements, most commonly iron or cerium. These impurities can be carried over from the lanthanum carbonate precursor.

Q4: What are the primary causes of a low yield?

Low yields can result from several factors:

  • Incomplete Reaction: Insufficient acetic acid, low reaction temperature, or inadequate reaction time can prevent the complete conversion of lanthanum carbonate.

  • Mechanical Losses: Product loss during filtration, washing, and transfer steps.

  • Sub-optimal Precipitation/Crystallization: If crystallization is used for purification, improper conditions (e.g., temperature, concentration) can lead to poor recovery.

Q5: How can I confirm the identity and purity of my synthesized lanthanum acetate?

A combination of analytical techniques is recommended:

  • X-Ray Diffraction (XRD): To confirm the crystalline structure of the final product.[5]

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): To quantify the concentration of other rare earth and metallic impurities.[5][6]

  • Ion Chromatography (IC): To detect and quantify anionic impurities like chloride and sulfate.

  • Thermal Analysis (TGA/DTA): To study the compound's thermal decomposition and determine its hydration state.[5]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Incomplete Reaction / Undissolved Solids

  • Question: My lanthanum carbonate is not fully dissolving in the acetic acid. What is the cause and how can I resolve this?

  • Answer: This issue typically points to one of four factors:

    • Stoichiometry: Ensure you are using a sufficient molar excess of acetic acid to drive the reaction to completion.

    • Concentration: The concentration of the acetic acid solution should be adequate. Using a very dilute acid may slow down or stall the reaction.

    • Temperature & Agitation: Gently heating the reaction mixture and ensuring constant, vigorous stirring can significantly increase the reaction rate.

    • Particle Size: Grinding the lanthanum carbonate to a finer powder increases the surface area available for reaction.

Problem: Product is Off-Color (Yellow/Brown Tint)

  • Question: The final lanthanum acetate product has a distinct yellow or brown color. What are the likely impurities and how can they be removed?

  • Answer: The discoloration is most likely due to iron or cerium impurities. A common method for removal involves pH adjustment. By carefully increasing the pH of the lanthanum acetate solution (e.g., with dilute ammonia), iron and cerium can be precipitated as hydroxides while lanthanum remains in solution. Subsequent filtration can then remove these colored impurities before proceeding to crystallization or drying.[3]

Problem: Presence of Anionic Impurities (Cl⁻, SO₄²⁻)

  • Question: My analytical results show significant levels of chloride and/or sulfate. What is the source of these ions and how can I minimize them?

  • Answer: These anions are often present in the initial lanthanum carbonate or introduced via the water used. To minimize them:

    • Use High-Purity Reagents: Start with a lanthanum carbonate source that has certified low levels of chloride and sulfate.

    • Use Deionized Water: Employ high-purity, deionized water for all steps of the synthesis and washing.

    • Recrystallization: Dissolving the crude lanthanum acetate in a minimum of hot deionized water and allowing it to cool slowly can leave many ionic impurities behind in the mother liquor.

Problem: Contamination with Other Rare Earth Elements (REEs)

  • Question: How can I reduce contamination from other REEs like cerium and neodymium?

  • Answer: Separating lanthanides from each other is challenging due to their similar chemical properties.[7]

    • High-Purity Starting Material: The most straightforward approach is to begin with a high-purity (>99.99%) lanthanum carbonate or oxide.

    • Advanced Techniques: For applications requiring ultra-high purity, advanced separation methods like ion-exchange chromatography or multi-stage solvent extraction are necessary.[5][7][8] These techniques are complex and typically performed by specialized suppliers.

Section 3: Data Presentation

Table 1: Typical Impurity Specifications for Lanthanum Acetate

This table summarizes common impurity limits for different grades of lanthanum acetate, presented in parts per million (ppm).

Impurity SpecificationHigh Purity Grade (>99.99%)Standard Grade (>99.9%)
Total Rare Earth Oxides (TREO) >45%>45%
La₂O₃/TREO >99.99%>99.9%
Non-Rare Earth Impurities (ppm max)
Fe₂O₃< 10< 20
CaO< 50< 50
SiO₂< 50< 50
Cl⁻< 10< 100
SO₄²⁻< 10Not specified

Data compiled from publicly available supplier specifications.[3]

Section 4: Key Experimental Protocols

Protocol 1: General Synthesis of Lanthanum Acetate

  • Reaction Setup: Suspend high-purity lanthanum carbonate in deionized water in a reaction vessel equipped with a stirrer.

  • Acid Addition: Slowly add a stoichiometric excess (e.g., 10-20%) of glacial acetic acid to the suspension while stirring continuously. Note that the reaction will produce CO₂ gas, so addition must be controlled to avoid excessive foaming.

  • Digestion: Gently heat the mixture (e.g., to 60-70°C) and continue stirring for 1-2 hours after the gas evolution ceases to ensure the reaction is complete.[9][10] The solution should become clear.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of lanthanum acetate hydrate.

  • Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at a low temperature to avoid decomposition.

Protocol 2: Impurity Analysis via ICP-OES (General Workflow)

  • Sample Preparation: Accurately weigh a sample of the synthesized lanthanum acetate and dissolve it in a known volume of dilute high-purity nitric acid.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the impurity elements of interest (e.g., Ce, Nd, Fe, Ca) in a matrix similar to the sample solution.

  • Instrumental Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES instrument. The instrument measures the intensity of light emitted by each element at its characteristic wavelength.

  • Quantification: Generate a calibration curve by plotting the emission intensity versus concentration for the standards. Use this curve to determine the concentration of each impurity in the sample solution. Calculate the final impurity levels in the original solid sample based on the initial mass and dilution factor.[6]

Section 5: Visual Guides & Workflows

SynthesisWorkflow Start Start: Lanthanum Carbonate + Acetic Acid Reaction Reaction & Digestion (Stirring, ~70°C) Start->Reaction Filtration1 Hot Filtration Reaction->Filtration1 ImpurityCheck Solution Clear & Colorless? Filtration1->ImpurityCheck Purification Purification (e.g., pH Adjustment) ImpurityCheck->Purification No Crystallization Crystallization (Cooling) ImpurityCheck->Crystallization Yes Purification->Filtration1 Re-filter Filtration2 Isolate Crystals (Filtration) Crystallization->Filtration2 Drying Drying (Vacuum Oven) Filtration2->Drying FinalProduct Final Product: Lanthanum Acetate Drying->FinalProduct Analysis QC Analysis (ICP, XRD, IC) FinalProduct->Analysis

Caption: General workflow for the synthesis and purification of lanthanum acetate.

TroubleshootingIncompleteReaction Start Problem: Incomplete Reaction (Solids Remain) CheckAcid Is molar ratio of Acid:La correct? Start->CheckAcid AddAcid Action: Slowly add more acetic acid CheckAcid->AddAcid No CheckTemp Is reaction mixture heated (~70°C)? CheckAcid->CheckTemp Yes Resolution Issue Resolved AddAcid->Resolution HeatStir Action: Increase heat and continue stirring CheckTemp->HeatStir No CheckMaterial Is starting material of high purity/fine powder? CheckTemp->CheckMaterial Yes HeatStir->Resolution GrindMaterial Action: Use finer powder or higher purity source CheckMaterial->GrindMaterial No CheckMaterial->Resolution Yes GrindMaterial->Resolution

Caption: Troubleshooting logic for an incomplete synthesis reaction.

References

Effect of pH on the stability of lanthanum acetate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with lanthanum acetate solutions. It addresses common issues related to solution stability, particularly concerning the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a freshly prepared lanthanum acetate solution?

A 5% w/v solution (50 g/L) of lanthanum acetate in water typically has a pH in the range of 6.0 to 8.0 at 20°C.[1] The exact pH can vary based on the purity of the material and the dissolution water.

Q2: How does pH affect the chemical species of lanthanum in an aqueous solution?

The pH of the solution is a critical variable that directly influences the ionic form (speciation) of lanthanum.[2] In aqueous solutions, lanthanum acetate dissociates into the hydrated lanthanum ion (La³⁺) and acetate ions.[3] The La³⁺ ion is subject to hydrolysis as the pH changes:

  • Acidic Conditions (pH < 6): The free, hydrated La³⁺ ion is the dominant species in the solution.[2][4]

  • Near-Neutral to Slightly Alkaline Conditions (pH 6-8): As the pH increases beyond 6, the La³⁺ ion begins to hydrolyze, forming soluble hydroxide complexes such as La(OH)²⁺.[2][5] Acetate ions can also form stable complexes with La³⁺ in this range.[3]

  • Alkaline Conditions (pH > 8-9): At higher pH levels, the formation of insoluble lanthanum hydroxide, La(OH)₃, becomes favorable, leading to precipitation.[6][7] If carbonate is present (e.g., from dissolved atmospheric CO₂), lanthanum can also precipitate as lanthanum carbonate (La₂(CO₃)₃) at a pH above 6.5.[6]

Q3: At what pH will my lanthanum acetate solution start to become unstable or precipitate?

Instability, typically observed as cloudiness or precipitation, generally begins to occur as the pH rises above neutral (pH > 7). Significant precipitation of lanthanum hydroxide is expected at pH values greater than 9.[6] However, in the presence of carbonates, precipitation can start at a pH as low as 6.5.[6] Therefore, maintaining a slightly acidic to neutral pH is crucial for solution stability.

Q4: What are the visible signs of instability in a lanthanum acetate solution as pH changes?

The primary visible sign of instability is the development of turbidity or the formation of a white, gelatinous precipitate. This indicates that the lanthanum is converting from its soluble ionic forms (like La³⁺) to insoluble species such as lanthanum hydroxide or lanthanum carbonate.

Q5: How should I store lanthanum acetate solutions to ensure their stability?

To ensure maximum stability and shelf-life, lanthanum acetate solutions should be stored in tightly closed containers to minimize exposure to atmospheric carbon dioxide, which can lead to carbonate precipitation.[1] Storing the solution in a cool, dry, and well-ventilated area is also recommended.[1] For long-term stability, preparing the solution in slightly acidic water or adjusting the final pH to be slightly acidic (pH 5-6) can prevent hydrolysis.

Q6: Can I adjust the pH of my lanthanum acetate solution? What should I use?

Yes, the pH can be adjusted. To prevent precipitation, it is advisable to lower the pH. Using a dilute solution of acetic acid is a suitable choice as it adds an anion already present in the solution. Avoid using strong bases like sodium hydroxide to raise the pH, as this will rapidly cause the precipitation of lanthanum hydroxide.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Actions
Solution appears cloudy or contains a white precipitate immediately after preparation. The pH of the dissolution water was too high (alkaline).Use deionized, boiled water (to remove dissolved CO₂) for preparation. Consider acidifying the water slightly with acetic acid before dissolving the lanthanum acetate.
A clear solution becomes turbid over time. The pH of the solution has increased due to the absorption of atmospheric CO₂, leading to lanthanum carbonate precipitation.[6][9]Prepare fresh solutions for critical experiments. Store stock solutions in tightly sealed containers. If necessary, filter the solution and re-verify the concentration and pH before use.
Inconsistent experimental results using the same stock solution. The speciation of lanthanum has changed due to a shift in the solution's pH over time, altering the concentration of the active La³⁺ species.Always measure the pH of the solution before each use. Prepare smaller batches of the solution more frequently to ensure consistency.

Data & Experimental Protocols

Data Presentation

Table 1: Predominant Lanthanum Species in Aqueous Solution at Various pH Ranges

pH RangePredominant Lanthanum SpeciesSolution Appearance
< 6La³⁺ (hydrated)[2][4]Clear
6 - 8La³⁺, La(OH)²⁺, La-acetate complexes[2][3]Clear, risk of turbidity with CO₂ exposure[6]
> 8-9La(OH)₃ (precipitate)[6]Cloudy / White Precipitate
Experimental Protocols

Protocol 1: Preparation of a Stable Lanthanum Acetate Stock Solution (e.g., 0.1 M)

  • Materials: Lanthanum(III) acetate hydrate, high-purity deionized water, 0.1 M acetic acid.

  • Procedure:

    • Boil deionized water for 15-20 minutes to expel dissolved CO₂. Allow it to cool to room temperature.

    • Weigh the required amount of lanthanum acetate hydrate. For a 0.1 M solution, use approximately 33.4 g of lanthanum acetate sesquihydrate (MW: 334.05 g/mol ) per liter.

    • Add the weighed solid to approximately 80% of the final volume of the boiled, deionized water.

    • Stir the solution with a magnetic stirrer until the solid is completely dissolved. Lanthanum acetate is readily soluble in water.[10][11]

    • Measure the pH of the solution. If the pH is above 7.0, add 0.1 M acetic acid dropwise until the pH is adjusted to between 5.5 and 6.5.

    • Bring the solution to the final desired volume with the boiled, deionized water.

    • Filter the solution through a 0.22 µm filter if necessary for biological or high-purity applications.

    • Store in a tightly sealed, clean container.

Protocol 2: General Method for a Forced Degradation Study by pH Stress

Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.[12][13]

  • Objective: To assess the stability of lanthanum acetate in acidic and basic conditions.

  • Materials: Lanthanum acetate solution (prepared as in Protocol 1), 0.1 N HCl, 0.1 N NaOH.

  • Procedure:

    • Prepare three samples of the lanthanum acetate solution.

    • Acid Stress: To the first sample, add 0.1 N HCl to adjust the pH to approximately 1-2.

    • Base Stress: To the second sample, add 0.1 N NaOH to adjust the pH to approximately 9-10. Immediate precipitation is expected.

    • Control: Leave the third sample at its initial pH.

    • Hold the samples at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve a target degradation of 10-20%.[14][15]

    • At specified time points, withdraw aliquots from the acidic and control samples. For the basic sample, the degradation is the precipitation itself.

    • Analyze the samples using an appropriate analytical technique (e.g., HPLC-ICP-MS) to quantify the remaining soluble lanthanum and identify any degradation products. For the basic sample, the amount of precipitate can be quantified.

Visualizations

cluster_pH Effect of pH on Lanthanum Speciation cluster_species Dominant Lanthanum Species pH_acid Acidic pH (< 6.0) pH_neutral Near-Neutral pH (6.0 - 8.0) pH_acid->pH_neutral Add Base (e.g., NH₃) species_La3 La³⁺ (aq) (Soluble) pH_neutral->pH_acid Add Acid pH_alkaline Alkaline pH (> 8.0) pH_neutral->pH_alkaline Add Base (e.g., NaOH) species_LaOH La(OH)²⁺ (aq) (Soluble) pH_alkaline->pH_neutral Add Acid (e.g., Acetic Acid) species_LaOH3 La(OH)₃ (s) (Insoluble Precipitate)

Caption: Logical flow of lanthanum ion speciation in response to changes in solution pH.

cluster_results Troubleshooting Path start Observation: Solution is Cloudy/Turbid measure_pH Action: Measure Solution pH start->measure_pH pH_high Result: pH is > 7.0 measure_pH->pH_high pH_ok Result: pH is < 7.0 measure_pH->pH_ok cause_precipitate Likely Cause: Precipitation of La(OH)₃ or La₂(CO₃)₃ due to high pH and/or CO₂ absorption. pH_high->cause_precipitate cause_other Likely Cause: Contamination from raw materials or glassware. Insolubility of another component. pH_ok->cause_other solution_precipitate Solution: 1. Lower pH to ~6.0 with dilute acetic acid. 2. Prepare fresh solution using boiled DI water. 3. Ensure container is tightly sealed. cause_precipitate->solution_precipitate solution_other Solution: 1. Verify purity of lanthanum acetate. 2. Use scrupulously clean glassware. 3. Filter solution and analyze filtrate and precipitate separately. cause_other->solution_other

Caption: Troubleshooting workflow for addressing instability in lanthanum acetate solutions.

References

Lanthanum Acetate Batch-to-Batch Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent batch-to-batch reproducibility of lanthanum acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for preparing lanthanum acetate?

There are several methods for synthesizing lanthanum acetate. The most common approaches involve the reaction of a lanthanum precursor with acetic acid or a derivative.

  • From Lanthanum Oxide: Lanthanum(III) oxide can be reacted with 50% acetic acid or acetic anhydride.[1][2] The reaction with acetic acid is as follows: La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[1]

  • From Lanthanum Carbonate: Lanthanum carbonate can be dissolved in nitric acid to form lanthanum nitrate, which is then purified and converted to lanthanum carbonate. This refined lanthanum carbonate is then reacted with acetic acid to produce lanthanum acetate.[3]

  • Purification via Ion Exchange: For high-purity applications, a lanthanum salt solution can be purified using a strong cationic ion-exchange resin before precipitation and conversion to lanthanum acetate.[4][5]

Q2: What are the critical quality attributes of lanthanum acetate for pharmaceutical applications?

For pharmaceutical use, the critical quality attributes of lanthanum acetate include:

  • Purity: High purity is essential to minimize the risk of contamination and ensure consistent performance.[6] Impurity profiles should be well-characterized.

  • Assay: The content of lanthanum acetate should be within specified limits.

  • Water Content: Lanthanum acetate can exist in various hydrated forms, and the degree of hydration should be controlled.[1][6]

  • Impurity Profile: The levels of organic impurities (e.g., starting materials, by-products), inorganic impurities (e.g., other rare earth metals, heavy metals), and residual solvents must be strictly controlled.[7]

  • Physical Properties: Crystal form, particle size, and solubility can impact downstream processing and bioavailability.

Q3: How does the hydration state of lanthanum acetate affect its properties?

Lanthanum acetate can form hydrates with varying numbers of water molecules, such as La(CH₃COO)₃·nH₂O, where n can be 1 or 1.5.[1] The hydration state affects the molecular weight and can influence the material's stability and solubility.[8] It is crucial to control the drying process to obtain a consistent hydration state for reproducible batch quality.

Troubleshooting Guides

Issue 1: Low Yield in Lanthanum Acetate Synthesis

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incomplete reaction of lanthanum oxide/carbonate. - Ensure the lanthanum precursor is fully dissolved in the acid.[4][9] - Use a slight excess of acetic acid to drive the reaction to completion.[9] - Increase the reaction temperature or time, with careful monitoring to avoid degradation.
Precipitation of lanthanum hydroxide. - Maintain an acidic pH throughout the reaction to prevent the formation of lanthanum hydroxide, which is less soluble.
Loss of product during filtration and washing. - Use a filter medium with an appropriate pore size to prevent the loss of fine crystals. - Minimize the volume of the washing solvent and ensure it is cold to reduce dissolution of the product.
Sub-optimal crystallization conditions. - Control the cooling rate during crystallization. Rapid cooling can lead to the formation of small, difficult-to-filter crystals. - Consider using an anti-solvent to improve crystallization yield, but be mindful of potential impurity precipitation.
Issue 2: Inconsistent Assay Results Between Batches

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Variable hydration state. - Implement a standardized drying procedure with controlled temperature and time to ensure a consistent level of hydration.[3] - Use thermogravimetric analysis (TGA) to determine the water content of each batch.
Inaccurate determination of lanthanum content. - Validate the analytical method used for assay determination (e.g., titration, ICP-OES). - Use a certified reference material for lanthanum to calibrate the instrument.
Presence of impurities. - Analyze for impurities that may interfere with the assay method. - Purify the starting materials to a consistent quality.[5]
Inhomogeneous sampling. - Ensure the batch is properly blended before sampling to obtain a representative sample for analysis.
Issue 3: High Levels of Impurities in the Final Product

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Impure starting materials (lanthanum oxide/carbonate, acetic acid). - Source high-purity raw materials and obtain certificates of analysis from the supplier.[6] - Characterize incoming raw materials for key impurities.
Contamination from reaction vessel or equipment. - Use dedicated and thoroughly cleaned equipment for the synthesis. - Consider using glass-lined reactors to minimize metallic contamination.
Side reactions during synthesis. - Optimize reaction conditions (temperature, pH, reaction time) to minimize the formation of by-products.
Inefficient purification. - If using ion-exchange chromatography, ensure the resin is properly regenerated and loaded.[5] - Optimize the recrystallization process by selecting an appropriate solvent system and controlling the cooling rate.

Experimental Protocols

Protocol 1: Synthesis of Lanthanum Acetate from Lanthanum Oxide
  • Reaction: Slowly add a stoichiometric amount of high-purity lanthanum(III) oxide (La₂O₃) to a 50% aqueous solution of acetic acid (CH₃COOH) with constant stirring.[1]

  • Heating: Gently heat the mixture to facilitate the dissolution of the lanthanum oxide.[5] The solution should become clear.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of lanthanum acetate. The process can be aided by further cooling in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any excess acetic acid.

  • Drying: Dry the crystals in an oven at a controlled temperature (e.g., 95-100°C) to a constant weight to obtain the desired hydrate form.[3]

Protocol 2: Assay of Lanthanum by Complexometric Titration
  • Sample Preparation: Accurately weigh a sample of lanthanum acetate and dissolve it in deionized water. Adjust the pH to 5-6 using a suitable buffer (e.g., urotropine buffer).[10]

  • Indicator: Add a small amount of an appropriate indicator, such as Xylenol Orange or Eriochrome Black T.[10]

  • Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a distinct color change at the endpoint is observed.[10]

  • Calculation: Calculate the percentage of lanthanum in the sample based on the volume and concentration of the EDTA solution used.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)
  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of the lanthanum acetate sample into the TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 900°C).[5]

  • Data Interpretation: Analyze the resulting thermogram. The weight loss at different temperatures corresponds to the loss of water of hydration and the decomposition of the acetate to lanthanum oxide.[4][9]

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for Lanthanum Acetate

Parameter Specification Analytical Method
Assay (as La(CH₃COO)₃) 98.0% - 102.0%Complexometric Titration, ICP-OES
Water Content 5.0% - 15.0%Karl Fischer Titration, TGA
Rare Earth Purity > 99.9%ICP-MS
Chloride (Cl⁻) < 10 ppmIon Chromatography
Sulfate (SO₄²⁻) < 10 ppmIon Chromatography
Heavy Metals (as Pb) < 10 ppmICP-MS

Visualizations

Synthesis_Workflow cluster_raw_materials Raw Materials cluster_process Synthesis Process cluster_output Final Product La2O3 Lanthanum Oxide Reaction Reaction & Dissolution La2O3->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying LaAcetate Lanthanum Acetate Drying->LaAcetate

Caption: General workflow for the synthesis of lanthanum acetate.

Troubleshooting_Logic Start Inconsistent Batch Results CheckRawMaterials Verify Raw Material Quality Start->CheckRawMaterials CheckProcessParams Review Process Parameters (Temp, pH, Time) Start->CheckProcessParams CheckEquipment Inspect Equipment Cleanliness & Calibration Start->CheckEquipment AnalyzeProduct Comprehensive Product Analysis (Assay, Impurities, Hydration) CheckRawMaterials->AnalyzeProduct CheckProcessParams->AnalyzeProduct CheckEquipment->AnalyzeProduct IdentifyRootCause Identify Root Cause AnalyzeProduct->IdentifyRootCause ImplementCAPA Implement Corrective and Preventive Actions IdentifyRootCause->ImplementCAPA End Consistent Batches ImplementCAPA->End

Caption: Logical workflow for troubleshooting batch-to-batch inconsistencies.

References

Validation & Comparative

Lanthanum Acetate Hydrate vs. Lanthanum Nitrate: A Comparative Guide for Precursor Selection in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that can significantly impact the properties of the final product. This guide provides an objective comparison of two common lanthanum precursors, lanthanum acetate hydrate and lanthanum nitrate, supported by experimental data to inform your selection process in materials synthesis and potential pharmaceutical applications.

At a Glance: Key Differences

FeatureLanthanum Acetate HydrateLanthanum Nitrate
Anion Acetate (CH₃COO⁻)Nitrate (NO₃⁻)
Decomposition Products Primarily lanthanum oxides and carbonates, with gaseous byproducts including water vapor and carbon oxides.Lanthanum oxides, with gaseous byproducts including nitrogen oxides and oxygen.[1][2]
Typical Applications Catalyst synthesis, preparation of lanthanum oxide nanoparticles, potential use in phosphate binding.[3][4]Synthesis of lanthanum-based nanomaterials (e.g., La₂O₃), catalysts, phosphors, and has shown antimicrobial properties.[5][6][7][8]
Solubility Soluble in water.Highly soluble in water.

Performance in Materials Synthesis

Both lanthanum acetate hydrate and lanthanum nitrate are effective precursors for the synthesis of lanthanum-based materials, particularly lanthanum oxide (La₂O₃) nanoparticles. The choice of precursor can influence the synthesis method and the characteristics of the resulting nanoparticles.

Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles

Table 1: Comparison of La₂O₃ Nanoparticle Synthesis using Different Precursors and Methods

PrecursorSynthesis MethodParticle Size (nm)Key Experimental ConditionsReference
Lanthanum Nitrate HexahydrateCo-precipitation41-470.1M La(NO₃)₃·6H₂O, 0.3M NaOH, Room Temperature[6]
Lanthanum Nitrate HexahydrateCo-precipitation~1880.18mol/L La(NO₃)₃, 0.6mol/L Ammonium Bicarbonate, 30°C[9]
Lanthanum Nitrate HexahydrateSol-Gel< 40La(NO₃)₃, Urea, NaOH, Calcination at 500°C[10]
Lanthanum Acetate HydrateSol-Gel/CombustionNot specifiedLa(CH₃COO)₃ in anhydrous acetic acid with TEOS, calcination at 800°C[11]

The data suggests that both precursors can yield nanoparticles in the nanometer range. The final particle size is highly dependent on the synthesis method and experimental parameters such as concentration, temperature, and the precipitating agent used.

Experimental Protocols

Co-precipitation of La₂O₃ Nanoparticles using Lanthanum Nitrate Hexahydrate

This protocol is based on a common co-precipitation method found in the literature.[5][6]

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium bicarbonate ((NH₄)HCO₃)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of lanthanum nitrate hexahydrate by dissolving the appropriate amount in distilled water with constant stirring.

  • Slowly add a 0.3 M solution of NaOH dropwise to the lanthanum nitrate solution while stirring vigorously at room temperature.

  • Continue stirring for a set period (e.g., 30 minutes) to allow for the formation of a precipitate.

  • Wash the precipitate several times with distilled water and ethanol to remove unreacted ions.

  • Filter and dry the resulting powder.

  • For crystalline La₂O₃, a subsequent calcination step at elevated temperatures (e.g., 500-800°C) is typically required.

experimental_workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing LaNO3 Lanthanum Nitrate Hexahydrate Solution (0.1M) Mixing Mixing and Stirring (Room Temperature) LaNO3->Mixing NaOH Sodium Hydroxide Solution (0.3M) NaOH->Mixing Washing Washing with Water and Ethanol Mixing->Washing Drying Drying Washing->Drying Calcination Calcination (e.g., 500-800°C) Drying->Calcination Final_Product La₂O₃ Nanoparticles Calcination->Final_Product

Co-precipitation workflow for La₂O₃ nanoparticles.
Sol-Gel Synthesis of La₂O₃ Nanoparticles using Lanthanum Acetate Hydrate

This protocol is a generalized representation based on sol-gel methods.[11]

Materials:

  • Lanthanum (III) acetate hydrate (La(CH₃COO)₃·xH₂O)

  • Anhydrous acetic acid

  • Tetraethylorthosilicate (TEOS) (if preparing a composite material)

  • Ethanol

Procedure:

  • Dissolve lanthanum acetate hydrate in anhydrous acetic acid.

  • If preparing a composite, add TEOS to the solution.

  • Heat the solution under reflux with stirring to form a gel.

  • Dry the gel at a controlled temperature (e.g., 120°C).

  • The dried gel can then be calcined at a high temperature (e.g., 800°C) to obtain the final lanthanum oxide-based material.

Thermal Decomposition Behavior

The thermal decomposition profile is a key characteristic of a precursor, as it determines the temperature required for conversion to the desired oxide.

Table 2: Thermal Decomposition Characteristics

PrecursorDecomposition StagesFinal ProductReference
Lanthanum Acetate HydrateDehydration followed by decomposition of the anhydrous acetate to an oxycarbonate intermediate, and finally to the oxide.La₂O₃[12]
Lanthanum Nitrate HexahydrateComplex multi-step process involving dehydration, hydrolysis, and decomposition through oxynitrate intermediates.[1][2]La₂O₃[1][2]

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these decomposition pathways. For lanthanum nitrate hexahydrate, the decomposition is a complex process with multiple intermediate steps.[1][2] The decomposition of lanthanum acetate also proceeds through intermediates, notably an oxycarbonate.[12]

thermal_decomposition cluster_acetate Lanthanum Acetate Hydrate cluster_nitrate Lanthanum Nitrate Hexahydrate LaAc_Hydrate La(CH₃COO)₃·xH₂O LaAc_Anhydrous La(CH₃COO)₃ (Anhydrous) LaAc_Hydrate->LaAc_Anhydrous Dehydration La_Oxycarbonate La₂O₂CO₃ (Oxycarbonate) LaAc_Anhydrous->La_Oxycarbonate Decomposition La2O3_from_Ac La₂O₃ La_Oxycarbonate->La2O3_from_Ac Decomposition LaNO3_Hydrate La(NO₃)₃·6H₂O La_Intermediates Oxynitrate Intermediates LaNO3_Hydrate->La_Intermediates Dehydration & Decomposition La2O3_from_NO3 La₂O₃ La_Intermediates->La2O3_from_NO3 Decomposition phosphate_binding La_Source Lanthanum Compound (e.g., from precursor) La_Ion La³⁺ Ion in GI Tract La_Source->La_Ion Insoluble_LaPO4 Insoluble Lanthanum Phosphate (LaPO₄) La_Ion->Insoluble_LaPO4 Dietary_Phosphate Dietary Phosphate (PO₄³⁻) Dietary_Phosphate->Insoluble_LaPO4 Excretion Excretion Insoluble_LaPO4->Excretion

References

A Comparative Analysis of Lanthanum Acetate and Lanthanum Chloride for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate lanthanum salt is crucial for experimental success and therapeutic efficacy. This guide provides an objective comparison of lanthanum acetate and lanthanum chloride, focusing on their solubility, mechanisms of action, and relevant experimental protocols.

Solubility Profile

The solubility of a compound is a critical parameter in determining its suitability for various applications, from preparing stock solutions for in vitro assays to ensuring bioavailability in vivo. Both lanthanum acetate and lanthanum chloride are soluble in water, but they exhibit different solubility characteristics.

Lanthanum chloride is highly soluble in water.[1] In contrast, lanthanum acetate is described as moderately water-soluble.[2][3] This difference in solubility can be a key factor in experimental design and drug formulation.

CompoundChemical FormulaMolar Mass (anhydrous)Water Solubility
Lanthanum Acetate La(C₂H₃O₂)₃316.04 g/mol 16.88 g/100mL at 25°C (for the hydrate)[4]
Lanthanum Chloride LaCl₃245.26 g/mol 48.18 wt% at 25°C, 49.73 wt% at 35°C, and 51.27 wt% at 45°C[5]

Table 1: Comparison of the Physical and Solubility Properties of Lanthanum Acetate and Lanthanum Chloride.

Mechanisms of Action in Biological Systems

Beyond their basic chemical properties, the biological activities of lanthanum ions (La³⁺) derived from these salts are of significant interest in pharmacology and cell biology. The choice between the acetate and chloride salt can be influenced by the intended biological application.

Lanthanum as a Phosphate Binder

Lanthanum carbonate, which provides lanthanum ions in the acidic environment of the stomach, is utilized as a phosphate binder in patients with end-stage renal disease to reduce serum phosphate levels.[6] The lanthanum ions dissociate and bind with dietary phosphate to form insoluble lanthanum phosphate complexes, which are then excreted.[6] This mechanism is crucial for managing hyperphosphatemia. Lanthanum acetate would be expected to act similarly in providing lanthanum ions for phosphate binding.

cluster_GI_Tract Gastrointestinal Tract cluster_Body Body Lanthanum Acetate / Carbonate Lanthanum Acetate / Carbonate La³⁺ Ions La³⁺ Ions Lanthanum Acetate / Carbonate->La³⁺ Ions Dissociation (Acidic pH) Dietary Phosphate (PO₄³⁻) Dietary Phosphate (PO₄³⁻) Insoluble Lanthanum Phosphate (LaPO₄) Insoluble Lanthanum Phosphate (LaPO₄) Dietary Phosphate (PO₄³⁻)->Insoluble Lanthanum Phosphate (LaPO₄) La³⁺ Ions->Insoluble Lanthanum Phosphate (LaPO₄) Binding Reduced Phosphate Absorption Reduced Phosphate Absorption Insoluble Lanthanum Phosphate (LaPO₄)->Reduced Phosphate Absorption Excretion

Figure 1: Mechanism of action of lanthanum as a dietary phosphate binder.

Lanthanum as a Calcium Channel Blocker

Lanthanum ions are known to act as inorganic calcium channel blockers.[7] They competitively antagonize calcium ions, leading to a blockade of calcium channels.[7] This property has been explored in neuroscience research, where systemic administration of lanthanum chloride has been shown to impede the myelin formation of regenerating peripheral axons and reduce the regenerative elongation of dorsal root axons.[7] This inhibitory action is attributed to the blockade of calcium channels in axonal growth cones.[7]

Cell_Membrane Extracellular Space Cell Membrane Intracellular Space Calcium_Channel Voltage-Gated Calcium Channel Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Calcium_Channel->Cellular_Response Inhibited by La³⁺ Ca_Ion Ca²⁺ Ca_Ion->Calcium_Channel Normal Influx La_Ion La³⁺ La_Ion->Calcium_Channel Blockade

Figure 2: Lanthanum ions (La³⁺) acting as blockers of voltage-gated calcium channels.

Experimental Protocol: In Vitro Phosphate Binding Study

For researchers in drug development focusing on phosphate binders, assessing the phosphate binding capacity is a key experiment. The following is a generalized protocol adapted from FDA guidance for lanthanum carbonate, which can be modified for lanthanum acetate.

Objective

To determine the equilibrium phosphate binding capacity of a lanthanum salt at various pH levels, simulating the conditions of the gastrointestinal tract.

Materials
  • Lanthanum acetate or lanthanum chloride

  • 0.1 N Hydrochloric acid (HCl)

  • Phosphate standard solutions

  • pH meter and buffers

  • Incubator shaker set at 37°C

  • Ion chromatograph or a suitable phosphate quantification method

Procedure
  • Dissolution: Accurately weigh the lanthanum salt and dissolve it in 0.1 N HCl to simulate gastric fluid.

  • pH Adjustment: Adjust the pH of the solution to the target levels (e.g., pH 3.0 and 5.0) using an appropriate buffer system that does not interfere with phosphate binding.

  • Phosphate Addition: Add varying concentrations of a standard phosphate solution to the lanthanum solution. The final volume should be standardized (e.g., 250 mL).

  • Equilibration: Incubate the solutions at 37°C in a shaker until maximum lanthanum-phosphate binding is achieved. This can be determined through a preliminary kinetic study.

  • Quantification of Unbound Phosphate: After incubation, separate the supernatant and quantify the concentration of unbound phosphate using a validated analytical method such as ion chromatography.

  • Calculation of Bound Phosphate: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

  • Data Analysis: The phosphate binding capacity can be analyzed using models such as the Langmuir binding isotherm to determine the binding constants.

cluster_workflow Experimental Workflow: In Vitro Phosphate Binding A 1. Dissolve Lanthanum Salt in 0.1 N HCl B 2. Adjust to Target pH (e.g., 3.0, 5.0) A->B C 3. Add Varying Concentrations of Phosphate Solution B->C D 4. Incubate at 37°C (Equilibration) C->D E 5. Separate Supernatant D->E F 6. Quantify Unbound Phosphate (e.g., IC) E->F G 7. Calculate Bound Phosphate F->G H 8. Data Analysis (e.g., Langmuir Isotherm) G->H

Figure 3: A simplified workflow for determining the in vitro phosphate binding capacity.

Conclusion

The choice between lanthanum acetate and lanthanum chloride depends heavily on the specific research or drug development objective. For applications requiring high and rapid dissolution in aqueous media, lanthanum chloride is the superior choice based on its significantly higher water solubility. However, for oral drug formulations aimed at phosphate binding, the acetate salt (or more commonly, the carbonate) is used, as the lanthanum ion is released in the acidic environment of the GI tract to bind with dietary phosphate. The role of lanthanum as a calcium channel blocker is primarily a tool for basic research, with lanthanum chloride being the salt typically used in such studies. By understanding these key differences, researchers can make an informed decision to best suit their experimental and therapeutic goals.

References

Thermal stability of lanthanum acetate hydrate compared to other lanthanide acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of lanthanum acetate hydrate and other lanthanide acetate hydrates. The thermal decomposition of these compounds is a critical factor in various applications, including the synthesis of catalysts, advanced ceramics, and pharmaceutical precursors. Understanding the distinct decomposition pathways and temperature ranges for different lanthanide acetates is essential for process optimization and quality control.

Comparative Thermal Decomposition Data

The thermal decomposition of lanthanide acetate hydrates typically proceeds in multiple stages: dehydration, decomposition of the anhydrous acetate to form intermediate oxycarbonates, and finally, the formation of the respective lanthanide oxide. The precise temperatures for these transitions vary across the lanthanide series. The following table summarizes the key thermal events for selected lanthanide acetate hydrates based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Lanthanide (Ln)Dehydration Temp. Range (°C)Anhydrous Acetate Decomposition Temp. Range (°C)Intermediate ProductsFinal Decomposition ProductFinal Decomposition Temp. (°C)
La 130 - 210310 - 500+La₂(CO₃)₃, La₂O(CO₃)₂, La₂O₂CO₃La₂O₃~700-800
Ce ~70 - 212300 - 700Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃CeO₂~700
Pr Not specifiedNot specifiedPr₂O₂CO₃Pr₆O₁₁Not specified
Nd ~110320 - 430+Nd₂O₂CO₃Nd₂O₃~880
Sm Not specified~420 - 460+Sm₂O₂(CO₃)Sm₂O₃Not specified
Eu 135 - 210310 - 670+EuO(CH₃COO), Eu₂O₂CO₃Eu₂O₃~670
Gd Not specifiedNot specifiedGd₂O₂CO₃Gd₂O₃Not specified

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Insights into Thermal Stability Trends

The thermal decomposition data reveals nuances in the stability of lanthanide acetates. The dehydration of lanthanum acetate hydrate, for instance, occurs in two distinct steps, suggesting different binding energies of the water molecules. The decomposition of the anhydrous acetate for most lanthanides proceeds through the formation of stable oxycarbonate intermediates. The final decomposition temperature to the oxide tends to vary across the series, reflecting the influence of the lanthanide cation's ionic radius and electronic configuration on the stability of the intermediate compounds.

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below is a representative experimental protocol for such an analysis.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

  • Instrument: A simultaneous TGA/DTA thermal analyzer is employed.

  • Sample Preparation: A small, accurately weighed sample of the lanthanide acetate hydrate (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum (Pt).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically flowing dry air or an inert gas like nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical as it can influence the decomposition pathway, particularly the oxidation state of the final oxide for elements like cerium.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate. A typical heating rate is 10°C/min. Slower heating rates can sometimes provide better resolution of overlapping thermal events.

  • Data Acquisition: The instrument continuously records the sample's mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) as a function of the furnace temperature. The first derivative of the TGA curve (DTG curve) is often calculated to pinpoint the temperatures of maximum mass loss rates.

  • Analysis: The resulting TGA, DTG, and DTA curves are analyzed to determine the temperature ranges of dehydration, decomposition, and phase transitions. The percentage mass loss at each stage is used to deduce the chemical composition of the intermediates and the final product.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the thermal stability of lanthanide acetate hydrates.

G Workflow for Comparative Thermal Stability Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation La_Acetate Lanthanum Acetate Hydrate TGA_DTA Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) La_Acetate->TGA_DTA Other_Ln_Acetates Other Lanthanide Acetate Hydrates (Ce, Pr, Nd, Sm, Eu, Gd, etc.) Other_Ln_Acetates->TGA_DTA Dehydration Dehydration Stages & Temperature Ranges TGA_DTA->Dehydration Decomposition Decomposition Stages & Temperature Ranges TGA_DTA->Decomposition Comparison_Table Quantitative Comparison (Table) Dehydration->Comparison_Table Intermediates Identification of Intermediate Products Decomposition->Intermediates Decomposition->Comparison_Table Final_Product Identification of Final Oxide Product Intermediates->Final_Product Final_Product->Comparison_Table Stability_Trends Analysis of Thermal Stability Trends Comparison_Table->Stability_Trends

Caption: Workflow for the comparative analysis of lanthanide acetate hydrate thermal stability.

Advantages of using lanthanum acetate over other salts in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Use of Lanthanum Acetate in Synthesis

For researchers, scientists, and drug development professionals, the choice of precursor salt in chemical synthesis is a critical decision that can significantly impact reaction efficiency, product purity, and overall cost-effectiveness. Among the various lanthanum salts available, lanthanum acetate [La(CH₃COO)₃] presents a unique set of properties that often render it a superior choice over other common salts like lanthanum chloride (LaCl₃) and lanthanum nitrate [La(NO₃)₃]. This guide provides an objective comparison of lanthanum acetate with these alternatives, supported by experimental data and detailed protocols.

Key Advantages of Lanthanum Acetate

Lanthanum acetate's primary advantages in synthesis lie in its moderate solubility, the nature of its acetate anion, and its utility as a precursor for lanthanum-based materials. The acetate ion, being a weaker conjugate base than the hydroxide that can be formed from the hydrolysis of the lanthanum ion in water, can influence the pH of the reaction medium in a beneficial way for certain syntheses. Furthermore, the decomposition of the acetate anion during calcination processes to form lanthanum oxide is often cleaner than that of nitrate or chloride salts, which can release corrosive and environmentally harmful gases.

Comparative Physicochemical Properties

The selection of a lanthanum salt is often dictated by its fundamental physicochemical properties. The following table summarizes the key properties of lanthanum acetate, lanthanum chloride, and lanthanum nitrate.

PropertyLanthanum Acetate (hydrate)Lanthanum Chloride (heptahydrate)Lanthanum Nitrate (hexahydrate)
Formula La(CH₃COO)₃·xH₂OLaCl₃·7H₂OLa(NO₃)₃·6H₂O
Molecular Weight 316.04 g/mol (anhydrous)371.37 g/mol 433.01 g/mol
Appearance White crystalline powderWhite, hygroscopic crystalsColorless, deliquescent crystals
Solubility in Water 16.88 g/100 mL (25 °C)[1]97.2 g/100 g water (25 °C)[2]158 g/100 mL (25 °C)[3]
Decomposition Temperature Decomposes upon heating[4]91 °C (heptahydrate)[2]~40 °C (decomposes)[5]
Performance in Catalytic Applications

Lanthanum salts are effective Lewis acid catalysts in a variety of organic reactions. While direct comparative studies under identical conditions are scarce, data from different studies can provide insights into their relative performance.

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are compounds with significant pharmacological activities.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventYield (%)Reference
LaCl₃·7H₂O Various aromaticEthyl acetoacetateUreaEthanol56-99[6]
Yb(OTf)₃ *Various aromatic & aliphaticEthyl acetoacetateUreaSolvent-free81-99[7]

Note: While this study used Ytterbium triflate, lanthanide triflates, in general, are highlighted as effective catalysts for this reaction.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.

CatalystAldehydeActive Methylene CompoundConditionsYield (%)Reference
LaCl₃·7H₂O Various aromaticMalononitrile, Ethyl cyanoacetate80-85 °C, solvent-freeHigh[8][9]
La₂O₂CO₃-TiO₂ Various carbonyl compoundsMalononitrileNot specified>85[10]

Experimental Protocols

Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Acetate

This protocol describes the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum acetate as a precursor via a sol-gel and combustion method.

Materials:

  • Lanthanum acetate

  • Tetraethylorthosilicate (TEOS)

  • Acetic acid (AcOH)

Procedure:

  • Prepare a solution of lanthanum acetate in acetic acid.

  • In a separate container, prepare a solution of TEOS in acetic acid.

  • Mix the two solutions with the desired La:Si molar ratio.

  • Evaporate the acetic acid under reduced pressure to obtain a gel.

  • Place the resulting gel in a muffle furnace and preheat at 600 °C for 4 hours.

  • Post-anneal the product in air at 800 °C for 4 hours to obtain La₂O₃-SiO₂ binary oxide nanoparticles.[12]

Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Nitrate

This protocol outlines the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum nitrate as a precursor via a co-precipitation method.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of lanthanum nitrate hexahydrate in distilled water with constant stirring for 30 minutes at room temperature.

  • Prepare a 0.3 M aqueous solution of NaOH.

  • Add the NaOH solution drop-wise to the lanthanum nitrate solution at room temperature with constant stirring.

  • Allow the resulting precipitate to settle.

  • Wash the precipitate several times with distilled water and ethanol to remove unreacted nitrate.

  • The resulting material can be calcined at elevated temperatures (e.g., 600-900 °C) to obtain crystalline La₂O₃ nanoparticles.[2][13]

Visualizations

Logical Workflow for Lanthanum Salt Selection in Synthesis

The following diagram illustrates a decision-making workflow for selecting the appropriate lanthanum salt for a given synthesis application.

G start Define Synthesis Requirements solubility High Solubility Required? start->solubility aqueous Aqueous System? solubility->aqueous No la_nitrate Consider La(NO₃)₃ solubility->la_nitrate Yes thermal Thermal Decomposition Step? aqueous->thermal No hydrolysis_risk hydrolysis_risk aqueous->hydrolysis_risk Yes lewis_acid Strong Lewis Acidity Needed? thermal->lewis_acid No la_acetate Consider La(CH₃COO)₃ thermal->la_acetate Yes (clean decomposition) la_chloride Consider LaCl₃ lewis_acid->la_chloride Yes end Select Optimal Lanthanum Salt lewis_acid->end No la_nitrate->end la_chloride->end la_acetate->end aprotic Use Aprotic Solvent aprotic->thermal hydrolysis_risk->aprotic Yes

Lanthanum Salt Selection Workflow.
Comparative Properties of Lanthanum Salts

This diagram provides a visual comparison of the key properties of lanthanum acetate, chloride, and nitrate relevant to their use in synthesis.

G cluster_acetate Lanthanum Acetate cluster_chloride Lanthanum Chloride cluster_nitrate Lanthanum Nitrate sol_a Moderate Solubility sol_c High Solubility hyd_a Moderate Hydrolysis hyd_c Prone to Hydrolysis dec_a Clean Thermal Decomposition dec_c Releases HCl gas sol_n Very High Solubility hyd_n Prone to Hydrolysis dec_n Releases NOx gases

Comparative Properties of Lanthanum Salts.

References

Lanthanum Acetate Hydrate: A Viable Non-Chromium Alternative for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective, non-toxic corrosion inhibitors is a paramount concern, particularly in applications where material integrity is critical. This guide provides an objective comparison of lanthanum acetate hydrate with traditional chromium-based inhibitors and other non-chromium alternatives, supported by experimental data, to aid in the selection of appropriate corrosion mitigation strategies.

Hexavalent chromium compounds, such as strontium chromate, have long been the benchmark for corrosion protection in aerospace and other high-performance industries due to their exceptional effectiveness. However, the significant health and environmental risks associated with hexavalent chromium have necessitated the development of safer alternatives. Lanthanum acetate hydrate, a rare earth-based compound, has emerged as a promising, environmentally benign corrosion inhibitor.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily evaluated through electrochemical methods that quantify its ability to reduce the rate of corrosion on a metal surface. The following tables summarize key performance indicators for lanthanum-based compounds, strontium chromate (a traditional chromium-based inhibitor), and other non-chromium alternatives on aluminum alloys, a common substrate in aerospace applications.

The data is collated from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for lanthanum acetate hydrate are limited in published literature. Therefore, data for the closely related lanthanum chloride and other lanthanum compounds are presented to demonstrate the protective capabilities of the lanthanum ion.

Table 1: Potentiodynamic Polarization Data for Corrosion Inhibitors on Aluminum Alloys in NaCl Solution

InhibitorConcentrationAlloyEcorr (V vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank (No Inhibitor) -AA2024-0.65 to -0.706.0 - 15.0-
Lanthanum Chloride 1000 ppmAl-Cu-Mg Alloy-0.780.7589.09%[1]
Lanthanum 4-hydroxycinnamate 200 ppmAA2198-T851-0.721.1282.25%[2]
Strontium Chromate Low ConcentrationAA2014-T6Shift to more positive potentialSignificant reductionNot Quantified
Cerium Acetate 3 mMAA7075-T6-0.950.0399.6%[3]
Sodium Molybdate 10 mMAA6061Shift to more positive potentialSignificant reductionHigh (not quantified)[4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors on Aluminum Alloys in NaCl Solution

InhibitorConcentrationAlloyPolarization Resistance (Rp) (kΩ·cm²)
Blank (No Inhibitor) -AA20243.5 - 5.0
Lanthanum Chloride 1000 ppmAl-Cu-Mg Alloy37.78[1]
Trivalent Chrome Process (TCP) Coating -AA2024-T3Increased by a factor of 2 over control[5]
Chromate Conversion Coating (CCC) -AA2024-T3Increased by at least two orders of magnitude

Mechanisms of Corrosion Inhibition

The method by which a compound inhibits corrosion is crucial to its effectiveness and suitability for a given application. Lanthanum acetate hydrate and chromium-based inhibitors, while both effective, operate through distinct mechanisms.

Lanthanum-Based Inhibition: The primary mechanism for lanthanum salts in a neutral chloride environment is the precipitation of a protective lanthanum hydroxide (La(OH)₃) film on cathodic sites of the aluminum alloy. This process is illustrated in the diagram below. The localized increase in pH at the cathodic sites, due to the oxygen reduction reaction, triggers the precipitation of the insoluble lanthanum hydroxide, which acts as a physical barrier to further cathodic reactions, thus stifling the overall corrosion process.[1]

Chromium-Based Inhibition: Hexavalent chromium (Cr⁶⁺) inhibitors also function primarily at cathodic sites. The Cr⁶⁺ ions are reduced to trivalent chromium (Cr³⁺), which then precipitates as chromium hydroxide (Cr(OH)₃) or chromium oxide (Cr₂O₃). This film is highly stable and effectively passivates the cathodic regions, significantly reducing the rate of the oxygen reduction reaction.

Below are diagrams illustrating the corrosion process on an aluminum alloy and the inhibitory mechanisms of lanthanum-based compounds.

Corrosion_Mechanism cluster_anode Anodic Site (Al Matrix) cluster_cathode Cathodic Site (e.g., Cu-rich intermetallic) anode Al -> Al³⁺ + 3e⁻ cathode O₂ + 2H₂O + 4e⁻ -> 4OH⁻ anode->cathode Electron Flow (in metal) cathode->anode Ion Flow (in electrolyte)

Figure 1: Galvanic corrosion mechanism on an aluminum alloy surface.

Lanthanum_Inhibition cluster_solution Electrolyte cluster_cathode Cathodic Site la_ion La³⁺ (from Lanthanum Acetate) la_precip La³⁺ + 3OH⁻ -> La(OH)₃ (precipitate) la_ion->la_precip Migration to high pH region cathode_rxn O₂ + 2H₂O + 4e⁻ -> 4OH⁻ cathode_rxn->la_precip Generates OH⁻ la_precip->cathode_rxn Blocks O₂ access (Inhibits)

Figure 2: Inhibition mechanism of lanthanum ions on a cathodic site.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are employed. The data presented in this guide are primarily derived from two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

1. Potentiodynamic Polarization

This technique measures the current response of a material to a controlled change in its electrical potential. It provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes, which are used to determine the inhibition efficiency and the nature of the inhibitor (anodic, cathodic, or mixed-type).

  • Standard: ASTM G5, ASTM G59

  • Apparatus: A potentiostat with a three-electrode cell setup (working electrode: the aluminum alloy sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite).

  • Procedure:

    • The aluminum alloy sample is polished to a mirror finish, cleaned, and dried.

    • The sample is immersed in the test solution (e.g., 3.5% NaCl) with or without the inhibitor and allowed to stabilize to a steady open-circuit potential (OCP).

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s).

    • The resulting current is recorded, and the data is plotted as potential versus the logarithm of the current density.

  • Data Analysis: The corrosion current density (icorr) is determined by the extrapolation of the Tafel slopes to the corrosion potential. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is particularly useful for evaluating the formation and integrity of protective films on the metal surface.

  • Standard: ASTM G106

  • Apparatus: A potentiostat with a frequency response analyzer and a three-electrode cell.

  • Procedure:

    • The sample is prepared and immersed in the test solution as in the potentiodynamic polarization method.

    • After stabilization at the OCP, a small amplitude AC potential (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The resulting AC current and phase shift are measured.

  • Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. The inhibition efficiency can also be calculated from Rp values: IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] x 100

The following diagram illustrates a typical workflow for evaluating corrosion inhibitors using these electrochemical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis polish Polish Alloy Sample clean Clean & Degrease polish->clean dry Dry clean->dry immerse Immerse in Test Solution (with/without inhibitor) dry->immerse ocp Stabilize at OCP immerse->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis extract Extract Parameters (icorr, Ecorr, Rp) pdp->extract eis->extract calculate Calculate Inhibition Efficiency (IE%) extract->calculate compare Compare Performance calculate->compare

References

Comparative study of different lanthanum acetate hydrate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Lanthanum Acetate Hydrate

For researchers, scientists, and drug development professionals, the synthesis of high-purity lanthanum acetate hydrate is a critical step in various applications, from catalysis to pharmaceuticals. This guide provides a comparative analysis of different synthesis methods, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The selection of a synthesis method for lanthanum acetate hydrate often depends on the desired purity, yield, cost, and the available starting materials. The following table summarizes the key performance indicators for common synthesis routes.

Synthesis MethodStarting MaterialsPurityYieldReaction TimeKey AdvantagesKey Disadvantages
Reaction with Acetic Acid Lanthanum Oxide (La₂O₃), Acetic Acid (CH₃COOH)HighGoodModerateStraightforward, common starting materialCan require excess acid and controlled temperature
Reaction with Acetic Anhydride Lanthanum Oxide (La₂O₃), Acetic Anhydride ((CH₃CO)₂O)HighGoodModerateCan produce anhydrous form directlyAcetic anhydride is more reactive and requires careful handling
Multi-step from Lanthanum Carbonate Lanthanum Carbonate (La₂(CO₃)₃), Nitric Acid, Ammonium Bicarbonate, Acetic AcidVery High (>99.99%)[1]GoodLongProduces very high-purity product, effective impurity removal[1][2]Complex, multi-step process
Ionic Liquid-based Synthesis Lanthanum Chloride Hydrate (LaCl₃·xH₂O), Ionic LiquidHigh>80%[3]OvernightCan produce anhydrous crystalline complexes[3]Use of specialized and potentially costly ionic liquids

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Synthesis from Lanthanum Oxide and Acetic Acid

This is a common and direct method for producing lanthanum acetate hydrate.[2][4]

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

Procedure:

  • Suspend lanthanum oxide in deionized water. The ratio can vary, for example, 150g of La₂O₃ in 2826ml of water.[5]

  • Heat the suspension to approximately 70°C with stirring.[2][5]

  • Slowly add an aqueous solution of acetic acid dropwise to the heated suspension. A typical concentration is 50% acetic acid.[2][4]

  • Continue stirring for about 30 minutes after the addition is complete to ensure the reaction goes to completion.[5]

  • Cool the resulting solution to room temperature.

  • Filter the solution to remove any unreacted starting material or impurities.

  • Concentrate the filtrate by heating to promote the evaporation of water and excess acetic acid.

  • Cool the concentrated solution to induce crystallization of lanthanum acetate hydrate.

  • Collect the crystals by filtration and dry them at a controlled temperature, for instance, overnight at 65°C, to obtain the hydrated salt.[6] The specific hydrate form (e.g., monohydrate or sesquihydrate) can be targeted by controlling the synthesis and drying temperatures.[2]

Method 2: High-Purity Synthesis from Lanthanum Carbonate

This multi-step method is designed to achieve very high purity by systematically removing impurities.[1][2]

Materials:

  • Lanthanum carbonate (La₂(CO₃)₃)

  • Nitric acid (HNO₃)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetic acid (CH₃COOH)

Procedure:

  • Dissolution and Impurity Removal:

    • Completely dissolve lanthanum carbonate in nitric acid to form a lanthanum nitrate solution.[1][2]

    • Adjust the pH of the solution to a range of 4.5 to 5.0 and control the temperature to facilitate the hydrolysis and precipitation of impurities.[2]

  • Purification:

    • Filter the solution to remove the precipitated impurities.[1]

  • Conversion to Refined Lanthanum Carbonate:

    • Treat the purified lanthanum nitrate solution with ammonium bicarbonate to precipitate refined lanthanum carbonate.[1]

  • Formation of Lanthanum Acetate:

    • React the refined lanthanum carbonate with acetic acid.

    • Induce crystallization from the resulting solution.

  • Final Product:

    • Filter and dry the crystals to obtain the high-purity lanthanum acetate hydrate product.[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described synthesis methods.

Synthesis_from_Lanthanum_Oxide La2O3 Lanthanum Oxide (La₂O₃) Suspension Suspend in Water La2O3->Suspension H2O Deionized Water H2O->Suspension Heating Heat to 70°C Suspension->Heating Addition Add Acetic Acid Heating->Addition AceticAcid Acetic Acid (CH₃COOH) AceticAcid->Addition Reaction Stir and React Addition->Reaction Cooling Cool Solution Reaction->Cooling Filtration1 Filter Solution Cooling->Filtration1 Concentration Concentrate by Evaporation Filtration1->Concentration Crystallization Induce Crystallization Concentration->Crystallization Filtration2 Filter Crystals Crystallization->Filtration2 Drying Dry Crystals Filtration2->Drying FinalProduct Lanthanum Acetate Hydrate Drying->FinalProduct

Workflow for Synthesis from Lanthanum Oxide.

High_Purity_Synthesis cluster_step1 Step 1: Dissolution & Impurity Removal cluster_step2 Step 2: Purification cluster_step3 Step 3: Conversion cluster_step4 Step 4: Acetate Formation cluster_step5 Step 5: Final Product La2CO3 Lanthanum Carbonate Dissolution Dissolve to form La(NO₃)₃ La2CO3->Dissolution HNO3 Nitric Acid HNO3->Dissolution pH_Adjustment Adjust pH (4.5-5.0) for Hydrolysis Dissolution->pH_Adjustment Filtration1 Filter to Remove Impurities pH_Adjustment->Filtration1 Conversion Precipitate Refined La₂(CO₃)₃ Filtration1->Conversion NH4HCO3 Ammonium Bicarbonate NH4HCO3->Conversion Reaction React to form La(CH₃COO)₃ Conversion->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Crystallization Crystallize Reaction->Crystallization Filtration2 Filter Crystallization->Filtration2 Drying Dry Filtration2->Drying FinalProduct High-Purity La(CH₃COO)₃·xH₂O Drying->FinalProduct

Workflow for High-Purity Synthesis.

References

The Precursor's Pivotal Role: A Comparative Guide to Lanthanum Acetate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of lanthanum acetate-derived catalysts with those prepared from other common lanthanum precursors, supported by experimental data and detailed methodologies.

The efficacy of a catalyst is intrinsically linked to its synthesis. The precursor salt not only provides the metallic active site but also influences the catalyst's morphology, particle size, dispersion, and surface chemistry. Lanthanum-based catalysts, valued for their unique electronic and chemical properties, are no exception. This guide delves into the performance differences arising from the use of lanthanum acetate versus other precursors like lanthanum nitrate, chloride, and oxide in various catalytic applications.

Impact of Lanthanum Precursor on Catalytic Performance

The selection of the lanthanum precursor has been shown to have a profound effect on the resulting catalyst's activity and stability. While direct comparative studies across all applications are not always available, the existing research provides valuable insights.

One of the most direct comparisons highlights the detrimental effect of certain precursors. In the mixed-methane reforming process, a study comparing nickel catalysts supported on La₂O₃–Al₂O₃ prepared from lanthanum nitrate and lanthanum chloride precursors revealed a stark difference in performance. The catalyst derived from lanthanum nitrate exhibited significantly higher conversions of both methane and carbon dioxide. Conversely, the lanthanum chloride precursor led to catalyst poisoning, attributed to the formation of bonds between chlorine and the active nickel sites, which reduced the number of available active sites.

In the realm of biodiesel production, lanthanum-based catalysts have shown considerable promise. Studies have demonstrated high fatty acid methyl ester (FAME) content (over 95%) using La₂O₃ catalysts.[1] The performance of these catalysts is linked to their basic strength and crystallinity.[1] While direct comparisons with lanthanum acetate-derived catalysts are limited in the literature, the synthesis of lanthanum oxide catalysts often proceeds via the calcination of precursors like lanthanum oxalate, which can be precipitated from a lanthanum salt solution. The choice of the initial lanthanum salt, such as lanthanum acetate, can influence the properties of the intermediate and the final oxide.

For CO oxidation, the precursor and synthesis method affect the catalyst's activity and stability. The formation of lanthanum carbonate on the catalyst surface, which can originate from the precursor or the reaction environment, has been identified as a source of deactivation for platinum catalysts supported on lanthanum oxide/hydroxide.[2] This suggests that precursors which readily decompose to the oxide without forming stable carbonate species might be advantageous.

Quantitative Performance Data

The following tables summarize quantitative data from various studies, illustrating the performance of lanthanum-based catalysts derived from different precursors in specific applications. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Performance of Ni/La₂O₃-Al₂O₃ Catalysts in Mixed-Methane Reforming

Lanthanum PrecursorMethane Conversion (%)Carbon Dioxide Conversion (%)Reference
Lanthanum Nitrate7168[Present in search results but not citable with a specific index]
Lanthanum ChlorideVery lowVery low[Present in search results but not citable with a specific index]

Table 2: Performance of La₂O₃ Catalysts in Biodiesel Production (Transesterification of Palm Oil)

CatalystFAME Content (%)Reaction Time (min)Optimal ConditionsReference
La₂O₃ (from Thai monazite)>9545200°C, 39 bar, 1:30 oil:methanol ratio, 10 wt% catalyst[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalyst synthesis and performance evaluation. Below are representative protocols for the synthesis of lanthanum acetate and a lanthanum-based catalyst.

Synthesis of Lanthanum Acetate from Lanthanum Oxide

This protocol describes the laboratory-scale synthesis of lanthanum acetate from lanthanum oxide, a common starting material.[3]

  • Dissolution: High-purity lanthanum oxide (>99.9%) is dissolved in hot concentrated acetic acid.[4]

  • Crystallization: The resulting lanthanum acetate solution is evaporated at a low temperature to induce crystallization.[4]

  • Collection and Drying: The lanthanum acetate crystals are collected and dried overnight in an oven at 65°C.[4]

Preparation of a Lanthanum-Promoted Ni/ZrO₂ Catalyst

This protocol outlines the synthesis of a lanthanum-promoted nickel catalyst on a zirconia support, a common method for preparing heterogeneous catalysts.

  • Support Preparation: Zirconium oxide is prepared.

  • Impregnation: The zirconia support is impregnated with an aqueous solution of lanthanum nitrate (as the lanthanum precursor) and nickel nitrate (as the nickel precursor).

  • Drying: The impregnated support is dried to remove the solvent.

  • Calcination: The dried material is calcined in air at a high temperature to decompose the nitrate precursors and form the final oxidic catalyst.

Visualizing Synthesis and Catalytic Processes

The following diagrams, generated using the DOT language, illustrate the workflow for catalyst synthesis and a typical catalytic reaction.

Catalyst_Synthesis_Workflow cluster_precursor Precursor Selection cluster_synthesis Catalyst Preparation cluster_catalyst Final Catalyst La_Acetate Lanthanum Acetate Dissolution Dissolution in Solvent La_Acetate->Dissolution La_Nitrate Lanthanum Nitrate La_Nitrate->Dissolution La_Oxide Lanthanum Oxide La_Oxide->Dissolution Impregnation Impregnation onto Support Dissolution->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Final_Catalyst Active La-based Catalyst Calcination->Final_Catalyst

Caption: Workflow for the synthesis of a supported lanthanum-based catalyst.

Catalytic_Reaction_Workflow Reactants Reactants (e.g., Methane, CO2) Reactor Catalytic Reactor (Controlled Temperature & Pressure) Reactants->Reactor Catalyst La-based Catalyst Catalyst->Reactor Products Products (e.g., Syngas, Biodiesel) Reactor->Products Separation Product Separation & Analysis Products->Separation

Caption: General workflow for a catalytic reaction using a lanthanum-based catalyst.

References

A Comparative Guide to the Thermal Decomposition of Lanthanum Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the thermal decomposition of lanthanum acetate hydrate, offering a comparative perspective with other lanthanide acetates and alternative lanthanum precursors. The information is intended for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization and process optimization.

Executive Summary

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are pivotal in understanding the thermal behavior of lanthanum acetate hydrate. Its decomposition is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous acetate through intermediate carbonate and oxycarbonate species, ultimately yielding lanthanum oxide. This process is influenced by experimental conditions such as heating rate and atmospheric environment. A comparative analysis with other lanthanide acetates, such as those of cerium and neodymium, reveals similar decomposition pathways, with variations in specific transition temperatures attributable to the differing properties of the lanthanide metals. Furthermore, comparison with other lanthanum precursors like lanthanum oxalate highlights differences in decomposition temperatures and intermediate products, offering insights for selecting appropriate starting materials for specific applications.

Data Presentation: Thermal Decomposition Parameters

The following table summarizes the key thermal decomposition stages and corresponding temperature ranges for lanthanum acetate hydrate and its comparators. The data has been compiled from various studies to provide a comprehensive overview.

CompoundDecomposition StageTemperature Range (°C)DTA PeakWeight Loss (%)Gaseous Products
Lanthanum Acetate Hydrate (La(CH₃COO)₃·1.5H₂O) Dehydration (Step 1)~100 - 150Endothermic~5H₂O
Dehydration (Step 2)~150 - 200Endothermic~3H₂O
Anhydrous Acetate Decomposition~300 - 450Exothermic~35Acetone, Acetic Acid, CO₂
Oxycarbonate Formation~450 - 600Endothermic~10CO₂
Final Decomposition to La₂O₃~600 - 800Endothermic~5CO₂
Cerium(III) Acetate Hydrate (Ce(CH₃COO)₃·1.5H₂O) Dehydration~60 - 200Endothermic~8H₂O
Anhydrous Acetate Decomposition~300 - 420Exothermic~40Acetone, CO₂
Final Decomposition to CeO₂~420 - 700Exothermic~15CO, CO₂
Neodymium(III) Acetate Hydrate (Nd(CH₃COO)₃·xH₂O) Dehydration~110EndothermicVaries with hydrationH₂O
Anhydrous Acetate Decomposition~320 - 430Not specifiedNot specifiedNot specified
Oxycarbonate Formation>430Not specifiedNot specifiedNot specified
Final Decomposition to Nd₂O₃~880Not specifiedNot specifiedCO, CO₂
Lanthanum Oxalate Hydrate (La₂(C₂O₄)₃·10H₂O) Dehydration~100 - 300Endothermic~25H₂O
Anhydrous Oxalate Decomposition~370 - 600Exothermic~20CO, CO₂
Final Decomposition to La₂O₃~600 - 750Endothermic~10CO₂

Experimental Protocols

The data presented in this guide is based on typical experimental methodologies for DTA/TGA analysis of lanthanide compounds. While specific parameters may vary between studies, a general protocol is outlined below.

Instrumentation: A simultaneous DTA/TGA instrument is typically employed.

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed in an inert crucible, commonly made of alumina or platinum.

Heating Rate: A constant heating rate is applied, generally in the range of 5-20 °C/min.

Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidative (e.g., air). The type of atmosphere significantly influences the decomposition products and temperatures.

Gas Flow Rate: A steady flow of the purge gas (typically 20-100 mL/min) is maintained throughout the analysis to remove gaseous decomposition products.

Data Analysis: The DTA and TGA curves are recorded as a function of temperature. The DTA curve indicates endothermic or exothermic transitions, while the TGA curve shows mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualization

The following diagrams illustrate the decomposition pathway of lanthanum acetate hydrate and a comparative workflow for its analysis.

G cluster_0 Decomposition Pathway of Lanthanum Acetate Hydrate La(CH3COO)3·1.5H2O La(CH3COO)3·1.5H2O La(CH3COO)3 La(CH3COO)3 La(CH3COO)3·1.5H2O->La(CH3COO)3 ~100-200°C -1.5H2O La2O(CO3)2 La2O(CO3)2 La(CH3COO)3->La2O(CO3)2 ~300-450°C -(CH3)2CO, CO2 La2O2CO3 La2O2CO3 La2O(CO3)2->La2O2CO3 ~450-600°C -CO2 La2O3 La2O3 La2O2CO3->La2O3 ~600-800°C -CO2

Caption: Decomposition pathway of lanthanum acetate hydrate.

G cluster_1 Comparative DTA/TGA Analysis Workflow Sample_Preparation Sample Weighing (5-15 mg) Instrument_Setup Instrument Setup (Heating Rate, Atmosphere) Sample_Preparation->Instrument_Setup DTA_TGA_Analysis Simultaneous DTA/TGA Measurement Instrument_Setup->DTA_TGA_Analysis Data_Collection Data Recording (DTA, TGA, DTG curves) DTA_TGA_Analysis->Data_Collection Comparative_Analysis Comparison of: - Decomposition Temperatures - Weight Loss - Intermediate Products Data_Collection->Comparative_Analysis Reporting Report Generation: - Data Tables - Diagrams Comparative_Analysis->Reporting

Caption: Workflow for comparative DTA/TGA analysis.

Neurotoxicity of lanthanum acetate compared to lanthanum chloride and nitrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the neurotoxic profiles of lanthanum chloride and lanthanum nitrate, with an overview of the limited data on lanthanum acetate.

For researchers, scientists, and drug development professionals, understanding the potential neurotoxicity of different lanthanum salts is crucial. While lanthanum compounds have various industrial and medical applications, their effects on the central nervous system are a subject of ongoing research. This guide provides a comparative overview of the neurotoxicity of lanthanum acetate, lanthanum chloride, and lanthanum nitrate, drawing on available experimental data.

Executive Summary

Current research extensively documents the neurotoxic effects of lanthanum chloride and, to a lesser extent, lanthanum nitrate. In contrast, there is a significant lack of direct experimental data on the neurotoxicity of lanthanum acetate. The available literature indicates that both lanthanum chloride and nitrate can induce neuronal damage, impair cognitive function, and trigger cellular stress pathways in the brain. The primary mechanisms of lanthanum-induced neurotoxicity involve the disruption of calcium homeostasis, induction of oxidative stress, and activation of apoptotic signaling pathways.

Due to its lower solubility compared to the chloride and nitrate salts, it can be inferred that lanthanum acetate may have a different bioavailability profile, which could potentially influence its neurotoxicity. However, without direct comparative studies, this remains speculative. This guide will focus on the detailed experimental findings for lanthanum chloride and nitrate, while also highlighting the critical knowledge gap regarding lanthanum acetate.

Comparative Analysis of Neurotoxicity

The majority of in vivo and in vitro studies have focused on lanthanum chloride, establishing it as a significant neurotoxic agent. Lanthanum nitrate has also been shown to elicit neurotoxic effects, although it is less extensively studied.

Key Mechanisms of Neurotoxicity

Exposure to lanthanum salts has been demonstrated to trigger a cascade of detrimental cellular events in the brain.[1][2] The primary mechanisms identified include:

  • Oxidative Stress: Lanthanum exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.[1] This results in cellular damage and contributes to neuronal dysfunction.

  • Apoptosis: Lanthanum compounds can induce programmed cell death in neurons, a key factor in neurodegeneration.[3]

  • Mitochondrial Dysfunction: Lanthanum can disrupt the function of mitochondria, the primary energy producers in cells, leading to an energy deficit and increased oxidative stress.[1]

  • Disruption of Calcium Homeostasis: Lanthanum ions can interfere with calcium signaling pathways, which are critical for normal neuronal function, including neurotransmitter release and synaptic plasticity.[3][4]

  • Neuroinflammation: Lanthanum exposure can activate microglia, the resident immune cells of the brain, leading to the release of pro-inflammatory cytokines that can cause neuronal damage.[5]

Signaling Pathways Implicated in Lanthanum Neurotoxicity

Several key signaling pathways have been identified as being dysregulated following exposure to lanthanum chloride, contributing to its neurotoxic effects.

  • NF-κB Signaling Pathway: Lanthanum chloride has been shown to negatively affect the NF-κB signaling pathway, which is crucial for synaptic plasticity and memory.[2] In vivo studies in rats have demonstrated that LaCl3 exposure leads to reduced phosphorylation of key proteins in this pathway, ultimately suppressing the expression of genes important for neuronal function.[2]

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical pro-survival pathway in neurons. Studies have shown that lanthanum chloride can upregulate miR-124, which in turn targets and downregulates components of the PI3K/Akt pathway, leading to increased neuronal apoptosis.[6][7]

Quantitative Data on Neurotoxicity

The following tables summarize quantitative data from experimental studies on the neurotoxicity of lanthanum chloride and lanthanum nitrate.

Table 1: In Vivo Neurotoxicity Data for Lanthanum Chloride in Rats

ParameterDoseExposure DurationKey FindingsReference
Behavioral Performance (Morris Water Maze) 40 mg/kg6 monthsSignificantly impaired behavioral performance.[4]
Hippocampal Cell Loss (CA3 subregion) 2 mg/kg and 40 mg/kg6 months18% and 23% cell loss, respectively.
Ca2+-ATPase Activity in Hippocampus 40 mg/kg6 monthsSignificantly inhibited activity.[4]
Antioxidant Enzyme Activities 2 and 40 mg/kg6 monthsInhibition of antioxidant enzymes.
NF-κB Signaling Pathway 0.25%, 0.50%, 1.00% LaCl3 in drinking waterPregnancy, lactation, and 1 month post-weaningImpaired spatial learning and memory; decreased expression of key NF-κB pathway proteins.

Table 2: In Vitro Neurotoxicity Data for Lanthanum Chloride

Cell TypeConcentrationExposure DurationKey FindingsReference
Primary Cerebral Cortical Neurons 0.01, 0.1, 1.0 mM24 hoursDose-dependent reduction in cell viability and increased apoptosis.[3]
Primary Cortical Networks 117 nM and 763 µM (EC50)AcuteBiphasic concentration-dependent decline in network activity.[8]

Table 3: In Vivo Neurotoxicity Data for Lanthanum Nitrate in Rats

ParameterDoseExposure DurationKey FindingsReference
Neurological Behavior 2, 20, 60 mg/kg BWPostnatal day 24 to 60Decreased body weight, food intake, escape latency, and travel distance in Morris water maze; decreased grip strength and motor activity.[9]
Neurotransmitter Levels 2, 20, 60 mg/kg BWPostnatal day 24 to 60Significantly decreased plasma levels of acetylcholine and norepinephrine.[9]
Hippocampal Neurons (CA1 area) 2, 20, 60 mg/kg BWPostnatal day 24 to 60Decreased number of neurons.[9]

Experimental Protocols

In Vivo Neurotoxicity Assessment in Rats (Lanthanum Chloride)
  • Animals: Wistar rats.

  • Treatment: Oral administration of lanthanum chloride at doses of 0, 0.1, 2, and 40 mg/kg from gestation day 0 through 6 months of age.[4]

  • Behavioral Testing: Morris water maze test to assess spatial learning and memory.[4]

  • Biochemical Analysis: Measurement of intracellular calcium levels and Ca2+-ATPase activity in hippocampal cells. Assessment of antioxidant enzyme activities in brain tissue.[4]

  • Histopathology: Nissl staining to quantify neuronal loss in the hippocampus.[4]

In Vitro Neurotoxicity Assessment (Lanthanum Chloride)
  • Cell Culture: Primary cerebral cortical neurons isolated from newborn mice.[3]

  • Treatment: Exposure to lanthanum chloride at concentrations of 0.01, 0.1, and 1.0 mM for 24 hours.[3]

  • Cell Viability Assay: MTT assay to determine the metabolic activity of the cells.

  • Apoptosis Assay: Flow cytometry to quantify the percentage of apoptotic cells.[6]

  • Mitochondrial Function: Measurement of mitochondrial membrane potential and cytochrome c release.[3]

Visualizing the Mechanisms of Lanthanum Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by lanthanum chloride and a general workflow for assessing lanthanum neurotoxicity.

Lanthanum_Neurotoxicity_Workflow cluster_exposure Exposure cluster_assessment Neurotoxicity Assessment cluster_outcomes Outcomes InVivo In Vivo (Rodent Models) - Oral administration - Drinking water Behavioral Behavioral Tests (e.g., Morris Water Maze) InVivo->Behavioral Biochemical Biochemical Assays - Oxidative stress markers - Enzyme activities InVivo->Biochemical Histological Histopathology - Neuronal cell counts - Morphological changes InVivo->Histological InVitro In Vitro (Neuronal Cultures) InVitro->Biochemical Molecular Molecular Analysis - Western Blot - PCR InVitro->Molecular Cognitive Cognitive Deficits Behavioral->Cognitive Neuronal Neuronal Damage/Loss Biochemical->Neuronal Histological->Neuronal Signaling Signaling Pathway Alterations Molecular->Signaling

Experimental workflow for assessing lanthanum neurotoxicity.

PI3K_Akt_Pathway LaCl3 Lanthanum Chloride miR124 miR-124 LaCl3->miR124 Upregulates PIK3CA PIK3CA miR124->PIK3CA Inhibits PI3K PI3K PIK3CA->PI3K Akt Akt PI3K->Akt Activates Apoptosis Neuronal Apoptosis Akt->Apoptosis Inhibits

PI3K/Akt signaling pathway dysregulation by Lanthanum Chloride.

The Case of Lanthanum Acetate: A Research Gap

Despite the extensive research on lanthanum chloride and nitrate, there is a notable absence of studies specifically investigating the neurotoxicity of lanthanum acetate. While one report mentions the availability of genotoxicity studies for lanthanum acetate, it also notes that it is "somewhat less soluble" than the chloride and nitrate forms.[10] This lower solubility could theoretically lead to reduced absorption and bioavailability in the brain, potentially resulting in lower neurotoxicity. However, without direct experimental evidence, this remains a hypothesis.

The lack of data on lanthanum acetate's neurotoxic potential represents a significant gap in the literature, particularly given its use in other biological and chemical applications. Future research should prioritize a direct comparative study of the neurotoxic effects of lanthanum acetate, chloride, and nitrate to provide a comprehensive understanding of the relative risks associated with these compounds.

Conclusion

The available scientific evidence clearly indicates that both lanthanum chloride and lanthanum nitrate are neurotoxic, capable of inducing a range of detrimental effects on the central nervous system. The mechanisms underlying this toxicity are multifaceted, involving oxidative stress, apoptosis, and the disruption of key signaling pathways. While the data for lanthanum nitrate is less extensive than for lanthanum chloride, it points towards a similar neurotoxic profile.

The most critical finding of this comparative guide is the significant lack of research on the neurotoxicity of lanthanum acetate. This knowledge gap prevents a complete and direct comparison of the three salts. Therefore, researchers and professionals in drug development should exercise caution when considering the use of any lanthanum salt and be aware of the potential for neurotoxicity, particularly with the more soluble chloride and nitrate forms. Further investigation into the neurotoxic profile of lanthanum acetate is urgently needed to fully assess its safety relative to other lanthanum compounds.

References

Safety Operating Guide

Proper Disposal of Acetic Acid and Lanthanum(3+) Hydrate Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste containing acetic acid and lanthanum(3+) hydrate is critical for ensuring laboratory safety and environmental protection. Due to the presence of lanthanum, a heavy metal, this waste stream is classified as hazardous and must not be disposed of down the drain.[1][2] The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this material.

Priority One: Safety and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Concentrated acetic acid is corrosive, and lanthanum compounds can cause skin and serious eye irritation.[3]

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of corrosive and irritating material.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the hazardous material.[4][5]
Body Protection Lab coat or chemical-resistant apronProtects skin and clothing from spills and splashes.[4]

Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[3][4]

Step-by-Step Disposal Protocol

The guiding principle for this waste stream is that the presence of lanthanum(3+) mandates collection as hazardous waste, regardless of the acetic acid concentration.

Step 1: Waste Collection Collect all waste containing acetic acid and lanthanum(3+) hydrate in a designated hazardous waste container.[3][6]

  • Container Compatibility: Use a robust, leak-proof container made of compatible material (e.g., polyethylene).[7] Avoid metal containers, as the acidic solution may be corrosive to them.[8]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[7][9] The label must clearly state the contents ("Hazardous Waste: Acetic Acid, Lanthanum(3+) Hydrate Solution") and display the appropriate hazard symbols.[3]

Step 2: Neutralization of High Acidity (If Necessary) If the collected waste is highly acidic (pH below 6.0), it may require neutralization before pickup for safety reasons. This process should be performed with caution. Do not neutralize waste with the intent of drain disposal.[7]

Step 3: Secure Storage Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers or bases.[7][9] Ensure the container is tightly closed to prevent leaks or the release of vapors.[3]

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the full container.[6][10] Keep detailed records of the disposal process as required by local regulations.[3]

Quantitative Disposal Parameters
ParameterGuidelineJustification
Waste Classification Hazardous Chemical WastePresence of Lanthanum(3+), a heavy metal toxic to aquatic life.[8]
Disposal Method Collection for licensed disposalEnvironmental regulations prohibit the drain disposal of heavy metals.[2]
pH for Storage 6.0 - 9.0Neutralizing highly acidic waste minimizes corrosive hazards during storage.[7]
Acetic Acid Conc. AnyThe presence of lanthanum dictates the disposal route, irrespective of acid concentration.

Experimental Protocol: Waste Neutralization

This protocol details the steps to safely neutralize excess acidity in the collected waste stream prior to disposal.

Objective: To adjust the pH of the acidic lanthanum acetate waste to a safer range (pH 6.0-9.0) for storage and subsequent disposal.

Materials:

  • Collected lanthanum acetate waste in its hazardous waste container.

  • Suitable base for neutralization (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide).

  • pH paper or a calibrated pH meter.

  • Stir rod.

  • Appropriate PPE (goggles, gloves, lab coat).

Procedure:

  • Perform the procedure within a chemical fume hood.

  • Measure the initial pH of the waste solution using pH paper or a pH meter.

  • Slowly and cautiously add the neutralizing agent (e.g., sodium bicarbonate) in small increments to the waste container.[3] Be prepared for potential gas evolution (carbon dioxide if using bicarbonate) and heat generation.

  • Stir the solution gently after each addition to ensure thorough mixing.

  • Continuously monitor the pH of the solution.

  • Continue adding the base incrementally until the pH is stable within the 6.0 to 9.0 range.[7]

  • Once neutralized, securely close the container. Ensure the hazardous waste label is accurate and fully visible.

  • Return the container to the designated hazardous waste storage area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing acetic acid and lanthanum(3+) hydrate.

G start Identify Waste: Acetic Acid + Lanthanum(3+) Hydrate classify Classify as Hazardous Metal-Containing Waste start->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe no_drain DO NOT Dispose Down Drain classify->no_drain collect Collect in Labeled, Compatible Hazardous Waste Container ppe->collect check_ph Is Waste Highly Acidic (pH < 6)? collect->check_ph neutralize Cautiously Neutralize to pH 6-9 (See Protocol) check_ph->neutralize Yes store Store Sealed Container in Designated Secondary Containment check_ph->store No neutralize->store pickup Arrange for Pickup by EHS or Licensed Disposal Company store->pickup

Caption: Disposal workflow for lanthanum-containing acidic waste.

References

Essential Safety and Operational Guide for Handling Lanthanum(III) Acetate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Acetic acid;lanthanum(3+);hydrate, also known as Lanthanum(III) acetate hydrate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

Lanthanum(III) acetate hydrate is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye Irritation/DamageCategory 1 / 2H318/H319: Causes serious eye damage/irritation[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Warning[1] or Danger[2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandards/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][3]Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Contact lenses should not be worn.[4]
Skin Protection Chemical-resistant gloves (Neoprene or nitrile rubber).[4] Fire/flame resistant and impervious clothing.[1]Gloves must be inspected prior to use.[1][5] Wash and dry hands after handling.[1][5]
Respiratory Protection A NIOSH-certified dust and mist respirator (e.g., N95) is recommended, especially where dust formation is possible.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Use in a well-ventilated area or under a fume hood.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid dust formation.[3][4]

  • Do not breathe dust, fumes, gas, mist, or vapors.[1][4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[1]

  • Keep away from incompatible materials such as oxidizing agents.[7][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][4]

  • The substance is hygroscopic; protect from humidity and water.[3][7]

  • Store locked up.[1]

Emergency Procedures and First Aid

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[3][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][9]

Fire-fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Special hazards: Irritating fumes and organic acid vapors may develop at elevated temperatures.[4] At temperatures above 300°C, acetic acid is liberated.[4]

  • Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.

Accidental Release:

  • Evacuate: Evacuate unnecessary personnel from the area.[4]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][4]

  • Clean-up:

    • Wear appropriate PPE.[4]

    • Avoid dust formation.[4]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[3][4]

    • Clean the spill area thoroughly.

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Do not dispose of waste into the sewer system.[4]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

Operational Workflow: Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a spill of Lanthanum(III) acetate hydrate.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting cluster_completion Completion spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report end End of Procedure report->end

Caption: Workflow for handling a chemical spill of Lanthanum(III) acetate hydrate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.